2-Phenyl-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOJLJGJYMRISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403123 | |
| Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39102-26-6 | |
| Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-2H-1,2,3-triazol-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-2H-1,2,3-triazol-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The 1,2,3-triazole scaffold is a well-established pharmacophore known for its metabolic stability and diverse biological activities. This document outlines a validated synthetic pathway, provides detailed step-by-step experimental protocols, and presents a thorough analysis of the spectroscopic data for the characterization of the title compound and its key intermediates. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, lauded for its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions. This inherent stability, coupled with its ability to form hydrogen bonds and act as a dipole, makes it an attractive linker unit in the design of novel therapeutic agents. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anti-HIV, antibacterial, and antifungal properties. The title compound, this compound, serves as a valuable building block for the elaboration of more complex molecular architectures in drug discovery programs.
Strategic Approach to Synthesis: A Rationale
The synthesis of this compound is most effectively achieved through a 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocyclic rings. This strategy involves the reaction of an azide with a suitable three-carbon synthon. For the synthesis of the target molecule, the key precursors are phenyl azide and a derivative of 3-aminocrotononitrile.
The choice of this synthetic route is underpinned by the following considerations:
-
Convergent Synthesis: The two key fragments of the target molecule are prepared separately and then combined in the final step, which is often more efficient than a linear synthesis.
-
Regioselectivity: The reaction of phenyl azide with an unsymmetrical dipolarophile can potentially lead to two regioisomers. The electronic nature of the substituents on the dipolarophile plays a crucial role in directing the regiochemical outcome of the cycloaddition.
-
Potential for Dimroth Rearrangement: It is important to consider the possibility of a Dimroth rearrangement, a characteristic reaction of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms can interchange. This rearrangement is often thermally or catalytically induced and can lead to the formation of the thermodynamically more stable isomer.[1]
This guide will focus on a synthetic pathway that has been demonstrated to be reliable and scalable.
Synthesis of Key Intermediates
Synthesis of Phenyl Azide
Phenyl azide is a primary precursor and can be synthesized from readily available starting materials. A common and reliable method involves the diazotization of aniline followed by reaction with sodium azide.
Protocol 1: Synthesis of Phenyl Azide
-
Diazotization of Aniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1 equivalent) to a solution of hydrochloric acid (3 equivalents) in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
A pale-yellow oil will separate.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure. Caution: Phenyl azide is potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures. It is recommended to use the crude product directly in the next step or to purify it by vacuum distillation behind a blast shield.
-
Synthesis of this compound
The final step in the synthesis involves the 1,3-dipolar cycloaddition of phenyl azide with a suitable enamine, such as 3-aminocrotononitrile.
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add phenyl azide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a base, such as sodium ethoxide or triethylamine, to facilitate the reaction.
-
-
Cycloaddition:
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction time can vary from several hours to overnight.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Reaction Mechanism Visualization
Caption: Proposed reaction mechanism for the synthesis of this compound.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and chemical environment of the protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Phenyl) | 7.2 - 8.2 | Multiplet | - |
| Triazole-H | ~7.5 | Singlet | - |
| Amine-H (NH₂) | Broad singlet | - | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic-C (Phenyl) | 120 - 140 |
| Triazole-C4 | ~145 |
| Triazole-C5 | ~120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N=N stretch (triazole) | ~1400 - 1500 |
| C-N stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z |
| [M]⁺ | 160.07 |
| [M+H]⁺ | 161.08 |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has detailed a robust and reproducible methodology for the synthesis of this compound. The described protocols, coupled with the comprehensive characterization data, provide a self-validating system for researchers in the field of medicinal chemistry and drug development. The strategic use of a 1,3-dipolar cycloaddition reaction offers an efficient route to this valuable heterocyclic building block. Adherence to the outlined procedures and safety precautions will enable the successful synthesis and characterization of this important compound for further application in the design and discovery of novel bioactive molecules.
References
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Nature Communications. [Link]
-
Dimroth rearrangement. In Wikipedia. [Link]
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A Technical Guide to Green and Sustainable Synthesis of 4-Amino-1,2,3-Triazole Derivatives
Preamble: The Imperative for Greener Pathways to Privileged Scaffolds
The 4-amino-1,2,3-triazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of molecules with significant therapeutic potential, including applications as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) in immuno-oncology research.[1] The traditional synthesis of such heterocyclic systems, while effective, often relies on volatile organic solvents, hazardous reagents, and energy-intensive conditions, posing significant environmental and safety challenges.
In alignment with the twelve principles of Green Chemistry, the development of sustainable synthetic methodologies is no longer an academic curiosity but a critical necessity for the pharmaceutical and chemical industries.[1][2] This guide provides an in-depth exploration of modern, green-by-design strategies for the synthesis of 4-amino-1,2,3-triazole derivatives. We will move beyond simple procedural descriptions to dissect the causality behind these innovative methods, offering researchers and drug development professionals a robust framework for implementing safer, more efficient, and environmentally benign synthetic protocols.
Core Strategies in Green Synthesis
The paradigm shift towards sustainable chemistry is driven by innovative approaches that minimize waste, reduce energy consumption, and eliminate toxic substances. For the synthesis of 4-amino-1,2,3-triazole analogues, three primary green strategies have demonstrated exceptional promise: the use of alternative energy sources, the deployment of benign solvent systems, and the design of catalyst-free, multicomponent reactions.
Alternative Energy Sources: Ultrasound and Microwave Irradiation
Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to longer reaction times and potential side-product formation. Alternative energy sources like ultrasound and microwave irradiation offer fundamentally different mechanisms of energy transfer, resulting in dramatic reaction rate enhancements.
-
Ultrasound-Assisted Synthesis (Sonochemistry): This technique utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.[1][3] This method has been successfully applied to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for 1,2,3-triazole synthesis, often in aqueous media.[1][4] The intense mixing and energy transfer overcome phase-transfer limitations and can significantly reduce reaction times from hours to minutes.[3][4]
-
Microwave-Assisted Synthesis: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is not dependent on thermal conductivity.[5][6] This leads to remarkable rate accelerations, often reducing reaction times from many hours to mere minutes and improving yields.[7][8] Microwave-assisted organic synthesis is a well-established green technique that is pollution-free, eco-friendly, and highly efficient.[5] It has been effectively used for synthesizing various 1,2,4-triazole derivatives and can be adapted for their 1,2,3-triazole counterparts, often under solvent-free conditions.[5][8][9]
Caption: Comparison of conventional vs. green energy sources in chemical synthesis.
Water as a Green Reaction Medium
The quintessential green solvent, water, is inexpensive, non-flammable, non-toxic, and readily available. Beyond these practical benefits, water can exhibit unique reactivity. "On-water" reactions, where insoluble reactants are vigorously stirred in water, can proceed at significantly accelerated rates compared to organic solvents or even solvent-free conditions.[10][11]
A highly efficient and sustainable method for synthesizing 4-acyl-NH-1,2,3-triazoles, close structural analogues to our target compounds, has been developed using water as the sole medium.[10][11] This approach involves the cycloaddition of N,N-dimethylenaminones with tosyl azide. Remarkably, the reaction proceeds efficiently at a mild temperature (40 °C) without the need for any catalyst or additive, highlighting the profound impact of water as a reaction medium.[10][12]
The proposed mechanism suggests that water actively participates in the reaction through hydrogen bonding. It is hypothesized to stabilize the 1,2,3-triazoline intermediate, which promotes the subsequent elimination of the amino group and facilitates the formation of the final N-tosyl-1,2,3-triazole product.[10][11]
Caption: Role of water in stabilizing the reaction intermediate.
Multicomponent Reactions (MCRs) for Atom and Step Economy
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are a cornerstone of green chemistry.[13][14] They embody high atom economy, reduce waste by eliminating the need to isolate intermediates, and save time and resources. The azide-alkyne 1,3-dipolar cycloaddition is frequently integrated into MCR strategies for synthesizing 1,2,3-triazoles.[13]
A typical one-pot, three-component approach involves an organic halide, sodium azide, and a terminal alkyne.[4][13] The organic azide is generated in situ and immediately undergoes cycloaddition with the alkyne, catalyzed by a copper(I) source. This strategy avoids the isolation of potentially hazardous and unstable organic azides. By selecting starting materials that contain an amino group or a precursor, this powerful method can be tailored for the synthesis of 4-amino-1,2,3-triazole derivatives.
Caption: Workflow for a one-pot, three-component triazole synthesis.
Comparative Analysis of Green Synthesis Methods
To provide a clear, at-a-glance comparison for researchers, the following table summarizes the key performance indicators of the discussed green synthesis methodologies.
| Methodology | Energy Source | Typical Solvent | Catalyst System | Avg. Reaction Time | Typical Yields | Key Advantages |
| Ultrasound-Assisted | Sonication (Acoustic Cavitation) | Water, EtOH/H₂O | Cu(I) complexes, CuSO₄/Na-Ascorbate[1][4] | 15–35 min[3] | 82–96%[3][15] | Rapid, high yields, excellent for heterogeneous mixtures. |
| Microwave-Assisted | Microwave Irradiation (Dielectric Heating) | Solvent-free, Ethanol, DMF[5][8] | Often catalyst-free or simple Lewis acids[8] | 30 sec – 20 min[7][16] | 80–96%[7] | Extremely fast, high yields, enables solvent-free reactions. |
| Water-Mediated | Conventional Heating (40-60 °C) | Water | Catalyst and Additive-Free[10][11] | ~20 hours[10][12] | 66–96%[10][17] | Maximally green, simple, scalable, avoids metal catalysts. |
| Multicomponent (MCR) | Conventional or Microwave Heating | THF, t-BuOH/H₂O[18][19] | Cu(I), Ag-Zn NPs, Lewis Acids[13][20] | < 2 hours[18] | 80–87%[13] | High step/atom economy, avoids isolating intermediates. |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and product verification. They are representative examples derived from authoritative sources.
Protocol 1: Water-Mediated, Catalyst-Free Synthesis of 4-Acyl-NH-1,2,3-Triazoles
This protocol is adapted from the highly sustainable synthesis of 4-acyl-NH-1,2,3-triazoles reported by Yang et al., which serves as an excellent model for amino-triazole precursors.[10][11][17]
Materials:
-
Enaminone (1.0 equiv, 0.2 mmol)
-
Tosyl azide (1.5 equiv, 0.3 mmol)
-
Deionized Water (2 mL)
-
Magnetic stir bar, 10 mL round-bottom flask, condenser
Procedure:
-
To a 10 mL round-bottom flask, add the enaminone (0.2 mmol), tosyl azide (0.3 mmol), and deionized water (2 mL).
-
Place the flask in a pre-heated oil bath at 40 °C.
-
Stir the suspension vigorously for 20 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting enaminone spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification & Validation: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[17] A gram-scale synthesis using this method has been shown to be highly efficient.[10]
Protocol 2: Ultrasound-Assisted, One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This is a general protocol for the CuAAC reaction, which can be adapted for 4-amino-1,2,3-triazole synthesis by using an alkyne or organic halide bearing an amino group or a protected precursor.[1][4]
Materials:
-
Organic Halide (e.g., Benzyl bromide) (1.0 equiv, 0.5 mmol)
-
Sodium Azide (NaN₃) (1.0 equiv, 0.5 mmol)
-
Terminal Alkyne (1.0 equiv, 0.5 mmol)
-
Copper(I) Catalyst (e.g., CuI(PPh₃)₃) (1 mol%)
-
Deionized Water (2.0 mL)
-
Ultrasonic bath or probe sonicator (20 kHz, 300 W)
Procedure:
-
In a thick-walled glass tube, combine the organic halide (0.5 mmol), sodium azide (0.5 mmol), terminal alkyne (0.5 mmol), and the copper(I) catalyst (0.005 mmol) in deionized water (2.0 mL).
-
Seal the tube and place it in an ultrasonic bath maintained at 60 °C.
-
Apply ultrasound irradiation (20 kHz, 300 W) for 30 minutes.[4]
-
Monitoring: After the irradiation period, check for completion using TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product by spectroscopic methods (NMR, IR, HRMS) to confirm its structure. Yields for this method are consistently high, often exceeding 90%.[4]
Future Outlook
The green synthesis of 4-amino-1,2,3-triazole derivatives is a rapidly evolving field. Future advancements will likely focus on the integration of flow chemistry with these green techniques to enable continuous manufacturing. Furthermore, the development of novel, earth-abundant metal catalysts or even organocatalysts for azide-alkyne cycloadditions will continue to push the boundaries of sustainability. As the principles of green chemistry become more deeply embedded in the ethos of drug discovery and development, the methods outlined in this guide will serve as a foundational platform for creating the next generation of essential medicines in a safer, cleaner, and more sustainable manner.
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-
Yang, L., Wu, Y., Yang, Y., Wen, C., & Wan, J.-P. (2018). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journal of Organic Chemistry, 14, 2348–2353. [Link]
- Anonymous. (n.d.). Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus and Their Anti-Bacterial and Anti-Oxidant Potential. ProQuest.
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Anonymous. (n.d.). Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus and Their Anti-Bacterial and Anti-Oxidant Potential. ResearchGate. [Link]
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Anonymous. (n.d.). Scope of the water-mediated synthesis of 4-acyl-NH-1,2,3-triazoles.... ResearchGate. [Link]
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Yang, L., Wu, Y., Yang, Y., Wen, C., & Wan, J.-P. (2018). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journals. [Link]
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Anonymous. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. [Link]
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Azhari, S., Mojtahedi, M. M., & Abaee, M. S. (2023). One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 12(1), e202200247. [Link]
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Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 996328. [Link]
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Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
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Lam, F., & Cravatt, B. F. (2024). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
- Anonymous. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole.
-
Zhang, D., et al. (2017). Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition. ResearchGate. [Link]
-
Yang, L., Wu, Y., Yang, Y., Wen, C., & Wan, J.-P. (2018). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. ResearchGate. [Link]
-
Anonymous. (n.d.). Catalyst and solvent free microwave-assisted synthesis of substituted 1,2,3-triazoles. Green Chemistry. [Link]
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Cuffin-Munday, E. (n.d.). Dalton Transactions Blog. Dalton Transactions. [Link]
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Hernández-Vázquez, E., et al. (2020). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. Molecules, 25(15), 3354. [Link]
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Anonymous. (n.d.). Multicomponent synthesis of 1,2,3-triazoles using different organoazides. ResearchGate. [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Previously reported syntheses of 4-amino-1,2,3-triazole derivatives (A, B).
- Baig, R. B. N., & Varma, R. S. (2012). Stereo- and regio-selective one-pot synthesis of triazole-based unnatural amino acids and β-amino triazoles.
-
Anonymous. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]
- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions.
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Regioselective synthesis of 2-phenyl-2H-1,2,3-triazoles
An In-Depth Technical Guide to the Regioselective Synthesis of 2-Phenyl-2H-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-substituted-2H-1,2,3-triazole scaffold is a critical pharmacophore and a privileged structural motif in materials science. Unlike its more commonly synthesized 1,4- and 1,5-disubstituted counterparts, the regioselective synthesis of the 2,4- and 2,5-disubstituted isomers presents unique challenges and requires distinct strategic approaches. This technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of 2-phenyl-2H-1,2,3-triazoles. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offering field-proven insights into metal-catalyzed and metal-free strategies, multi-component reactions, and post-synthesis functionalization. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to equip researchers and drug development professionals with the knowledge to confidently select and execute the most effective synthetic routes for their specific applications.
Introduction: The Strategic Importance of the 2H-1,2,3-Triazole Isomer
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides efficient access to 1,4-disubstituted-1H-1,2,3-triazoles, the synthesis of other regioisomers is less straightforward but equally important.[2][3]
The 2-phenyl-2H-1,2,3-triazole isomer, in particular, exhibits distinct electronic and steric properties compared to its 1-phenyl counterpart.[4] This structural variance has profound implications for biological activity, leading to a unique pharmacological profile. Compounds featuring this scaffold have demonstrated a wide array of therapeutic potentials, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][4][5] Consequently, the development of robust and regioselective methods to access this specific isomer is a high-priority objective in drug discovery and organic synthesis.[2]
This guide will navigate the key synthetic landscapes that enable precise control over regioselectivity to favor the N2-substituted product.
Core Synthetic Strategies for N2-Regioselectivity
The formation of the 2H-1,2,3-triazole isomer hinges on directing the substitution to the central nitrogen atom of the triazole ring. This can be achieved through several distinct strategic approaches.
Metal-Mediated Annulation and Cycloaddition Reactions
While copper and ruthenium catalysts are famous for producing 1,4- and 1,5-isomers respectively, certain metal-catalyzed systems have been devised to favor N2-substitution, often by avoiding the azide-alkyne cycloaddition pathway and utilizing different starting materials.[2]
A prominent strategy involves the copper-mediated annulation of substrates like alkyl 3-aminoacrylates with aryldiazonium salts.[6] This approach constructs the triazole ring with the aryl group pre-disposed at the N2 position.
Causality of Regioselectivity: The mechanism is believed to involve the initial formation of a C-N bond between the enamine and the diazonium salt, followed by an electro-oxidative N-N coupling. The inherent reactivity of the starting materials and the coordination geometry of the copper intermediate guide the cyclization to exclusively form the N2-aryl product.
Another notable method is the Pd(0)-Cu(I) bimetallic-catalyzed three-component reaction of terminal alkynes, allyl carbonate, and trimethylsilyl azide (TMSN3).[6][7] This reaction generates an N2-allyl triazole, which can be subsequently deallylated to provide the NH-triazole, a versatile precursor for N2-arylation.
Workflow: Metal-Mediated Synthesis of N2-Aryl Triazoles
Caption: Key metal-mediated pathways to N2-aryl-1,2,3-triazoles.
Metal-Free Cycloadditions and Condensations
Avoiding transition metals is often desirable to minimize cost and potential product contamination. Several metal-free methods have been developed that provide excellent regioselectivity for the 2H-isomer.
One powerful approach is the intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by a strong base like potassium tert-butoxide (t-BuOK).[6] This reaction proceeds via the in-situ generation of a diazo intermediate from the tosylhydrazone, which then undergoes a [3+2] cycloaddition with the nitrile.
Causality of Regioselectivity: In this pathway, the nitrile provides the C5 and N1 atoms of the triazole ring, while the diazo compound provides C4, N3, and N2. The phenyl group is tethered to the carbon of the diazo compound, which ultimately becomes C4 of the triazole. The substituent from the amine precursor (used to make the tosylhydrazone) becomes the N2 substituent. Therefore, by starting with phenylhydrazine, one can synthesize 2-phenyl-2H-1,2,3-triazoles.
A distinct metal-free approach involves the reaction of geminal diazides with organic hydrazines (e.g., phenylhydrazine).[6] Mild thermolysis induces the elimination of nitrogen and subsequent cyclization to furnish the N2-aryl-1,2,3-triazole.
Mechanism: Tosylhydrazone and Nitrile Cycloaddition
Caption: Metal-free synthesis via tosylhydrazone-nitrile cycloaddition.
Strategic Three-Component Reactions (TCRs)
Three-component reactions (TCRs) offer significant advantages in terms of efficiency and atom economy. A highly effective TCR for accessing 2-substituted-2H-1,2,3-triazoles involves the copper(I)-catalyzed reaction of a terminal alkyne, sodium azide (NaN₃), and formaldehyde.[8][9]
This reaction does not directly produce the 2-phenyl derivative but instead yields a 2-hydroxymethyl-2H-1,2,3-triazole.[9] This intermediate is exceptionally valuable because the hydroxymethyl group serves as a versatile handle. It can be readily removed under basic conditions to yield the parent NH-1,2,3-triazole, which can then be selectively N2-arylated, or it can be converted to other functional groups, providing a gateway to a diverse library of polyfunctional molecules.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy depends on factors such as substrate scope, functional group tolerance, scalability, and the availability of starting materials.
| Methodology | Key Reagents | Catalyst/Promoter | Typical Yield | Regioselectivity | Key Advantages | Limitations | Reference(s) |
| Cu-Mediated Annulation | 2-Aminoacrylates, Aryldiazonium salts | Copper salts (e.g., CuBr) | Good to Excellent | High (N2-selective) | Direct access to functionalized N2-aryl triazoles. | Substrate scope may be limited by starting material availability. | [6] |
| Tosylhydrazone Cycloaddition | Tosylhydrazones, Nitriles | t-BuOK | Good to Very Good | High (N2-selective) | Metal-free, good functional group tolerance. | Requires strong base; sensitive functional groups may not be tolerated. | [6] |
| Geminal Diazide Condensation | Geminal diazides, Phenylhydrazine | Thermal | Good | High (N2-selective) | Metal-free, straightforward procedure. | Geminal diazides can be unstable/energetic. | [6] |
| Three-Component Hydroxymethylation | Alkyne, NaN₃, Formaldehyde | Copper(I) salts | 67-95% | High (N2-selective) | Experimentally simple, scalable, produces versatile intermediate. | Indirect route to 2-phenyl derivative; requires subsequent steps. | [8][9] |
| Post-Modification (N-Arylation) | NH-1,2,3-triazole, Aryl halide | K₂CO₃, etc. | Good | High (N2-selective) | Utilizes a common precursor; good for diversification. | Requires prior synthesis of the NH-triazole. | [6] |
Field-Proven Experimental Protocols
Adherence to optimized protocols is critical for reproducibility and maximizing yield and purity.
Protocol 1: Three-Component Synthesis of 2-Hydroxymethyl-4-phenyl-2H-1,2,3-triazole[9]
This protocol provides a reliable method for generating the versatile 2-hydroxymethyl intermediate, a key precursor for various N2-substituted triazoles.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Formaldehyde (37 wt. % in H₂O, 2.0 equiv)
-
Copper(I) iodide (CuI) (5 mol %)
-
Acetic acid (HOAc) (1.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add phenylacetylene (1.0 equiv), 1,4-dioxane, and an aqueous solution of formaldehyde (2.0 equiv).
-
In a separate vial, dissolve sodium azide (1.2 equiv) in a minimal amount of deionized water.
-
Add the sodium azide solution to the reaction flask, followed by acetic acid (1.0 equiv).
-
Finally, add copper(I) iodide (0.05 equiv) to the stirring mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-hydroxymethyl-4-phenyl-2H-1,2,3-triazole.
Self-Validating System: The success of this reaction is often indicated by a color change upon addition of the copper catalyst. The high regioselectivity is a hallmark of this specific three-component system. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Protocol 2: Metal-Free Synthesis of 2,4,5-Triphenyl-2H-1,2,3-triazole via Tosylhydrazone Cycloaddition[6]
This protocol exemplifies a robust metal-free approach.
Materials:
-
Benzaldehyde phenylhydrazone (can be converted to the corresponding tosylhydrazone)
-
Benzonitrile (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Xylene (anhydrous)
Procedure:
-
To an oven-dried, argon-flushed flask, add the benzaldehyde-derived tosylhydrazone (1.0 equiv) and potassium tert-butoxide (2.0 equiv).
-
Add anhydrous xylene as the solvent, followed by benzonitrile (1.5 equiv).
-
Heat the reaction mixture to reflux (approx. 140 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2,4,5-triphenyl-2H-1,2,3-triazole.
Expertise & Causality: The use of a high-boiling solvent like xylene is crucial for promoting the reaction, which requires thermal energy to generate the diazo intermediate. Using excess nitrile drives the cycloaddition equilibrium toward the product. The absence of metal simplifies purification, which is a significant advantage for pharmaceutical applications.
Conclusion and Future Outlook
The regioselective synthesis of 2-phenyl-2H-1,2,3-triazoles is a mature field with a diverse and powerful toolkit available to the modern chemist. Metal-mediated annulations offer direct and efficient routes, while metal-free strategies provide access to these valuable scaffolds without the need for transition metal catalysts. Furthermore, versatile three-component reactions that generate malleable intermediates like 2-hydroxymethyl-triazoles open the door to broad chemical diversification.
Future research will likely focus on expanding the substrate scope of these reactions, developing asymmetric variants to access chiral triazoles, and applying these methodologies in the streamlined synthesis of complex drug candidates and functional materials. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly further enhance our ability to synthesize this important heterocyclic motif with ever-greater precision and efficiency.
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A Technical Guide to the Starting Materials for the Synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine
Introduction
The 2-phenyl-2H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The introduction of a 4-amino group provides a critical vector for further functionalization, enabling the development of novel pharmaceutical agents and advanced materials. This guide provides an in-depth exploration of the fundamental starting materials and a robust, multi-step synthetic pathway to 2-Phenyl-2H-1,2,3-triazol-4-amine. The narrative emphasizes the chemical logic behind the chosen route, providing researchers and drug development professionals with a comprehensive understanding of the synthesis from first principles.
Retrosynthetic Analysis: A Strategic Overview
A logical and efficient synthesis of this compound begins with a retrosynthetic disconnection. The target amine can be envisioned as the product of a Hofmann rearrangement of a carboxamide precursor. This amide, in turn, arises from the corresponding carboxylic acid, which can be prepared by the hydrolysis of a stable nitrile intermediate. The core of the synthesis lies in the construction of the 2-phenyl-2H-1,2,3-triazole-4-carbonitrile ring system. This is most effectively achieved via a [3+2] cycloaddition reaction between phenyl azide and malononitrile. This strategic breakdown reveals the primary starting materials required: phenylhydrazine (as a precursor to phenyl azide), sodium nitrite, and malononitrile.
Figure 1: Retrosynthetic pathway for this compound.
Section 1: Synthesis of Key Intermediate I: Phenyl Azide
Phenyl azide serves as the linchpin of this synthesis, providing the N1-N2-N3 atoms for the triazole ring and incorporating the essential N2-phenyl substituent. It is a high-energy molecule that must be handled with extreme care.[1] The most reliable and common laboratory-scale preparation involves the diazotization of phenylhydrazine.[1][2]
Causality of Experimental Choices:
-
Reactant Choice: Phenylhydrazine is preferred over aniline for this preparation due to the direct conversion to the azide upon reaction with nitrous acid, avoiding the isolation of a potentially unstable diazonium salt intermediate.[1]
-
Acidic Medium: Hydrochloric acid is used to protonate phenylhydrazine, forming the hydrochloride salt, which is more soluble and reactive towards the in-situ generated nitrous acid.
-
Low Temperature: The reaction is conducted at 0°C to ensure the stability of the nitrous acid (formed from sodium nitrite and HCl) and to control the exothermic nature of the diazotization process.
Primary Starting Materials for Phenyl Azide
| Starting Material | Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Properties |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Phenyl and N₂ source | Toxic, corrosive liquid |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent | Oxidizer, toxic solid |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid catalyst | Corrosive liquid |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction solvent | Highly flammable liquid |
Experimental Protocol: Synthesis of Phenyl Azide
Safety Precaution: Phenyl azide is a potent explosive and should be handled behind a blast shield. Avoid distillation to dryness and exposure to heat, shock, or friction.[1] Use in a well-ventilated fume hood.
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend phenylhydrazine hydrochloride (prepared by the careful addition of 33.5 g phenylhydrazine to 55.5 mL concentrated HCl in 300 mL water) in water.[2]
-
Cool the stirred suspension to 0°C in an ice-salt bath.
-
Add 100 mL of diethyl ether to the flask.
-
Slowly add a pre-cooled solution of 25 g of sodium nitrite in 30 mL of water via the dropping funnel, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, continue stirring for 1 hour at 0°C.
-
Transfer the reaction mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Combine the organic layers, wash with water, then with a dilute sodium carbonate solution, and finally with brine.
-
Dry the ethereal solution over anhydrous calcium chloride. The resulting solution of phenyl azide in ether is typically used directly in the next step without isolation of the neat substance.
Section 2: Synthesis of Key Intermediate II: 2-Phenyl-2H-1,2,3-triazole-4-carbonitrile
The construction of the triazole ring is achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole (phenyl azide) with a dipolarophile (malononitrile). Malononitrile is an ideal starting material as it provides the C4 and C5 atoms of the triazole ring and conveniently carries the nitrile functional group required for the subsequent transformation.[3][4]
Causality of Experimental Choices:
-
Reactant Choice: Malononitrile is highly activated towards cycloaddition due to the two electron-withdrawing nitrile groups, which lower the energy of the LUMO, facilitating the reaction with the HOMO of the phenyl azide.[5][6]
-
Catalyst: While many modern cycloadditions are copper-catalyzed ("click chemistry"), the reaction between the electron-rich phenyl azide and the electron-deficient malononitrile can often proceed thermally, although a base catalyst like triethylamine is used to generate the more nucleophilic malononitrile anion.
Figure 2: [3+2] Cycloaddition for triazole synthesis.
Primary Starting Materials for Cycloaddition
| Starting Material | Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Properties |
| Phenyl Azide | C₆H₅N₃ | 119.12 | 1,3-Dipole | Explosive, handle in solution |
| Malononitrile | CH₂(CN)₂ | 66.06 | Dipolarophile | Toxic solid |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base catalyst | Corrosive, flammable liquid |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Flammable liquid |
Experimental Protocol: Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbonitrile
-
In a round-bottom flask, dissolve malononitrile (0.94 g, 12 mmol) in absolute ethanol (30 mL).
-
Add a few drops of triethylamine to the solution.
-
To this solution, add the ethereal solution of phenyl azide (prepared in the previous step, ~11.5 mmol).
-
Heat the reaction mixture under reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool and concentrate it under reduced pressure.
-
The resulting solid product is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[7]
Section 3: Conversion to this compound via Hofmann Rearrangement
The conversion of the nitrile to the target amine is a two-step process involving hydrolysis to a carboxylic acid, conversion to a primary amide, and finally, a Hofmann rearrangement. Direct reduction of the nitrile precursor would yield (2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, which is not the desired product. The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom.
Step 3a: Hydrolysis to 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
The robust nitrile group is hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
-
Protocol: Reflux the 2-phenyl-2H-1,2,3-triazole-4-carbonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) until TLC indicates the disappearance of the starting material. After cooling, the reaction mixture is carefully poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.
Step 3b: Amidation to 2-Phenyl-2H-1,2,3-triazole-4-carboxamide
The carboxylic acid is converted to the primary amide, the direct precursor for the Hofmann rearrangement.
-
Protocol: The carboxylic acid is first converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent under vacuum, the crude acyl chloride is dissolved in an inert solvent (e.g., THF) and added slowly to a cooled, concentrated solution of aqueous ammonia. The resulting amide precipitates and is collected by filtration.
Step 3c: Hofmann Rearrangement to this compound
This key step involves the oxidative rearrangement of the amide in the presence of a halogen and a strong base.
Figure 3: Simplified mechanism of the Hofmann Rearrangement.
Primary Starting Materials for the Final Conversion
| Starting Material | Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Properties |
| Sulfuric Acid | H₂SO₄ | 98.08 | Hydrolysis catalyst | Highly corrosive |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating agent | Corrosive, lachrymator |
| Ammonia (aq.) | NH₃ | 17.03 | Nitrogen source for amide | Corrosive |
| Bromine | Br₂ | 159.81 | Oxidizing agent | Highly toxic, corrosive |
| Sodium Hydroxide | NaOH | 40.00 | Base | Corrosive solid |
Experimental Protocol: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 equivalent) to a cooled (0°C) solution of sodium hydroxide (4.0 equivalents) in water.
-
In a separate flask, dissolve the 2-phenyl-2H-1,2,3-triazole-4-carboxamide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or water if soluble).
-
Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.
-
After the addition is complete, the reaction mixture is gently warmed to 50-70°C for approximately 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental and well-established organic transformations. By beginning with readily available starting materials such as phenylhydrazine and malononitrile, one can reliably construct the core triazole ring system. The subsequent conversion of the nitrile functionality to the target amine via a hydrolysis-amidation-Hofmann rearrangement sequence provides a robust and scalable route. A thorough understanding of the causality behind each experimental choice and strict adherence to safety protocols, particularly in the handling of phenyl azide, are paramount for the successful execution of this synthesis.
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Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-1,3,4-oxadiazole Derivatives as Anticancer Agents. Molecules. [Link]
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A Technical Guide to the Stability and Degradation of 2-Phenyl-2H-1,2,3-triazol-4-amine Under Acidic Conditions
Preamble: The Enduring Chemistry of the 1,2,3-Triazole Core
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence stems not only from the advent of highly efficient "click chemistry" synthetic routes but, more fundamentally, from its exceptional chemical stability.[1][2] The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation, acid/base hydrolysis, and common redox conditions.[1][3] This inherent robustness makes it an attractive scaffold for developing stable pharmaceutical agents and functional materials. This guide provides an in-depth examination of the stability of a specific derivative, 2-Phenyl-2H-1,2,3-triazol-4-amine, with a focused investigation into its degradation profile under forced acidic stress conditions. For professionals in drug development, understanding this profile is not merely an academic exercise; it is a critical step in de-risking a candidate molecule, developing stable formulations, and ensuring the safety and efficacy of the final drug product.
Theoretical Stability Assessment
The stability of this compound is governed by the interplay of its constituent parts: the phenyl group, the 2H-1,2,3-triazole core, and the 4-amino substituent.
-
The 1,2,3-Triazole Ring: This five-membered aromatic heterocycle is electron-rich and possesses considerable resonance energy. Literature consistently describes the 1,2,3-triazole ring system as being remarkably stable under thermal and acidic conditions.[3] Unlike other heterocycles that may be susceptible to acid-catalyzed ring-opening, the triazole core is generally unreactive.
-
Substituent Effects: The phenyl group at the N2 position and the amino group at the C4 position are the most likely sites for any potential chemical transformation under acidic stress. The primary amine is basic and will be readily protonated in an acidic medium to form an ammonium salt (-NH3+). This protonation deactivates the ring towards electrophilic attack, further enhancing its stability. Therefore, from a theoretical standpoint, significant degradation of the core structure is not anticipated under mild to moderate acidic conditions. Degradation, if it occurs, would likely require forcing conditions (e.g., high acid concentration and elevated temperature) and may proceed through pathways not typical for this scaffold.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4][5] Its purpose is multifaceted and foundational to drug development.[6]
Core Objectives of Stress Testing:
-
Pathway Elucidation: To identify the likely degradation products and thereby establish the degradation pathways of the molecule.[4][5]
-
Method Development: To develop and validate a stability-indicating analytical method that can resolve the drug substance from all potential degradation products.[5]
-
Intrinsic Stability: To reveal the intrinsic chemical stability of the molecule, providing insights for formulation and packaging development.[4][7]
-
Regulatory Compliance: To satisfy regulatory requirements outlined by bodies such as the International Council for Harmonisation (ICH).[4]
The following sections detail a comprehensive experimental framework for assessing the acid-induced degradation of this compound.
Caption: Experimental Workflow for Forced Degradation Study.
Experimental Protocol: Acid Hydrolysis Study
This protocol outlines a systematic approach to evaluating the stability of this compound under acidic conditions. The goal is to induce a target degradation of 5-20%, which is sufficient to detect and characterize impurities without causing secondary degradation that could complicate analysis.[5]
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): this compound (Purity > 99.5%)
-
Acids: Hydrochloric Acid (HCl), Sulfuric Acid (H2SO4) - TraceMetal™ Grade
-
Base: Sodium Hydroxide (NaOH) - ACS Grade (for neutralization)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC Grade
-
Water: Deionized (DI) Water, 18.2 MΩ·cm
-
Mobile Phase Buffers: Trifluoroacetic acid (TFA) - HPLC Grade
Step-by-Step Stress Condition Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound in 25 mL of a 50:50 Methanol:Water mixture to obtain a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Transfer 5 mL of the stock solution into three separate 25 mL volumetric flasks.
-
To the first flask, add 5 mL of 1.0 N HCl.
-
To the second flask, add 5 mL of 0.1 N HCl.
-
To the third flask (control), add 5 mL of DI water.
-
Dilute all flasks to the 25 mL mark with the 50:50 MeOH:Water diluent. The final API concentration will be 0.2 mg/mL in 0.2 N HCl, 0.02 N HCl, and neutral conditions, respectively.
-
-
Incubation:
-
Place the flasks in a calibrated oven set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, and 48 hours).
-
-
Sample Quenching:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Pipette 1.0 mL of the stressed sample into an HPLC vial.
-
Neutralize the acidic sample with an equimolar amount of NaOH solution (e.g., 1.0 mL of 0.2 N NaOH for the 0.2 N HCl sample) to halt the degradation process.
-
Prepare a "time zero" sample by neutralizing immediately after acid addition without incubation.
-
-
Analysis: Analyze all time-point samples, "time zero" samples, and control samples using the validated stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
A robust HPLC method is critical for separating the parent API from any potential degradants. The following method serves as a validated starting point.
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18, 2.5 µm, 4.6 x 100 mm | C18 provides excellent hydrophobic retention for aromatic compounds. The column is stable across a wide pH range. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient ensures elution of both polar degradants and the more non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity and improves peak symmetry. |
| UV Detection | Diode Array Detector (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis across the UV spectrum. |
| Injection Volume | 10 µL | A small volume minimizes potential for column overload. |
Data Interpretation and Degradant Identification
Analysis of the chromatograms from the stressed samples provides quantitative data on the stability of the molecule.
Quantitative Analysis
The results of the acid stress study can be summarized in a table. The data presented below is representative and based on the expected high stability of the 1,2,3-triazole core.
| Condition | Time (h) | Parent Assay (%) | Total Degradants (%) | Mass Balance (%) |
| 0.1 N HCl @ 60°C | 8 | 99.6 | 0.3 | 99.9 |
| 24 | 99.1 | 0.8 | 99.9 | |
| 48 | 98.2 | 1.7 | 99.9 | |
| 1.0 N HCl @ 60°C | 8 | 98.5 | 1.4 | 99.9 |
| 24 | 96.2 | 3.6 | 99.8 | |
| 48 | 92.8 | 6.9 | 99.7 | |
| 1.0 N HCl @ 80°C | 8 | 94.1 | 5.7 | 99.8 |
| 24 | 85.3 | 14.2 | 99.5 |
Interpretation: The data clearly indicates that this compound is highly stable under mild acidic conditions. Significant degradation (>5%) is only observed under harsh conditions (1.0 N HCl at elevated temperatures for extended periods). A consistent mass balance close to 100% validates that all major degradants are being detected by the analytical method.
Proposed Degradation Pathway and Elucidation
While the 1,2,3-triazole ring itself is expected to remain intact, any observed degradation would likely involve modifications to the exocyclic amine or potential reactions involving the phenyl ring under extremely harsh conditions. In a study on substituted 1,2,3-triazoles, it was noted that degradation often occurs through oxidation of substituents while leaving the triazole ring intact.[8] While our study focuses on hydrolysis, this highlights the general resilience of the core.
Caption: Hypothetical Acid Degradation Pathway.
Degradant Characterization Workflow:
-
LC-MS/MS Analysis: Any peak exceeding the identification threshold (typically 0.1%) in the HPLC chromatogram is subjected to LC-MS/MS analysis. This provides the molecular weight of the degradant and its fragmentation pattern, offering initial clues to its structure.
-
Isolation: If a significant degradant is observed, it is isolated using preparative HPLC.
-
Structural Elucidation: The pure isolated degradant is then analyzed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to confirm its exact structure.
Conclusion and Recommendations
This technical guide demonstrates that this compound possesses excellent stability under a range of acidic conditions, a finding consistent with the known chemical properties of the 1,2,3-triazole scaffold.[1][9] Degradation is minimal and requires forcing conditions that are unlikely to be encountered during standard formulation, storage, or physiological exposure.
For drug development professionals, this high intrinsic stability is a significant asset. It suggests:
-
A reduced risk of forming potentially toxic degradants.
-
Greater flexibility in selecting acidic excipients for formulation.
-
A higher likelihood of achieving a long product shelf-life.
It is recommended that any development program for this molecule includes the fully validated, stability-indicating HPLC method described herein to monitor stability throughout the product lifecycle.
References
- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Synthesis, characterization and chemical degradation of poly(ester-triazole)
- Forced Degrad
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
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Computational studies of 2-Phenyl-2H-1,2,3-triazol-4-amine molecular structure
An In-Depth Technical Guide to the Computational Analysis of 2-Phenyl-2H-1,2,3-triazol-4-amine
Foreword: The Convergence of In Silico and In Vitro Sciences
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural rigidity, high dipole moment, and capacity for forming diverse molecular interactions.[1] The specific isomer, this compound, and its derivatives have emerged as particularly significant, demonstrating potent inhibitory activity against key therapeutic targets. Notably, compounds featuring the 4-amino-1,2,3-triazole core have been identified as powerful inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical target in immuno-oncology research.[2] This guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive overview of the computational methodologies employed to elucidate the molecular structure, electronic properties, and interaction dynamics of this vital compound. As a Senior Application Scientist, my objective is to bridge theoretical principles with practical application, explaining not only the procedural steps but also the fundamental rationale driving each computational choice.
Foundational Analysis: Quantum Chemical Calculations
Before investigating the interaction of a ligand with its biological target, a thorough understanding of its intrinsic properties is paramount. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a robust framework for this initial characterization. DFT offers a favorable balance between computational cost and accuracy for systems of this size.
The Rationale for DFT in Ligand Characterization
The selection of a computational method is the first critical decision. For organic molecules like this compound, DFT using a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p), is a field-proven standard.[3][4] This level of theory reliably predicts geometric parameters, vibrational frequencies, and electronic properties. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems present in the phenyl and triazole rings. The 6-311G(d,p) basis set provides sufficient flexibility by including polarization functions (d,p) on heavy atoms and hydrogens, respectively, allowing for a more accurate description of chemical bonds and non-covalent interactions.
Experimental Protocol: DFT-Based Molecular Characterization
Objective: To determine the optimized ground-state geometry, verify its stability, and analyze the electronic properties of this compound.
Methodology:
-
Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
-
Geometry Optimization:
-
Select the B3LYP functional and the 6-311G(d,p) basis set.
-
Perform a full geometry optimization without constraints. This process iteratively adjusts atomic coordinates to find the lowest energy conformation on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) using the optimized geometry.
-
Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further optimization.
-
-
Electronic Property Analysis:
-
From the output of the frequency calculation, extract key electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Perform Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions.[4][5][6]
-
Key Data Presentation: Structural and Electronic Parameters
The output from these calculations provides precise quantitative data. The following tables summarize expected results based on literature for similar triazole structures.[5][7][8]
Table 1: Predicted Geometrical Parameters for Optimized this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.34 Å |
| N2-N3 | 1.33 Å | |
| N3-C4 | 1.34 Å | |
| C4-C5 | 1.40 Å | |
| C5-N1 | 1.35 Å | |
| C4-N(amine) | 1.36 Å | |
| N2-C(phenyl) | 1.42 Å | |
| Bond Angles (°) | N1-N2-N3 | 115.3° |
| N2-N3-C4 | 103.7° | |
| N3-C4-C5 | 110.5° | |
| Dihedral Angles (°) | Phenyl-Triazole | ~14.0° |
Table 2: Key Electronic and Quantum Chemical Descriptors
| Descriptor | Predicted Value (eV) | Significance |
| HOMO Energy | -6.9 to -7.2 eV | Represents the electron-donating ability of the molecule.[9] |
| LUMO Energy | -1.3 to -1.5 eV | Represents the electron-accepting ability of the molecule.[9] |
| HOMO-LUMO Energy Gap (ΔE) | 5.4 to 5.8 eV | A large energy gap indicates high kinetic stability and low chemical reactivity.[3][10] |
The MEP map would reveal negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the amine group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue) would be expected around the amine hydrogens, indicating their hydrogen bond donor capacity.
Target Interaction: Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Given that 4-amino-1,2,3-triazole derivatives are known IDO1 inhibitors, docking this compound into the active site of human IDO1 (PDB ID: 5EK2, for example) is a logical and insightful experiment.[2]
Causality in Docking Protocol Design
A successful docking simulation hinges on meticulous preparation of both the ligand and the receptor. The ligand's geometry must be the low-energy conformation determined by DFT. The receptor must be prepared by removing non-essential molecules (e.g., water, co-crystallized ligands), adding hydrogen atoms, and assigning correct protonation states for amino acid residues, particularly those in the active site like histidine. The choice of docking software (e.g., AutoDock, GOLD, MOE) and its specific scoring function is also critical, as different algorithms use different assumptions to estimate binding affinity.
Experimental Protocol: Receptor-Ligand Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound within the active site of human IDO1.
Caption: Workflow for a typical molecular docking experiment.
Methodology:
-
Receptor Preparation: Download the crystal structure of human IDO1. Remove all water molecules and existing ligands. Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign rotatable bonds and charges.
-
Grid Box Definition: Define a search space (grid box) that encompasses the entire active site of the protein. This is typically centered on the location of the co-crystallized ligand or key catalytic residues.
-
Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will generate multiple binding poses.
-
Pose Analysis: The resulting poses are clustered based on root-mean-square deviation (RMSD). The pose from the most populated cluster with the lowest binding energy is typically considered the most probable binding mode. Analyze this pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.
Dynamic Behavior and Stability: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex and the nature of their interactions over time.[11][12][13]
Rationale for MD Simulations
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. For a protein-ligand complex, this allows us to observe conformational changes, the stability of key interactions identified in docking, and the influence of the solvent environment. A key choice is the force field (e.g., AMBER, CHARMM), which is a set of parameters that defines the potential energy of the system. The force field for the protein must be compatible with the parameters generated for the small molecule ligand.
Experimental Protocol: Protein-Ligand MD Simulation
Objective: To assess the stability of the this compound-IDO1 complex in a simulated physiological environment.
Caption: General workflow for setting up and analyzing an MD simulation.
Methodology:
-
System Preparation: Start with the best-docked pose of the protein-ligand complex from Section 2.0.
-
Solvation and Ionization: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Minimization: Perform energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.
-
-
Production Run: Run the simulation for a significant period (e.g., 50-100 ns) to collect data for analysis.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Conclusion and Future Directions
The computational workflow detailed in this guide—from quantum mechanics to molecular dynamics—provides a powerful, multi-scale approach to understanding the molecular behavior of this compound. DFT calculations illuminate its intrinsic electronic and structural properties, molecular docking provides a testable hypothesis for its binding mode to therapeutic targets like IDO1, and MD simulations validate the stability of this interaction over time. These in silico results are not an endpoint but a critical starting point. They provide invaluable guidance for the synthesis of novel derivatives with improved potency and selectivity, ultimately accelerating the drug discovery pipeline by allowing researchers to prioritize the most promising candidates for experimental validation.
References
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Alexandre, F. R., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Al-Ostath, A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Li, Q. S., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Journal of the Iranian Chemical Society. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules. Available at: [Link]
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Arshad, M., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Semantic Scholar. Available at: [Link]
-
Gonzaga, D., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and Related Compounds. ResearchGate. Available at: [Link]
-
Song, N., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Das, S., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. International Journal of Molecular Sciences. Available at: [Link]
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Maryam, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals. Available at: [Link]
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Benchat, N., et al. (2021). Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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El-Malah, A., et al. (2022). Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. Physical Chemistry Research. Available at: [Link]
-
Hussain, Z., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. Available at: [Link]
-
Kumar, N., et al. (2021). Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazolopyridazine derivatives. Manasagangotri Physics. Available at: [Link]
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Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Semantic Scholar. Available at: [Link]
-
Feng, Y., et al. (2008). 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol. Acta Crystallographica Section E. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Otaibi, A. A. (2021). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. International Journal of Molecular Sciences. Available at: [Link]
-
Celik, S., et al. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Biological Activity of 2-Phenyl-2H-1,2,3-triazol-4-amine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The 2-phenyl-2H-1,2,3-triazole scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents. Derivatives of this core, particularly those bearing a 4-amino group, have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1] The synthetic tractability of these compounds, often employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the generation of diverse molecular libraries amenable to high-throughput screening.[2] This guide provides an in-depth technical overview of the biological evaluation of 2-Phenyl-2H-1,2,3-triazol-4-amine derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Part 1: Anticancer Activity
Derivatives of 2-phenyl-2H-1,2,3-triazole have shown potent cytotoxic effects against a variety of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, ranging from the disruption of critical cellular processes like microtubule dynamics to the induction of programmed cell death (apoptosis).
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
A primary mechanism for the anticancer activity of some 2-phenyl-2H-1,2,3-triazole analogues is the inhibition of tubulin polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic pathway of apoptosis.[1][3]
Caption: Anticancer mechanism of action.
Quantitative Anticancer Data
The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative 2-phenyl-2H-1,2,3-triazole and related triazole compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 8a | Hs578T (Breast) | GI50 | 0.0103 | [1] |
| Compound 8b | Hs578T (Breast) | GI50 | 0.0665 | [1] |
| Compound 8g | Hs578T (Breast) | GI50 | 0.0203 | [1] |
| Compound 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13 | [1][4] |
| Compound 8 | A-549 (Lung) | IC50 | 21.25 | [1][4] |
| Compound 8 | MCF-7 (Breast) | IC50 | 18.06 | [1][4] |
| Compound 8 | MDA-MB-231 (Breast) | IC50 | 16.32 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, providing a quantitative measure of a compound's cytotoxic potential.[5]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4] Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity
The 1,2,3-triazole nucleus is a key feature in many antimicrobial agents.[6][7] this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected triazole compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 8e | Staphylococcus aureus | 8 | [9] |
| Compound 8f | Staphylococcus aureus | 8 | [9] |
| Compound 8g | Staphylococcus aureus | 8 | [9] |
| Compound 8i | Staphylococcus aureus | 8 | [9] |
| Compound 8e | Pseudomonas aeruginosa | 16 | [9] |
| Compound 8f | Pseudomonas aeruginosa | 16 | [9] |
| Compound 8g | Pseudomonas aeruginosa | 16 | [9] |
| Compound 8i | Pseudomonas aeruginosa | 16 | [9] |
| Compound 8e | Candida species | 16 | [9] |
| Compound 8f | Candida species | 16 | [9] |
| Compound 8g | Candida species | 16 | [9] |
| Compound 8i | Candida species | 16 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[9][10]
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow a pure culture of the test microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare a two-fold serial dilution of the triazole derivatives in the 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Caption: Workflow for MIC determination.
Part 3: Enzyme Inhibition
The 1,2,3-triazole scaffold has been successfully incorporated into inhibitors of various enzymes, including those relevant to diabetes and other metabolic disorders.[11][12]
Target Enzymes and Therapeutic Relevance
-
α-Glucosidase and α-Amylase: Inhibition of these carbohydrate-hydrolyzing enzymes is a key therapeutic strategy for managing type 2 diabetes.[11][12] By slowing the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia.
-
Carbonic Anhydrase: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[13]
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | Activity Metric | Value (µM) | Reference |
| Flavone-1,2,3-triazole derivatives | α-Glucosidase | IC50 | 24.37 - 168.44 | [14] |
| 1H-1,2,3-triazole analogs | Carbonic Anhydrase-II | IC50 | 13.8 - 35.7 | [13] |
| 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives | α-Glucosidase (MAL12) | IC50 | 54 - 482 | [15] |
| 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives | α-Amylase (PPA) | IC50 | 145 - 282 | [15] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a common in vitro assay to screen for α-glucosidase inhibitors.
Materials:
-
96-well microtiter plates
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
This compound derivatives
-
Acarbose (as a standard inhibitor)[14]
-
Sodium carbonate (Na2CO3) solution
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (in various concentrations), and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Troubleshooting and Considerations
Poor biological activity in newly synthesized triazole derivatives can arise from several factors. A systematic troubleshooting approach is recommended.[16]
-
Compound Purity and Stability: Verify the purity of the synthesized compounds using analytical techniques such as NMR, HPLC, and Mass Spectrometry. Assess the stability of the compounds under the experimental conditions.[16]
-
Solubility: Poor solubility in the assay medium can lead to an underestimation of the compound's activity. Determine the solubility and consider using a co-solvent like DMSO at a non-interfering concentration.[16]
-
Assay Integrity: Ensure that the positive and negative controls in each assay are performing as expected. This validates the experimental setup. Review and optimize reagent concentrations and incubation times.[16]
Conclusion
The 2-phenyl-2H-1,2,3-triazole core, particularly with a 4-amino substitution, represents a versatile and highly promising scaffold for the development of novel therapeutic agents. The protocols and data presented in this guide highlight the significant potential of these compounds as anticancer, antimicrobial, and enzyme-inhibitory agents. Further research focusing on lead optimization, in-depth mechanistic studies, and in vivo efficacy is warranted to translate these promising findings into clinical applications.
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Al-Soud, Y. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. [Link]
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Khan, A., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 64. [Link]
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El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Journal of Taibah University for Science, 18(1), 224-236. [Link]
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Khan, I., et al. (2022). Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study. Bioorganic Chemistry, 127, 106028. [Link]
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Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,3‐ and 1,2,4‐triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Archiv der Pharmazie, 354(12), e2100259. [Link]
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Reddy, T. R., et al. (2021). Synthesis and Anticancer Activity of 1,2,3-Triazole Fused N-Arylpyrazole Derivatives. Letters in Drug Design & Discovery, 18(1), 85-94. [Link]
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Taha, M., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 25(18), 4236. [Link]
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El-Gazzar, A. B. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]
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Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 256, 115456. [Link]
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Jesus, C. S. H., et al. (2022). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. Molecules, 27(19), 6296. [Link]
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Sadowska, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]
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El-Sherief, H. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical and Pharmaceutical Sciences, 1(1), 1-7. [Link]
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Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1-15. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Advanced Science and Technology, 8(1), 1-10. [Link]
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Gonzaga, D., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 85, 111-121. [Link]
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Hrynova, Y., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Pharmaceutical Journal, 1(1), 1-10. [Link]
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Al-Wahaibi, L. H., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles and Their Pyrazole Derivatives. Molecules, 26(16), 4991. [Link]
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Kamal, A., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 158, 425-460. [Link]
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Bektas, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2-Phenyl-2H-1,2,3-triazol-4-amine in Medicinal Chemistry
The 2-phenyl-2H-1,2,3-triazole-4-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Phenyl-2H-1,2,3-triazole Moiety
The 1,2,3-triazole ring system, particularly when substituted at the 2-position with a phenyl group, offers a stable and rigid framework that can effectively present pharmacophoric features in a well-defined spatial orientation. The addition of a 4-amino group provides a crucial handle for further chemical modification and a key interaction point with biological targets. This combination of features has led to the discovery of potent anticancer, antimicrobial, and enzyme-inhibitory activities in compounds bearing this scaffold.
PART 1: Synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine
The regioselective synthesis of 2-substituted-1,2,3-triazol-4-amines is a key challenge that has been addressed through various synthetic strategies. The following protocol outlines a robust and widely applicable method based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of Phenyl Azide
-
Materials: Aniline, hydrochloric acid, sodium nitrite, sodium azide, water, diethyl ether.
-
Procedure:
-
Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.
-
Extract the product, phenyl azide, with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Caution: Phenyl azide is potentially explosive and should be handled with care. It is recommended to use it immediately in the next step without purification.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Phenyl azide (from Step 1), 2-aminoacetonitrile hydrochloride, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.
-
Procedure:
-
To a solution of 2-aminoacetonitrile hydrochloride (1.0 eq) in a mixture of tert-butanol and water (1:1), add phenyl azide (1.1 eq).
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
PART 2: Biological Evaluation Protocols
The following are detailed protocols for assessing the key biological activities of this compound and its derivatives.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[8][9][10]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 4: α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.[11][12][13][14][15]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound dissolved in DMSO
-
Acarbose (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations to wells containing 20 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer).
-
Incubate at 37°C for 15 minutes.
-
-
Substrate Addition and Reaction:
-
Add 20 µL of pNPG solution (1.25 mM in phosphate buffer) to each well to start the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition.
-
Determine the IC₅₀ value of the test compound.
-
PART 3: Data Presentation and Visualization
Clear presentation of data is crucial for interpreting experimental results.
Quantitative Data Summary
| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| Derivative A | MCF-7 (Breast Cancer) | IC₅₀ | 15.5 | [Fictional Data] |
| Derivative B | S. aureus | MIC | 8.0 | [Fictional Data] |
| Derivative C | α-Glucosidase | IC₅₀ | 25.2 | [Fictional Data] |
This table is a template. Populate with actual experimental data.
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways can significantly enhance understanding.
Caption: Synthesis of this compound.
Caption: MTT Assay Workflow for Cytotoxicity.
Caption: Postulated Anticancer Mechanism of Action.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of novel derivatives. Future research should focus on expanding the chemical diversity around this core through combinatorial approaches and structure-based drug design. Elucidating the precise molecular mechanisms of action for the most potent compounds will be critical for their advancement into preclinical and clinical development.
References
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- BenchChem. (2025). Application Notes and Protocols: Anticancer Activity Evaluation of 3-(phenoxymethyl)-4H-1,2,4-triazole Derivatives. [URL: https://www.benchchem.
- Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273307/]
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- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-characterization-of-1-2-4-triazoles-and-antimicrobial-screening.pdf]
- Al-Abdullah, E. S., Al-Ghorbani, M., & Al-Salahi, R. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. BMC Chemistry, 11(1), 103. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5698948/]
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- (2025, October 16). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. ResearchGate. [URL: https://www.researchgate.
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- Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28646876/]
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- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869795/]
- (2025, December 22). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.1c05553]
- (2022, December 12). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3. ResearchGate. [URL: https://www.researchgate.net/publication/366257375_Synthesis_and_Characterization_of_Novel_2-123-Triazol-4-yl-45-dihydro-1H-pyrazol-1-ylthiazoles_and_2-45-Dihydro-1H-pyrazol-1-yl-4-1H-123-triazol-4-ylthiazoles]
- (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.999879/full]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9551002/]
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149830/]
- Gonzaga, D., et al. (n.d.). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. [URL: https://www.researchgate.net/publication/262174092_1-Phenyl-1H-_and_2-phenyl-2H-123-triazol_derivatives_Design_synthesis_and_inhibitory_effect_on_alpha-glycosidases]
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Application Notes and Protocols for 2-Phenyl-2H-1,2,3-triazol-4-amine as an α-Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of α-Glycosidase Inhibition and the Rise of Triazole Scaffolds
Diabetes mellitus is a global health crisis, with rising prevalence and significant associated morbidity and mortality. A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood glucose levels following a meal. α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in this process by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating the postprandial glucose surge.[1][2]
While existing α-glucosidase inhibitors like acarbose are effective, they are often associated with gastrointestinal side effects. This has spurred the search for novel, potent, and well-tolerated inhibitors. The 1,2,3-triazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its unique chemical properties and its role in a variety of biologically active compounds.[3][4] This application note provides a detailed guide to the synthesis, characterization, and evaluation of 2-Phenyl-2H-1,2,3-triazol-4-amine as a potential α-glucosidase inhibitor.
Synthesis and Characterization of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar 4-amino-1,2,3-triazole derivatives. A common strategy involves the use of a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
General Synthetic Protocol:
A generalized synthetic scheme is presented below. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and catalyst) may be necessary to achieve optimal yields and purity.
-
Step 1: Synthesis of Phenyl Azide. Phenyl azide can be prepared from aniline via diazotization followed by reaction with sodium azide. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.
-
Step 2: Synthesis of a Suitable Alkyne Precursor. For the synthesis of the 4-amino derivative, an alkyne with a protected amino group or a group that can be readily converted to an amine is required.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Phenyl azide is reacted with the chosen alkyne precursor in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
-
Step 4: Deprotection/Conversion to the Amine. The protecting group on the 4-position substituent is removed to yield the final product, this compound.
Characterization:
The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be used to confirm the presence of protons on the phenyl and triazole rings, as well as the amino group. Expected chemical shifts and coupling constants can be predicted based on the structure and data from similar compounds.[5][6][7]
-
¹³C NMR will provide information on the carbon skeleton of the molecule.[5][6][7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and aromatic C-H and C=C vibrations.
In Vitro Evaluation of α-Glucosidase Inhibitory Activity
The following protocol outlines a standard in vitro assay to determine the α-glucosidase inhibitory activity of this compound.
Principle of the Assay:
This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The rate of formation of the yellow-colored p-nitrophenol is proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction will decrease.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve α-glucosidase in the phosphate buffer to the desired concentration (e.g., 0.5 U/mL). Prepare this solution fresh.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions from this stock solution in phosphate buffer.
-
Prepare a stock solution of acarbose in DMSO and create a series of dilutions to serve as a positive control.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 10 µL of the various dilutions of the test compound or acarbose to their respective wells.
-
For the control wells (100% enzyme activity), add 10 µL of the buffer/DMSO solution.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme + substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Expected Results for Triazole Derivatives:
| Compound Class | Representative IC50 (µM) | Reference |
| Pyridazine-triazole hybrids | 1.7 | [8] |
| 1,2,3-Triazole derivatives | 22.15 | [9] |
| Phenyltriazole-deoxynojirimycin hybrids | Low µM range | [3] |
| Acarbose (Standard) | ~173 - 871 | [3][8] |
Kinetic Analysis of Inhibition
To understand the mechanism by which this compound inhibits α-glucosidase, a kinetic analysis should be performed. This will determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.
Principle of Kinetic Studies:
By measuring the initial reaction velocities at various substrate (pNPG) and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the mode of inhibition.
Kinetic Analysis Workflow Diagram:
Caption: Workflow for the kinetic analysis of α-glucosidase inhibition.
Step-by-Step Protocol:
-
Assay Setup:
-
Prepare a range of substrate (pNPG) concentrations.
-
Select several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform the α-glucosidase inhibition assay with the varying substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S]. Each inhibitor concentration will yield a separate line.
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
From the Lineweaver-Burk plot or by non-linear regression analysis, calculate the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). The Ki value represents the binding affinity of the inhibitor to the enzyme.
-
Conclusion and Future Directions
The 1,2,3-triazole scaffold represents a promising starting point for the development of novel α-glucosidase inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of this compound as a potential therapeutic agent for type 2 diabetes. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this and related compounds.
References
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- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Compounds via Click Chemistry
Introduction: The Power of Click Chemistry in 1,2,3-Triazole Synthesis
The 1,2,3-triazole core is a highly sought-after heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its ability to act as a bioisostere for amide bonds, contribute to its presence in a variety of approved therapeutic agents.[1][2] These include antibacterials like tazobactam, anticancer agents such as carboxyamidotriazole, and the anticonvulsant rufinamide.[1][3] The broad pharmacological potential of 1,2,3-triazole derivatives spans anti-inflammatory, antidiabetic, and antiviral activities.[1][4]
The surge in the exploration of 1,2,3-triazoles is largely attributable to the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC) are the cornerstones of this chemical philosophy, providing efficient and highly regioselective routes to 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, respectively.[7][8]
This comprehensive guide provides detailed protocols and expert insights into both CuAAC and SPAAC methodologies for the synthesis of 1,2,3-triazole compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[7] This reaction is robust, tolerating a wide range of functional groups and aqueous conditions over a broad pH range (4 to 12).[7]
Mechanism of CuAAC
The currently accepted mechanism involves the in-situ formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide to the copper center, leading to the formation of a six-membered copper metallacycle.[7][9] Subsequent reductive elimination yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.[10] The use of a copper catalyst ensures high regioselectivity, exclusively affording the 1,4-isomer.[7]
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC
This protocol describes a reliable method for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in-situ generation of the Cu(I) catalyst from copper(II) sulfate and a reducing agent.
Materials
-
Terminal Alkyne (1.0 eq)
-
Azide (1.0 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O, DMSO)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)[11]
Procedure
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 - 1.2 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate and, if used, the stabilizing ligand (e.g., THPTA in a 1:5 molar ratio with CuSO₄).[11]
-
Initiation: Add the copper(II) sulfate solution (1-5 mol%) to the reaction mixture.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[7] The addition of a slight excess of sodium ascorbate helps prevent oxidative homocoupling of the alkyne.[7]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[12]
| Reagent | Molar Equivalents | Purpose |
| Terminal Alkyne | 1.0 | Substrate |
| Azide | 1.0 - 1.2 | Substrate |
| CuSO₄·5H₂O | 0.01 - 0.05 | Catalyst Precursor |
| Sodium Ascorbate | 0.05 - 0.10 | Reducing Agent |
| Ligand (optional) | 0.01 - 0.05 | Stabilizes Cu(I) |
Table 1: Typical Reagent Stoichiometry for CuAAC Reactions.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) provides a powerful metal-free alternative.[13][] SPAAC utilizes strained cyclooctynes, which possess significant ring strain that lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures.[13][15]
Mechanism of SPAAC
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile.[13][16] The release of ring strain is the primary driving force for this bioorthogonal reaction.[15] The reaction is highly selective for azides, as both functional groups are largely inert to the array of functional groups found in biological systems.[13]
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: General Procedure for SPAAC in Bioconjugation
This protocol outlines a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-containing probe. A common example is the use of dibenzocyclooctyne (DBCO) reagents.[17]
Materials
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
DBCO-functionalized probe (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore) (1.5 - 10 molar excess)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent
Procedure
-
Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in PBS at a suitable concentration.
-
Probe Preparation: Prepare a stock solution of the DBCO-functionalized probe in DMSO.
-
Conjugation: Add the desired molar excess of the DBCO probe stock solution to the biomolecule solution. It is crucial to keep the final concentration of DMSO low (typically <10%) to maintain the integrity of the biomolecule.[13]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle agitation. The reaction progress can be monitored by techniques appropriate for the biomolecule, such as SDS-PAGE for proteins or HPLC for smaller molecules.
-
Purification: Remove the excess, unreacted DBCO probe using a desalting column, spin filtration, or dialysis, equilibrated with an appropriate buffer (e.g., PBS).[13]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling. For antibody-drug conjugates (ADCs), this can be achieved through various analytical techniques.[18]
| Cyclooctyne Derivative | Key Features |
| Cyclooctyne (OCT) | The simplest cyclooctyne, moderate reactivity.[19] |
| Dibenzocyclooctyne (DIBO/DBCO) | Increased strain and reactivity, commonly used.[17][20] |
| Bicyclononyne (BCN) | High reactivity and good stability.[19] |
| Azacyclooctynes (e.g., BARAC) | Exceptionally fast reaction kinetics.[21] |
Table 2: Common Cyclooctyne Derivatives Used in SPAAC.
Part 3: Purification and Characterization of 1,2,3-Triazoles
Regardless of the synthetic method, proper purification and characterization are essential to ensure the identity and purity of the final 1,2,3-triazole product.
Purification Techniques
-
Flash Column Chromatography: The most common method for purifying small molecule 1,2,3-triazoles.[12] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: For crystalline solid products, recrystallization can provide highly pure material.
-
Preparative HPLC: For more challenging separations or to obtain very high purity, preparative high-performance liquid chromatography can be employed.
-
Size-Exclusion Chromatography/Dialysis: For bioconjugates, these techniques are used to remove small molecule reagents.[13]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton on the triazole ring typically appears as a singlet in the range of δ 7.5-9.3 ppm in the ¹H NMR spectrum.[12][22]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the desired product.[12][23]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
Click chemistry, through the CuAAC and SPAAC reactions, has revolutionized the synthesis of 1,2,3-triazole compounds, making them readily accessible for a wide range of applications, particularly in drug discovery and chemical biology.[2][5] The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being a robust and efficient method for small molecule synthesis and SPAAC offering a bioorthogonal approach for biological systems. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize and characterize 1,2,3-triazole derivatives to advance their scientific endeavors.
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Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. Available at: [Link]
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On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. - Semantic Scholar. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. Available at: [Link]
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Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed. Available at: [Link]
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Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at: [Link]
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Comparative study of 1,2,3-triazoles synthesis via click reactions.. Available at: [Link]
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The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. Available at: [Link]
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a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition - ResearchGate. Available at: [Link]
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The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]
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Click chemistry: 1,2,3-triazoles as pharmacophores. - Semantic Scholar. Available at: [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. Available at: [Link]
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Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. Available at: [Link]
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Protocols - baseclick GmbH. Available at: [Link]
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1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry. Available at: [Link]
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Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. Available at: [Link]
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Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC - NIH. Available at: [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. Available at: [Link]
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N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING | TSI Journals. Available at: [Link]
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- 22. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 23. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Derivatization of 2-Phenyl-2H-1,2,3-triazol-4-amine for Biological Screening
Introduction: The Privileged Scaffold of 1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets.[1] This heterocycle is a bioisostere for amide bonds, offering improved resistance to enzymatic degradation.[1] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Specifically, the 2-phenyl-2H-1,2,3-triazol-4-amine core presents a versatile platform for chemical modification. The primary amino group at the 4-position serves as a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.
This guide provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The methodologies are designed to be robust and adaptable for researchers in drug discovery and development.
Synthesis of the Starting Material: this compound
The synthesis of the core scaffold can be achieved through various reported methods. A common approach involves the cycloaddition of phenyl azide with an appropriate three-carbon synthon followed by functional group manipulation to introduce the 4-amino group.[4][5] For the purpose of these application notes, we will assume the availability of the starting material, this compound.
Derivatization Strategies at the 4-Amino Group
The nucleophilic nature of the 4-amino group allows for a variety of chemical transformations. The following sections detail protocols for three common and effective derivatization strategies: N-acylation, N-sulfonylation, and Schiff base formation.
Strategy 1: N-Acylation to Synthesize Amide Derivatives
The formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry. This modification can influence the compound's polarity, hydrogen bonding capacity, and overall conformation, thereby affecting its biological activity.
Rationale: Acylating the 4-amino group with various acid chlorides or anhydrides introduces a diverse range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. This allows for a systematic investigation of how different functionalities impact target binding and cellular activity.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Appropriate acid chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated derivative.
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8]
Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Strategy 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, anticancer, and anti-inflammatory activities.[9] The introduction of a sulfonyl group can significantly alter the electronic properties and steric profile of the parent molecule.
Rationale: Reacting the 4-amino group with various sulfonyl chlorides allows for the incorporation of the sulfonamide moiety. This functional group can act as a hydrogen bond donor and acceptor, potentially leading to enhanced binding affinity with biological targets.[10] The synthesis can be achieved under mild conditions, making it a versatile method for library generation.[9][11][12][13]
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 6-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Characterization: The synthesized sulfonamides should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[6][7][8]
Strategy 3: Schiff Base Formation
Schiff bases, containing an imine or azomethine group, are versatile intermediates and have been reported to possess a broad range of biological activities, including antimicrobial and anticancer properties.[14][15][16][17]
Rationale: The condensation reaction between the 4-amino group and various aldehydes or ketones introduces an imine linkage. This derivatization strategy allows for the facile introduction of a wide array of aromatic and aliphatic substituents, significantly expanding the chemical space for biological screening.[18]
Experimental Protocol: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Characterization: Structural elucidation of the Schiff bases is performed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14][17] The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and a signal for the azomethine proton in the ¹H NMR spectrum.[14]
Table 1: Summary of Derivatization Strategies
| Derivatization Strategy | Reagents | Key Functional Group | Potential Biological Activities |
| N-Acylation | Acid chlorides, Anhydrides | Amide | Anticancer, Antiviral, Antibacterial[2] |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | Antibacterial, Anticancer, Anti-inflammatory[9] |
| Schiff Base Formation | Aldehydes, Ketones | Imine (Azomethine) | Antimicrobial, Anticancer[14][16] |
Biological Screening of Derivatized Compounds
Following synthesis and characterization, the library of derivatized 2-phenyl-2H-1,2,3-triazole compounds should be subjected to biological screening to identify potential therapeutic leads. High-throughput screening (HTS) methodologies can be employed to efficiently evaluate large numbers of compounds.[19]
Antimicrobial Screening
Rationale: The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[20][21] Triazole derivatives have shown promise in this area.[22][23]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized triazole derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ampicillin, Nystatin)[22]
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (medium with microbial suspension and a known antibiotic), a negative control (medium with microbial suspension and DMSO without the test compound), and a sterility control (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]
Sources
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- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structural elucidation and bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for the In Vitro Evaluation of 2-Phenyl-2H-1,2,3-triazol-4-amine as a Potential Anticancer Agent
Introduction: The Rationale for Investigating Triazoles in Oncology
The search for novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, represent a privileged scaffold in drug discovery. Among these, the triazole nucleus is of significant interest due to its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Triazole derivatives can interact with various enzymes and receptors through non-covalent interactions like hydrogen bonds and dipole-dipole forces, making them versatile pharmacophores.[3][4]
Numerous studies have highlighted the potential of 1,2,3-triazole and 1,2,4-triazole hybrids as potent antiproliferative agents against a wide range of human cancer cell lines.[1][2][5] Their mechanisms of action are often multi-faceted, ranging from the inhibition of key signaling proteins like EGFR and BRAF to the disruption of microtubule assembly, ultimately leading to cell cycle arrest and apoptosis.[4][6]
This document provides a comprehensive guide for the initial in vitro screening of 2-Phenyl-2H-1,2,3-triazol-4-amine , a representative member of this promising class of compounds. We present a series of detailed, validated protocols to assess its cytotoxic and cytostatic effects on cancer cell lines. The methodologies described herein—cytotoxicity assessment (MTT assay), apoptosis detection (Annexin V/PI staining), and cell cycle analysis—form a robust foundational workflow for early-stage anticancer drug discovery.
Core Principles of the Screening Cascade
A logical, tiered approach is essential for evaluating a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range and culminates in more detailed mechanistic assays to understand how the compound elicits its effects.
-
Cytotoxicity Screening (MTT Assay): The initial step is to determine if the compound can kill or inhibit the proliferation of cancer cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of a cell population.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the calculation of a half-maximal inhibitory concentration (IC50) value.[7]
-
Apoptosis Detection (Annexin V/Propidium Iodide Assay): Many successful anticancer drugs function by inducing programmed cell death, or apoptosis.[9][10][11] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.
-
-
Cell Cycle Analysis (Propidium Iodide Staining): Dysregulation of the cell cycle is a hallmark of cancer.[12] Compounds that interfere with cell cycle progression can be effective therapeutic agents. This method uses PI to stain the total DNA content of cells after fixation and permeabilization.[13][14] Because the amount of DNA doubles as cells progress from the G1 phase to the G2/M phase, flow cytometry can quantify the percentage of cells in each phase (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[13][14]
Integrated Experimental Workflow
The successful evaluation of this compound requires a systematic workflow, from initial compound handling to final data interpretation. This integrated process ensures reproducibility and provides a comprehensive preliminary profile of the compound's anticancer activity.
Caption: Overall workflow for in vitro anticancer screening.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Principle: To ensure accurate and reproducible dosing, the compound must be solubilized in a biocompatible solvent and stored properly. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Target Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium.
-
Weigh Compound: Accurately weigh a precise amount of the compound powder.
-
Solubilization: Add the appropriate volume of DMSO to the powder to achieve the target concentration. For example, for a 10 mM stock of a compound with a molecular weight of 174.20 g/mol , dissolve 1.742 mg in 1 mL of DMSO.
-
Vortex/Sonicate: Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication step.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Key Considerations:
-
The final concentration of DMSO in the culture medium should ideally be ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Always run a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of the compound.
Protocol 2: Cytotoxicity Assessment via MTT Assay
Principle: Metabolically active cells reduce MTT to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.[7][8][15]
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Compound stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[16] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated control and vehicle (DMSO) control wells.
-
Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. (Critical Step) .
-
Add 100-150 µL of solubilization buffer (DMSO) to each well.[15][16]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if available).[8]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: This assay uses Annexin V to detect externalized phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[17][18]
Materials:
-
Cells treated with the compound (e.g., at IC50 and 2x IC50 concentrations for 24h).
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol 4: Cell Cycle Analysis by PI Staining
Principle: The fluorescent dye Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[13][14]
Materials:
-
Cells treated with the compound (e.g., at IC50 concentration for 24h).
-
Ice-cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[14]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis protocol (Protocol 3, Step 1).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add ~5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for consistent staining.[14]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to rehydrate.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel.[14]
Data Interpretation:
-
The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second, typically smaller peak represents cells in the G2/M phase (4N DNA content).
-
The region between these two peaks represents cells in the S phase (synthesizing DNA).
-
Specialized software (e.g., ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in each phase.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison between different treatments and cell lines.
Table 1: Cytotoxicity of this compound after 48h Treatment
| Cancer Cell Line | IC50 (µM) ± SD |
|---|---|
| MCF-7 (Breast) | 15.2 ± 2.1 |
| A549 (Lung) | 28.7 ± 4.5 |
| HeLa (Cervical) | 11.4 ± 1.8 |
| Hypothetical Data | |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in HeLa Cells (24h Treatment)
| Treatment | Early Apoptotic (%) | Late Apoptotic (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|---|
| Vehicle Control | 4.1 ± 0.5 | 2.3 ± 0.3 | 55.6 ± 3.1 | 29.8 ± 2.4 | 14.6 ± 1.9 |
| Compound (10 µM) | 25.8 ± 2.9 | 15.4 ± 1.7 | 15.2 ± 2.0 | 20.1 ± 2.5 | 64.7 ± 4.3 |
| Hypothetical Data | | | | | |
Interpretation of Hypothetical Data: The data suggests that the compound is cytotoxic to all tested cell lines, with the highest potency against HeLa cells. In HeLa cells, treatment at the approximate IC50 value leads to a significant increase in both early and late apoptotic populations. Furthermore, the cell cycle analysis reveals a dramatic accumulation of cells in the G2/M phase, indicating a potential mechanism of action involving mitotic arrest.
Potential Mechanisms and Signaling Pathways
The anticancer activity of triazole derivatives is often attributed to their ability to inhibit key cellular pathways.[1][19] The hypothetical results above, showing G2/M arrest and apoptosis, suggest that this compound might interfere with microtubule dynamics or inhibit kinases crucial for mitotic progression.
Caption: Potential signaling pathways affected by triazole compounds.
References
-
Ahmadova, A., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. [Link]
-
Bentham Science Publishers. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science. [Link]
-
Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9. [Link]
-
Park, H. R., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 75(1), 7.8.1–7.8.19. [Link]
-
ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Pharmatest. [Link]
-
Singh, P., et al. (2022). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chemistry & Biodiversity, 19(11), e202200679. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
LinkedIn. (n.d.). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]
-
Tawa, P., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(2), 135-144. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. University of Leicester. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Khan, I., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(1), 1-13. [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Al-Suede, F. S. R., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 563-568. [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
-
Gonzaga, D., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent... Journal of Chemical Crystallography, 46, 15-23. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Mogahid, M. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) and 2-(1,2,4-Triazol-4-yl) Derivatives. Molecules, 27(19), 6296. [Link]
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Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(9), 929. [Link]
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Nandi, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. Royal Society Open Science, 4(10), 170940. [Link]
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Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. RSC Advances, 12(42), 27346-27361. [Link]
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Haider, S., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 548. [Link]
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Molecular docking studies of 2-Phenyl-2H-1,2,3-triazol-4-amine with target enzymes
Application Note: Molecular Docking of 2-Phenyl-2H-1,2,3-triazol-4-amine
A Protocol for In Silico Target-Based Virtual Screening and Interaction Analysis
Abstract Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of binding conformations and affinities between small molecules and their macromolecular targets.[1] This application note provides a detailed protocol for conducting molecular docking studies on this compound, a scaffold of significant medicinal interest due to the diverse biological activities of triazole derivatives, including potential roles as enzyme inhibitors.[2][3][4][5] We outline a comprehensive workflow from target selection and preparation to ligand setup, docking execution using the widely adopted AutoDock Vina software, and in-depth analysis of the results. The causality behind key experimental choices is explained to provide researchers with field-proven insights, ensuring technical accuracy and reproducibility.
Introduction: The Rationale for Docking this compound
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][4] Derivatives of this core structure have shown promise as inhibitors of key enzymes such as α-glycosidases and carbonic anhydrases, which are therapeutic targets for diabetes and glaucoma, respectively.[6]
Molecular docking serves as a powerful computational tool to rationalize these activities at an atomic level and to guide the design of more potent and selective inhibitors.[7] By simulating the interaction between a ligand (the triazole derivative) and a protein target, we can:
-
Predict the preferred binding pose of the ligand within the enzyme's active site.
-
Estimate the binding affinity, typically expressed as a scoring function or free energy of binding (ΔG).[8]
-
Identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[9]
This protocol provides a step-by-step methodology for performing these studies, aimed at researchers, scientists, and drug development professionals.
Principle of the Method: An Overview of the Docking Workflow
The molecular docking process can be systematically broken down into four main stages: 1) Preparation of the target protein receptor, 2) Preparation of the small molecule ligand, 3) Execution of the docking simulation, and 4) Analysis and visualization of the results.[10][11] This workflow is designed to predict how a flexible ligand might bind to a typically rigid receptor structure.
Caption: High-level workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step methodologies for each phase of the docking experiment using freely available tools like AutoDock Tools and AutoDock Vina.
Protocol 1: Target Enzyme Selection and Preparation
Objective: To obtain a high-quality, clean 3D structure of the target enzyme for docking.
Materials:
-
Computer with internet access.
-
UCSF Chimera or BIOVIA Discovery Studio Visualizer.
-
AutoDock Tools (part of MGLTools).
Procedure:
-
Target Identification and Retrieval:
-
Identify a relevant enzyme target for the triazole compound based on literature data. For this example, we will consider Human Carbonic Anhydrase II (PDB ID: 2CBA) as a potential target.[6]
-
Navigate to the RCSB Protein Data Bank (PDB) website.[12][13]
-
Search for the PDB ID and download the structure in PDB format.[14]
-
-
Initial Structure Cleanup:
-
Open the downloaded PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[15][16]
-
Remove all non-essential molecules. This includes water molecules, co-solvents, ions, and any co-crystallized ligands.[16][17]
-
If the protein is multimeric, retain only the chain containing the active site of interest.
Rationale: Water molecules and co-crystallized ligands can occupy space in the binding pocket, sterically hindering the docking of the new ligand. Removing them ensures the binding site is accessible.[16]
-
-
Receptor Preparation using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Open the cleaned PDB file (File > Read Molecule).
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These charges are essential for calculating electrostatic interactions.[11]
-
Merge non-polar hydrogens and save the prepared receptor in the required PDBQT format (Grid > Macromolecule > Choose..., then select the molecule and save).[18]
Rationale: The PDBQT file format extends the PDB format by adding partial charges (Q) and atom types (T), which are necessary inputs for the AutoDock Vina scoring function.[19]
-
Protocol 2: Ligand Preparation
Objective: To generate a low-energy 3D conformation of this compound and prepare it for docking.
Materials:
-
ChemDraw or PubChem Sketcher.
-
A tool for 3D conversion and energy minimization (e.g., UCSF Chimera, Open Babel).[20]
-
AutoDock Tools.
Procedure:
-
Generate 2D Structure: Draw the structure of this compound in a chemical drawing program or find it on PubChem.
-
Convert to 3D and Minimize Energy:
-
Import the 2D structure into a program like UCSF Chimera.
-
Generate the 3D coordinates.
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[21]
Rationale: Energy minimization removes steric strain from the initial 3D model, resulting in a more realistic ligand conformation for the start of the docking simulation.[21]
-
-
Ligand Preparation using AutoDock Tools:
-
Launch ADT.
-
Open the energy-minimized 3D structure of the ligand (Ligand > Input > Open).
-
Define the root of the molecule and the rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).
-
Save the final ligand file in PDBQT format (Ligand > Output > Save as PDBQT).[22]
Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is crucial for finding the optimal binding pose.[17]
-
Protocol 3: Docking Simulation with AutoDock Vina
Objective: To perform the docking calculation and generate a set of predicted binding poses.
Materials:
-
Prepared receptor and ligand PDBQT files.
-
AutoDock Vina executable.[20]
-
A text editor.
Procedure:
-
Define the Grid Box:
-
In ADT, with the receptor loaded, go to Grid > Grid Box....
-
A box will appear, representing the search space for the docking simulation. Adjust the center and dimensions of the box to encompass the entire active site of the enzyme.[10] The coordinates of the co-crystallized ligand (if present in the original PDB file) can be used as a guide to center the box.[19]
-
Note the coordinates for the center (x, y, z) and size (x, y, z) of the grid box.
Rationale: The grid box confines the conformational search to the region of interest (the binding pocket), dramatically increasing computational efficiency and preventing the algorithm from searching irrelevant areas of the protein surface.[10][11]
-
-
Create a Configuration File:
-
Using a text editor, create a file named conf.txt.
-
Enter the paths to your prepared files and the grid box parameters noted in the previous step.[19]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina program by typing: vina --config conf.txt --log results_log.txt[23]
Rationale: This command initiates the docking process. Vina will use its scoring function and search algorithm to explore ligand conformations within the grid box, saving the top-ranked poses and their scores to the output file.[23]
-
Results and Data Interpretation
Objective: To analyze the docking output to determine binding affinity and characterize the key molecular interactions.
Analyzing Quantitative Data
The primary output from Vina is a PDBQT file containing several binding poses (typically 9) ranked by their binding affinity scores.
-
Binding Affinity (kcal/mol): This score, found in the output log and PDBQT file, estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[8] This is the primary metric for ranking different ligands or poses.
-
Root Mean Square Deviation (RMSD): When compared to a known binding pose (like a co-crystallized ligand), a low RMSD value (<2.0 Å) suggests the docking protocol has accurately reproduced the experimental conformation, validating the method.[8][24]
Table 1: Hypothetical Docking Results for this compound
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Carbonic Anhydrase II | 2CBA | -7.8 | His94, His96, Thr199 | H-Bond, π-π Stacking |
| α-Glycosidase | 3A4A | -8.5 | Asp215, Glu277, Arg442 | H-Bond, Electrostatic |
| Indoleamine 2,3-dioxygenase | 5EK2 | -8.1 | Ser167, Arg231 | H-Bond, Cation-π |
Visualizing and Interpreting Binding Poses
Procedure:
-
Open your receptor PDBQT file in a visualization tool like PyMOL or Discovery Studio Visualizer.
-
Load the docking output PDBQT file (docking_results.pdbqt). This will overlay the predicted ligand poses onto the protein.
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Analyze the interactions between the ligand and the surrounding amino acid residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Between non-polar groups.
-
π-π Stacking: Between aromatic rings.
-
Electrostatic Interactions: Between charged groups.
-
Visual inspection is critical to ensure the predicted pose is chemically sensible and to understand the structural basis for the compound's activity.[9][25]
Caption: Conceptual diagram of ligand-enzyme interactions.
Conclusion
This application note provides a robust and reproducible protocol for performing molecular docking studies with this compound. By following these steps, researchers can effectively screen potential enzyme targets, predict binding modes, and generate hypotheses about the structure-activity relationship of this important chemical scaffold. The insights gained from such in silico studies are invaluable for guiding experimental validation and accelerating the drug discovery process.
References
-
How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]
-
Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial - YouTube. Available at: [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
-
Vina Docking Tutorial - Eagon Research Group. Available at: [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]
-
Protein Data Bank - Wikipedia. Available at: [Link]
-
Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available at: [Link]
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available at: [Link]
-
Worldwide Protein Data Bank: wwPDB. Available at: [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
Learn Maestro: Preparing protein structures - YouTube. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. Available at: [Link]
-
Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms - YouTube. Available at: [Link]
-
RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins - Frontiers. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations - Briefings in Bioinformatics. Available at: [Link]
-
How to get crystal structure of a protein in PDB database II xgene & proteinx - YouTube. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
(PDF) Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent... - ResearchGate. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities - Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - ScienceDirect. Available at: [Link]
-
1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases - ResearchGate. Available at: [Link]
-
N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]... - PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors - MDPI. Available at: [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 14. youtube.com [youtube.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. youtube.com [youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Note & Protocol: A Comprehensive Guide to the N-alkylation of 2-Phenyl-2H-1,2,3-triazol-4-amine
Abstract: This document provides a detailed protocol for the N-alkylation of 2-phenyl-2H-1,2,3-triazol-4-amine, a critical transformation for synthesizing compound libraries in drug discovery and medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for creating novel N-substituted aminotriazole derivatives.
Introduction: The Significance of N-Alkylated Aminotriazoles
The 1,2,3-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding.[1] Specifically, N-substituted 4-amino-1,2,3-triazoles are integral components of molecules targeting a range of biological pathways.[2] The strategic introduction of alkyl groups onto the exocyclic amine allows for the fine-tuning of a compound's physicochemical properties, including its potency, selectivity, solubility, and metabolic profile.[3]
The N-alkylation of this compound serves as a gateway to a diverse array of derivatives. This protocol outlines a standard and efficient method using alkyl halides, a cornerstone transformation for building molecular complexity.[3]
Reaction Overview and Mechanistic Rationale
The N-alkylation of an amine with an alkyl halide is a classic nucleophilic aliphatic substitution reaction, typically proceeding via an SN2 mechanism.[4][5] The successful execution of this protocol hinges on a clear understanding of the role of each component.
-
The Nucleophile (Amine): The exocyclic amino group (-NH₂) of this compound acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon of the alkylating agent.
-
The Electrophile (Alkylating Agent): Alkyl halides (R-X) are common electrophiles. The reactivity is dependent on the nature of the leaving group (I > Br > Cl) and the steric hindrance at the electrophilic carbon.
-
The Base: A base is critical for two reasons. First, it deprotonates a portion of the amine, increasing its nucleophilicity. Second, and more importantly, it neutralizes the hydrohalic acid (H-X) that is formed as a byproduct, preventing the protonation and deactivation of the starting amine. Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[6]
-
The Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is ideal. These solvents can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[6][7][8]
Key Challenges: Regioselectivity and Over-alkylation
While 1,2,3-triazoles possess multiple nitrogen atoms, the exocyclic 4-amino group is the most nucleophilic site in this substrate, directing the alkylation predictably. A more common challenge is over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine.[4] This can be minimized by carefully controlling the stoichiometry, typically by using a slight excess of the starting amine or by adding the alkylating agent slowly.
Reaction Mechanism Diagram
Caption: SN2 mechanism for the base-mediated N-alkylation of an amine.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation using benzyl bromide as a representative alkylating agent. Conditions can be adapted for other primary and secondary alkyl halides.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle/oil bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 mmol, 174 mg) and anhydrous potassium carbonate (e.g., 2.5 mmol, 345 mg).
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask. Stir the suspension at room temperature for 10-15 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 131 µL) to the stirring suspension dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., eluent: 50% Ethyl Acetate in Hexanes). Visualize spots under UV light. The reaction is complete upon consumption of the starting amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (e.g., 20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[9] Elute with a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Parameter Optimization and Data Summary
The optimal reaction conditions may vary depending on the reactivity of the alkylating agent. The following table provides a starting point for optimization.
| Parameter | Alkyl Halide (Example) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Stoichiometry | Benzyl Bromide (1.1) | K₂CO₃ (2.5) | DMF | 60 | 6-8 | >85% | Highly reactive electrophile. |
| Reactivity | Ethyl Iodide (1.2) | K₂CO₃ (2.5) | Acetonitrile | 80 (reflux) | 12-16 | 70-85% | Ethyl iodide is more reactive than the bromide. |
| Steric Hindrance | Isopropyl Bromide (1.5) | Cs₂CO₃ (2.0) | DMF | 80 | 24 | 40-60% | Slower reaction; a stronger base like Cs₂CO₃ may improve yield. |
| Activation | Propargyl Bromide (1.1) | K₂CO₃ (2.5) | Acetonitrile | 40 | 4-6 | >90% | Activated halide, reacts quickly at lower temperatures. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive alkylating agent.2. Insufficiently anhydrous conditions.3. Temperature too low. | 1. Use a fresh bottle of alkyl halide.2. Use anhydrous solvents and dry glassware thoroughly.3. Increase reaction temperature in 10 °C increments. |
| Formation of Byproducts | 1. Over-alkylation (dialkylation).2. Side reactions due to high temperature. | 1. Use a smaller excess of alkyl halide (1.0-1.05 equiv) or add it more slowly.2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | Product and starting material have similar Rf values on TLC. | Try a different eluent system for column chromatography (e.g., Dichloromethane/Methanol) or consider reverse-phase chromatography if the compound is polar.[9] |
| Low Isolated Yield | 1. Product loss during aqueous work-up.2. Inefficient purification. | 1. Perform additional extractions (e.g., 5x instead of 3x).2. Ensure proper loading and careful fraction collection during chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. By understanding the underlying chemical principles and following the detailed experimental guidelines, researchers can efficiently synthesize a wide range of N-substituted aminotriazoles. The provided optimization parameters and troubleshooting guide serve as a valuable resource for adapting this methodology to various alkylating agents, facilitating the rapid development of new chemical entities for drug discovery and development.
References
-
University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
-
Patil, S. A., et al. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Research on Chemical Intermediates, 44(8), 4849-4863. Retrieved from [Link]
-
Fizer, M., et al. (2017). N‐alkylation of NH‐1,2,3‐triazoles. ChemistrySelect, 2(25), 7431-7435. Retrieved from [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
-
ResearchGate. (n.d.). Synthesis of Aminotriazoles. Retrieved from [Link]
-
Lund University. (2016). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. Retrieved from [Link]
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Pelletier, G., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 12(20), 4544–4547. Retrieved from [Link]
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Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]
- Google Patents. (1981). Purification of triazoles. (U.S. Patent No. 4,269,987).
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ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
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ResearchGate. (2000). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Retrieved from [Link]
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Sauleau, A., & Sauleau, J. (2000). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 167(1), 219–237. Retrieved from [Link]
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American Chemical Society. (2025). Base-free selective mono-N-alkylation of amines with alcohols catalyzed by a NHC−Ir(III) complex. Retrieved from [Link]
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American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]
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Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT reactivity descriptors. Journal of Molecular Structure, 1222, 128892. Retrieved from [Link]
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American Chemical Society. (2011). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 13(18), 4854–4857. Retrieved from [Link]
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MDPI. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(5), 1214. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1956. Retrieved from [Link]
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SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
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ResearchGate. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent.... Retrieved from [Link]
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Who we serve. (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 14(1), 108-112. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4-(pyrazol-1-yl)thiazoles and Evaluation of Their Antimicrobial and Antioxidant Activities. Molecules, 22(9), 1539. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Antifungal Activity of Substituted 1,2,4-Triazole-3-Thiones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antifungal activity of substituted 1,2,4-triazole-3-thiones. This class of heterocyclic compounds has garnered significant interest due to their potent and broad-spectrum antifungal properties.[1][2][3] This document outlines the key scientific principles, detailed experimental protocols, and data interpretation strategies to facilitate the discovery and development of novel antifungal agents based on the 1,2,4-triazole-3-thione scaffold.
Introduction: The Promise of 1,2,4-Triazole-3-Thiones as Antifungal Agents
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[4] 1,2,4-triazole derivatives are a cornerstone of current antifungal therapy, with prominent examples including fluconazole and itraconazole.[2] Substituted 1,2,4-triazole-3-thiones represent a promising evolution of this chemical class, often exhibiting enhanced antifungal efficacy.[5][6] Their unique structural features, particularly the thione moiety, contribute to their biological activity and offer opportunities for diverse chemical modifications to optimize their therapeutic potential.[2][3]
The primary mechanism of action for many 1,2,4-triazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11).[7][4][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[7][10] By disrupting ergosterol production, these compounds lead to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[8][10]
This guide provides a structured approach to the investigation of novel substituted 1,2,4-triazole-3-thiones, from their chemical synthesis to the detailed assessment of their antifungal properties.
Synthesis of Substituted 1,2,4-Triazole-3-Thiones
A common and efficient method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones involves the cyclization of the corresponding thiosemicarbazide precursors.[2][6] This approach offers versatility in introducing a wide range of substituents at the N-4 and C-5 positions, allowing for the exploration of structure-activity relationships (SAR).
General Synthetic Workflow:
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you overcome common challenges and achieve a successful, reproducible synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a multifaceted problem that can originate from starting material quality, reaction conditions, or product degradation. A systematic approach is required to diagnose the root cause.
-
Cause A: Purity and Stability of Phenyl Azide: Phenyl azide is a high-energy molecule with limited shelf-life.[1][2] It can decompose over time, especially if exposed to light or heat.[3] Using decomposed starting material will inevitably lead to lower yields.
-
Solution: Always use freshly prepared or purified phenyl azide. If preparing it yourself via diazotization of phenylhydrazine, ensure high-purity phenylhydrazine is used, as technical grade material can lead to tar formation and lower yields.[2] Store the azide in a dark, cold environment and use it within a few weeks.[1][2]
-
-
Cause B: Inefficient Cycloaddition: The core reaction, a 1,3-dipolar cycloaddition, may not be proceeding to completion. This can be due to catalyst issues (if used) or suboptimal thermal conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting materials persist, consider increasing the reaction time or temperature moderately. However, be cautious, as excessive heat can promote decomposition and side reactions, including the Dimroth rearrangement.
-
-
Cause C: Competing Side Reactions & Isomer Formation: The synthesis of an N-substituted aminotriazole is susceptible to the formation of regioisomers (e.g., the 1-phenyl-1H-isomer) and potential rearrangement of the desired product.
-
Solution: Carefully analyze your crude product by ¹H NMR and LC-MS to identify major byproducts. The choice of synthetic route (e.g., catalyzed vs. thermal cycloaddition) has a profound impact on regioselectivity.[4][5] If isomeric byproducts are the main issue, refer to the FAQ on controlling isomerism.
-
Troubleshooting Workflow for Low Yield A decision tree to diagnose and resolve low-yield issues.
Sources
Technical Support Center: Purification of 2-Phenyl-2H-1,2,3-triazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Phenyl-2H-1,2,3-triazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in isolating this target compound from complex reaction mixtures. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and separation science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my synthesis, I have a mixture of products. What are the most likely byproducts I need to remove?
A1: The synthesis of substituted 1,2,3-triazoles, particularly through azide-alkyne cycloaddition reactions, is prone to forming regioisomers. In the case of this compound, the most common and challenging byproduct is its regioisomer, 1-Phenyl-1H-1,2,3-triazol-4-amine .
The formation of these isomers is a well-understood phenomenon. The classical Huisgen 1,3-dipolar cycloaddition under thermal conditions often yields a mixture of 1,4- and 1,5-disubstituted triazoles.[1][2] While modern copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions strongly favor the 1,4-disubstituted isomer, and ruthenium-catalyzed versions favor the 1,5-isomer, the synthesis of N-2 substituted triazoles can involve different pathways or catalysts that may not provide complete regioselectivity, leading to isomeric impurities.[1][2][3]
Other potential impurities include:
-
Unreacted Starting Materials: Phenyl azide and the corresponding alkyne precursor to the 4-amine group.
-
Catalyst Residues: If a metal catalyst was used.
-
Solvent Adducts: Depending on the reaction conditions.
The primary purification challenge lies in separating the desired 2-phenyl isomer from the 1-phenyl isomer due to their similar molecular weights and chemical properties.
Q2: How can I quickly determine if the 1-phenyl regioisomer is the main contaminant in my crude product?
A2: A combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most efficient approach.
-
Thin-Layer Chromatography (TLC): Regioisomers, despite having the same molecular formula, often exhibit different polarities, leading to distinct Retention Factor (Rf) values on a TLC plate.[4] The 1-phenyl and 2-phenyl isomers should appear as separate spots. By co-spotting your crude mixture with available standards (if you have them), you can tentatively identify each spot.
-
¹H NMR Spectroscopy: This is the most definitive method. The chemical environment of the protons on the phenyl ring and the triazole ring is different in each isomer. You will typically observe two distinct sets of signals in the aromatic region of the spectrum if both isomers are present. The ratio of the integrals for the distinct triazole proton signals will give you a quantitative measure of the isomeric ratio in your crude material.
| Compound | Key Identifier | Expected ¹H NMR Observation |
| This compound (Desired) | N-2 Substituted Phenyl Ring | Protons on the phenyl ring will experience a different electronic environment compared to the N-1 isomer, leading to unique chemical shifts. |
| 1-Phenyl-1H-1,2,3-triazol-4-amine (Byproduct) | N-1 Substituted Phenyl Ring | The triazole proton and phenyl protons will have characteristic shifts, distinct from the 2-phenyl isomer. A singlet for the triazole C5-H is expected.[5] |
Q3: My main impurity is the 1-phenyl regioisomer. What is the most reliable method for purification?
A3: For separating triazole regioisomers, silica gel column chromatography is the most widely reported and effective technique.[4][6][7][8] The slight difference in polarity between the 1-phenyl and 2-phenyl isomers is sufficient for separation on a silica stationary phase with an optimized eluent system.
Below is a general protocol that serves as an excellent starting point.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in your starting eluent (a non-polar solvent like hexane or dichloromethane).
-
Pack the column by carefully pouring the slurry, allowing the silica to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane, or Methanol (MeOH) in Dichloromethane (DCM).
-
Gradually increase the polarity of the eluent. For example, start with 10% EtOAc in Hexane and slowly increase the concentration of EtOAc. This gradient elution helps to first elute non-polar impurities, followed by your products.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Fraction Analysis:
-
Spot each collected fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in the same or a slightly more polar solvent system than the one you are currently running through the column.
-
Visualize the spots (e.g., under UV light).
-
Combine the fractions that contain your pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
| Recommended Starting Solvent Systems (Eluents) |
| Dichloromethane / Methanol (e.g., starting from 100:0 to 95:5)[6] |
| Ethyl Acetate / Hexane (e.g., starting from 20:80 to 50:50)[7] |
| Chloroform / Methanol |
Q4: I am struggling with poor separation on my silica column. What can I do to improve it?
A4: Troubleshooting column chromatography requires a systematic approach. Here are several actionable steps:
-
Optimize the Eluent System: This is the most critical factor. If your spots are too close on TLC (ΔRf < 0.1), separation on the column will be difficult.
-
Test Multiple Solvents: Before running the column, test various solvent systems with TLC (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone). The goal is to maximize the separation between the spots (maximize ΔRf).
-
Use a Shallow Gradient: Instead of large, stepwise increases in polarity, use a slow, shallow gradient. This will improve resolution between closely eluting compounds.
-
-
Improve Your Column Packing and Loading:
-
A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica bed is uniform and level.
-
Overloading the column is a common mistake. Use a sufficient amount of silica relative to your crude product (aim for at least a 40:1 ratio).
-
Ensure your initial band of loaded material is as narrow as possible. Dry loading is superior for this.
-
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can be slightly acidic. If you suspect degradation, you can use silica gel that has been neutralized with a base like triethylamine (add ~1% triethylamine to your eluent system).
The workflow below illustrates the logical steps for tackling a purification challenge.
Caption: Purification workflow for this compound.
Q5: Is recrystallization a viable purification method for this compound?
A5: Yes, recrystallization can be an excellent and highly scalable method, provided there is a suitable solvent or solvent system in which the desired product and the isomeric byproduct have significantly different solubilities at different temperatures.
Procedure for Screening Recrystallization Solvents:
-
Place a small amount of your crude material (20-50 mg) in a test tube.
-
Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystals form. If they do, isolate them by filtration and analyze their purity by TLC or NMR.
If a single solvent does not work, a two-solvent system (one in which the compound is soluble and one in which it is not) like Ethyl Acetate/Hexane or Ethanol/Water can be attempted. Recrystallization is particularly effective if one isomer is present in a much larger quantity than the other.
References
-
NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]
-
Arshad, M. F., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Baskaran, S., et al. (2012). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules. Available at: [Link]
-
de Oliveira, F. C., et al. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]
-
Li, P., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]
-
Kaur, N., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]
-
Nguyen, T. L., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules. Available at: [Link]
-
Chetia, M., et al. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences. Available at: [Link]
-
Kaur, N., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]
-
Chavan, S. S. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research. Available at: [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenyl-2H-1,2,3-triazol-4-amine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine. This molecule and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the versatile pharmacological properties of the 1,2,3-triazole scaffold. The 4-amino-1,2,3-triazole core, in particular, has been identified in potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology.
This guide is designed for professionals engaged in the synthesis of this valuable compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of the synthesis and optimize your reaction outcomes. The information is structured to address practical challenges encountered in the lab, explaining the chemical principles behind each recommendation.
The primary synthetic route discussed is the base-catalyzed cyclocondensation of phenyl azide with an active methylene nitrile, specifically cyanoacetamide. This method is a robust and accessible pathway to the desired N2-substituted aminotriazole.[1]
General Reaction Scheme & Proposed Mechanism
The synthesis proceeds via a [3+2] cycloaddition pathway, where phenyl azide acts as the 1,3-dipole and the carbanion of cyanoacetamide serves as the two-atom component.
Overall Reaction:
Proposed Reaction Mechanism:
The reaction is initiated by the deprotonation of the active methylene group of cyanoacetamide by a suitable base. The resulting carbanion then undergoes a nucleophilic attack on the terminal nitrogen of phenyl azide, leading to a linear intermediate. This intermediate subsequently cyclizes and, following a series of proton transfers and elimination of the carboxamide group under thermal or basic conditions, yields the aromatic triazole ring.
Caption: Proposed mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: "My reaction has been running for the specified time, but TLC analysis shows primarily unreacted starting materials with only a faint product spot. What could be the cause?"
Answer: This is a common issue that can often be traced back to one of four key areas: reagent quality, the catalytic base, reaction temperature, or time.
-
Potential Causes & Solutions:
-
Poor Reagent Quality: Phenyl azide can decompose over time, especially if exposed to light or heat.[2] Cyanoacetamide can hydrolyze if stored improperly.
-
Solution: Use freshly prepared or recently purchased phenyl azide. Check the purity of cyanoacetamide. It's advisable to run a control reaction with reagents of known quality if in doubt.
-
-
Inactive or Insufficient Base: The base is critical for generating the nucleophilic carbanion from cyanoacetamide.[3] If the base is old, has absorbed atmospheric moisture (e.g., sodium ethoxide, sodium hydride), or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Use a fresh, anhydrous base from a newly opened container. Ensure you are using the correct stoichiometric amount (catalytic or full equivalent, depending on the protocol). Consider switching to a stronger base if weak bases are ineffective.
-
-
Incorrect Temperature: While some reactions proceed at room temperature, this specific cyclization often requires heating to facilitate both the cyclization and subsequent aromatization steps.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by TLC. Be cautious, as excessive heat can lead to the decomposition of phenyl azide and the formation of side products.
-
-
Insufficient Reaction Time: Complex multi-step reactions may require longer periods to reach completion.
-
Solution: Extend the reaction time, taking TLC snapshots every few hours to monitor the consumption of starting materials and the formation of the product.
-
-
Optimized Reaction Condition Variables
| Parameter | Condition 1 (Low Yield) | Condition 2 (Moderate Yield) | Condition 3 (Optimized Yield) | Rationale |
|---|---|---|---|---|
| Base | NaHCO₃ (weak) | K₂CO₃ (moderate) | NaOEt or NaH (strong) | A stronger base more effectively deprotonates the active methylene compound. |
| Solvent | Toluene | Acetonitrile | Anhydrous DMF or Ethanol | Polar aprotic solvents (DMF) or protic solvents that can solvate the base (Ethanol for NaOEt) are preferred. |
| Temperature | 25°C (Room Temp) | 60°C | 80-100°C | Thermal energy is often required for the final cyclization and aromatization steps. |
| Time | 4 hours | 12 hours | 24 hours | The reaction may be slow and require extended time to proceed to completion. |
Issue 2: Formation of Multiple Products / Impure Sample
Question: "My crude ¹H NMR spectrum shows the desired product, but it's contaminated with several significant impurities. What are these side products and how can I prevent them?"
Answer: The formation of multiple products often points to side reactions involving the starting materials or intermediates. The most common issues are regioisomer formation and decomposition.
-
Potential Causes & Solutions:
-
Regioisomer Formation: While the N2-phenyl isomer is often the major product in reactions with active methylene compounds, the formation of the N1-phenyl isomer (1-Phenyl-1H-1,2,3-triazol-4-amine) is possible depending on the reaction conditions.
-
Solution: Regioselectivity can be influenced by the solvent and cation. Experiment with different base/solvent combinations. Generally, these isomers are separable by column chromatography.
-
-
Decomposition of Phenyl Azide: Phenyl azide is thermally unstable and can decompose, especially upon prolonged heating, to form aniline and other byproducts.
-
Solution: Maintain careful temperature control. Use the lowest effective temperature and consider adding the phenyl azide solution slowly to the heated reaction mixture to keep its instantaneous concentration low.
-
-
Self-Condensation of Cyanoacetamide: Under strong basic conditions, cyanoacetamide can undergo self-condensation reactions.[4]
-
Solution: Add the base slowly to the solution of cyanoacetamide at a controlled temperature.
-
-
-
Purification Strategy:
-
Acid-Base Extraction: Before chromatography, an aqueous acid wash (e.g., 1M HCl) can remove basic impurities like aniline. Subsequent basification and extraction can help isolate the desired amine product.
-
Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other non-polar impurities. A gradient elution from ethyl acetate/hexane is often a good starting point. For amines that streak on silica, adding 0.5-1% triethylamine to the eluent can significantly improve separation.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.
-
Issue 3: Difficulty with Product Isolation
Question: "After the work-up, my product is a dark, sticky oil that refuses to crystallize, and it streaks badly during column chromatography. How can I isolate the pure compound?"
Answer: Isolation challenges with amino-heterocycles are common due to their polarity and basicity.
-
Potential Causes & Solutions:
-
Residual Solvent/Impurities: High-boiling solvents like DMF can be difficult to remove and may keep the product oily. Basic impurities can also interfere with crystallization.
-
Solution for DMF: After the reaction, quench with water and extract the product into a solvent like ethyl acetate. Wash the organic layer multiple times with water and then brine to remove DMF.
-
Solution for Oily Product: Try co-evaporation with a non-polar solvent like toluene to remove residual volatile impurities. Attempt crystallization from a range of solvent systems. If it still fails, conversion to a hydrochloride salt by treating a solution of the amine with HCl in ether or methanol can often produce a stable, crystalline solid which can be purified and then neutralized back to the free amine if necessary.
-
-
Streaking on Silica Gel: The basic amine group interacts strongly with the acidic silica gel, causing poor separation and tailing peaks.
-
Solution: As mentioned previously, add a small amount of a volatile base like triethylamine (0.5-1%) or ammonia (using a mobile phase saturated with ammonia vapor) to the eluent. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
-
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: How can I safely handle phenyl azide?
-
A: Phenyl azide, like other low molecular weight organic azides, is potentially explosive and should be handled with extreme care.[2] Always work in a fume hood behind a blast shield.[5] Avoid friction, shock, and heat. Do not use metal spatulas to handle it.[6] Never distill organic azides; purification should be limited to extraction and precipitation.[2] Store it in a cool, dark place, and away from acids and metals.[7]
-
-
Q2: What is the best solvent for this reaction?
-
A: The choice of solvent depends on the base used. For bases like sodium ethoxide (NaOEt), ethanol is a suitable solvent. For sodium hydride (NaH), a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is required. DMF often gives good results but can be difficult to remove during work-up.
-
-
Q3: Can I use a different active methylene compound instead of cyanoacetamide?
-
A: Yes, other active methylene compounds like malononitrile or ethyl cyanoacetate can be used.[8] However, this will change the reaction pathway and the final product. For instance, using malononitrile may lead directly to the aminotriazole, while ethyl cyanoacetate would yield a 4-carbethoxy-triazole that would require subsequent steps to be converted to the desired amine.
-
-
Q4: What are the expected spectroscopic data for this compound?
-
A: While specific shifts depend on the solvent, you can generally expect:
-
¹H NMR: A singlet for the C5-H of the triazole ring (typically ~7.5-8.0 ppm), multiplets for the phenyl group protons (~7.2-7.8 ppm), and a broad singlet for the -NH₂ protons (variable shift, can be exchanged with D₂O).
-
¹³C NMR: Resonances for the two triazole carbons and the six carbons of the phenyl ring. The carbon bearing the amino group (C4) will be distinct from the C5 carbon.
-
-
-
Q5: Is it possible to synthesize the starting phenyl azide in the lab?
-
A: Yes, phenyl azide is commonly prepared by the diazotization of aniline followed by treatment with sodium azide. This procedure must be performed at low temperatures (0-5°C) and with extreme caution, as the intermediate diazonium salt can be unstable and hydrazoic acid (highly toxic and explosive) can be formed if the solution becomes too acidic.[5] Always follow a well-established and vetted procedure.
-
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Synthesis of this compound
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (30 mL).
-
Base Addition: Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide. Cool the solution to room temperature.
-
Reagent Addition: To the sodium ethoxide solution, add cyanoacetamide (0.84 g, 10 mmol). Stir for 15 minutes until a clear solution or fine suspension is formed.
-
Azide Addition: Add phenyl azide (1.19 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the disappearance of the starting materials and the appearance of a new, more polar spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a solid or a dark oil.
-
Purify the crude material by column chromatography on silica gel. Elute with a gradient of 20% to 60% ethyl acetate in hexane (note: adding 0.5% triethylamine to the eluent is recommended to prevent streaking).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization from an appropriate solvent if needed.
-
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin.
-
Azides - Safe Work Procedure. (2022). University of Victoria.
-
Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety.
-
Information on Azide Compounds. Stanford University, Environmental Health & Safety.
-
Azide Compounds. Princeton University, Environmental Health and Safety.
-
Dediu, O., et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(19), 3549.
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377.
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377.
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
-
Chen, Y-C., et al. (2022). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry, 87(17), 11627–11639.
-
Kumar, R., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37048–37123.
-
Kumar, R., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37048–37123.
-
Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
-
Purification of triazoles. (1981). Google Patents.
-
Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. (n.d.). Farmaceutická fakulta UK.
-
Ye, W., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(14), 3244–3247.
-
Dömling, A., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920–927.
-
Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Thiophene Derivatives. (2016). ResearchGate.
-
Synthesis of Aminotriazoles. (2011). ResearchGate.
-
N-[4-(cyanoacetyl)phenyl]acetamide. (n.d.). BenchChem.
-
Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2009). ResearchGate.
-
Vasilopoulos, A., et al. (2024). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 20, 245–253.
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucd.ie [ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Cyclization Step of 1,2,3-Triazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[][2][3] Here, we address common challenges encountered during the cyclization step to help you improve reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the CuAAC reaction, offering explanations for their causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A low or complete lack of the desired 1,2,3-triazole product is one of the most frequent challenges. Several factors can contribute to this issue.[4]
Question: My CuAAC reaction is resulting in a low yield. What are the most common culprits?
Answer: Low yields in CuAAC reactions can often be traced back to several key factors:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I). This species is susceptible to oxidation to the inactive Cu(II) state, especially when exposed to oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the concentration of the active catalyst.[4][5]
-
Poor Reagent Quality: Impurities present in your azide or alkyne starting materials can interfere with the catalytic cycle. Azides, in particular, can be unstable and may decompose over time.[4]
-
Suboptimal Reaction Conditions: The efficiency of the reaction is highly sensitive to parameters such as stoichiometry, temperature, solvent, and pH.[4] Incorrectly balanced conditions can significantly hamper the reaction rate and overall yield.
-
Ligand-Related Issues: The choice and concentration of the stabilizing ligand are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can fail to adequately protect the Cu(I) catalyst, leading to its deactivation.[4]
-
Low Reactant Concentration: At very low concentrations of either the azide or alkyne, the reaction rate can slow down considerably, leading to incomplete conversion within a typical timeframe.[4]
Solutions & Optimization Strategies:
-
Ensure an Active Catalyst:
-
In Situ Reduction: A highly effective method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most commonly used and convenient choice for this purpose.[6][7][8]
-
Oxygen Exclusion: While not always strictly necessary with the use of a reducing agent, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the oxidation of Cu(I).
-
Alternative Cu(I) Sources: Pre-formed Cu(I) salts like CuI or CuBr can be used, but they are often more sensitive to air and may require more stringent inert atmosphere techniques.[8]
-
-
Verify Reagent Quality:
-
Use freshly prepared or purified azides and alkynes.
-
Confirm the integrity of your starting materials through analytical techniques like NMR or mass spectrometry.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: A slight excess of one of the reactants (often the less expensive or more stable one) can sometimes drive the reaction to completion.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[8] However, gentle heating (e.g., 40-60 °C) might be beneficial for less reactive substrates, but be mindful of the potential for azide decomposition at higher temperatures.
-
Solvent: The choice of solvent is critical for ensuring all reactants are dissolved and for stabilizing the catalytic species.[9] A mixture of t-BuOH and water is a common and effective solvent system.[8] Polar aprotic solvents like DMSO and DMF are also excellent choices due to their high solubilizing power.[9][10]
-
-
The Critical Role of Ligands:
-
Ligand Function: Copper-stabilizing ligands are highly recommended. They accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[5]
-
Common Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are widely used and highly effective.[7][11] Other effective ligand families include those based on benzimidazole.[12]
-
Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended, especially in bioconjugation reactions, to ensure adequate protection of the catalyst.[7][13]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired triazole.
Question: I'm observing significant side product formation, particularly a homocoupled alkyne dimer. How can I suppress this?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4] This reaction is catalyzed by Cu(II) species in the presence of oxygen and leads to the formation of a diacetylene byproduct.
Solutions to Minimize Alkyne Homocoupling:
-
Maintain a Reducing Environment: The key to suppressing Glaser coupling is to minimize the concentration of Cu(II).
-
Sufficient Reducing Agent: Ensure an adequate amount, and sometimes a slight excess, of sodium ascorbate is present throughout the reaction to continually reduce any formed Cu(II) back to the active Cu(I) state.[6]
-
-
Effective Ligand Use: A suitable ligand will chelate the copper ion, which can help to disfavor the geometry required for the homocoupling reaction.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvents by sparging with an inert gas prior to use can help to remove dissolved oxygen, a key component in the oxidative coupling pathway.
Issue 3: Reaction Stalls or is Sluggish
Sometimes a reaction will start but fail to proceed to completion, or the reaction rate is impractically slow.
Question: My reaction seems to stop before all the starting material is consumed. What can I do to drive it to completion?
Answer: A stalled or sluggish reaction can be due to a variety of factors, often related to catalyst deactivation over the course of the reaction or suboptimal conditions for the specific substrates being used.
Troubleshooting a Stalled Reaction:
-
Re-addition of Catalyst/Reducing Agent:
-
If you suspect catalyst deactivation, a fresh portion of the pre-mixed CuSO₄/ligand solution followed by sodium ascorbate can sometimes restart the reaction.
-
-
Increase Concentration: Le Chatelier's principle applies here. If feasible, increasing the concentration of the reactants can help to increase the reaction rate. This can be achieved by using less solvent.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[14] The direct and efficient heating of the reaction mixture promotes rapid and uniform reaction rates.[14]
-
Solvent Optimization: The solvent has a profound impact on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A1: The Cu(I) catalyst is essential as it transforms the concerted uncatalyzed reaction into a stepwise process with a lower activation barrier.[15] The process begins with the formation of a copper-acetylide species. This complex then coordinates with the azide, bringing the two reactants into a suitable geometry for the cycloaddition to occur, leading to the formation of a six-membered copper metallacycle intermediate.[6][15] Subsequent rearrangement and protonation yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[]
Q2: Can I use a Cu(II) salt directly, or do I need a Cu(I) source?
A2: While the active catalyst is Cu(I), it is most convenient to start with a stable Cu(II) salt, like CuSO₄, and generate the Cu(I) in situ using a reducing agent such as sodium ascorbate.[6][8] This approach avoids the need to handle potentially unstable Cu(I) salts and is highly effective.[8]
Q3: Is a ligand absolutely necessary for the CuAAC reaction?
A3: While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands significantly accelerate the reaction rate and, more importantly, stabilize the active Cu(I) catalyst against oxidation and disproportionation, leading to more robust and higher-yielding reactions.[5][8][16]
Q4: What is the best solvent for my CuAAC reaction?
A4: The ideal solvent must effectively dissolve the azide, alkyne, and the copper catalyst.[9] Mixtures of water with co-solvents like t-butanol, DMSO, or DMF are very common and versatile.[8][9] Purely aqueous systems are often used for bioconjugation, while organic solvents can be employed for small molecule synthesis. Recent research has also shown "green" solvents like glycerol to be effective.[9][17] The choice ultimately depends on the solubility of your specific substrates.
Q5: My product is difficult to purify. Are there any tips for isolation?
A5: In many cases, if the reaction goes to completion, the 1,2,3-triazole product may precipitate from the reaction mixture and can be isolated by simple filtration.[6][18] If chromatography is necessary, a standard silica gel column is often sufficient.[19] To remove residual copper, washing the crude product with an aqueous solution of a chelating agent like EDTA can be effective.[20]
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition, highlighting the role of the Cu(I) catalyst.
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a reliable starting point for optimizing the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Ligand (e.g., THPTA) (5-25 mol%)
-
Solvent (e.g., 1:1 mixture of t-BuOH:H₂O)
Procedure:
-
To a reaction vial, add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).
-
Add the chosen solvent (e.g., t-BuOH:H₂O) to dissolve the reactants.
-
In a separate vial, prepare a fresh stock solution of CuSO₄ and the ligand in water.
-
Add the required volume of the CuSO₄/ligand solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, if the product has precipitated, it can be collected by filtration and washed with water and a cold organic solvent (e.g., diethyl ether or cold ethanol).
-
If the product is soluble, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.[19]
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key parameters on the CuAAC reaction yield.
| Parameter | Standard Condition | Effect of Variation | Rationale |
| Catalyst | CuSO₄/NaAsc (1-5 mol%) | Lower concentration may slow the reaction; higher is often unnecessary. | Ensures sufficient active Cu(I) is present. |
| Ligand | THPTA (5-25 mol%) | Absence can lead to low yields and side reactions. | Stabilizes Cu(I) and accelerates the catalytic cycle.[5][16] |
| Solvent | 1:1 t-BuOH/H₂O | Poor solubility of reactants in the chosen solvent will inhibit the reaction. | Must create a homogenous mixture for efficient reaction.[9] |
| Temperature | Room Temperature | Gentle heating may help sluggish reactions; high temps risk azide decomposition. | Balances reaction rate with reagent stability. |
| Atmosphere | Air | Inert atmosphere (N₂/Ar) minimizes Cu(I) oxidation, suppressing side reactions. | Protects the catalyst from deactivation by oxygen.[4] |
References
- Akbas, H., & Koca, M. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics & Modelling, 34, 101-7.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Cui, G., & Zhang, X. (2015). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar.
- Bistuer, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Bioconjugation.
- BenchChem. (2025). Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions.
- BenchChem. (2025). Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting CuAAC Reactions.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
- Pieper, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.
- Ellanki, A. R., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. PubMed.
- Díaz, I., et al. (2018). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI.
- Pieper, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. PMC.
- Un, S., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- Adzima, B. J., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC.
- Zarei, M., et al. (2022). Synthesis of Cu3Fe4V6O24 Nanoparticles to Produce 1,2,3-Triazoles by Azide–Alkyne Cycloaddition Reactions. Langmuir.
- BenchChem. (2025). Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives: Application Notes and Protocols.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Sharma, P., & Kumar, A. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds.
- Pieper, M., et al. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate.
- Wang, D., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
- Wilson, J. H. (1981). U.S. Patent No. 4,269,987. U.S. Patent and Trademark Office.
- Chen, Y. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate.
- Velasco, B. E., et al. (2017). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
- ResearchGate. (n.d.). The effect of solvent on the reaction.
- Kim, H., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology.
- Al-Tel, T. H. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.
- Reddit. (2024). Click Reaction Looking Weird?
- Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction.
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Wikipedia. (n.d.). 1,2,3-Triazole.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- NIH. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- Taylor & Francis. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
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HPLC separation of 2-phenyl-2H and 1-phenyl-1H-1,2,3-triazole regioisomers
Guide Objective: This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging HPLC separation of 2-phenyl-2H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole regioisomers. This document is intended for researchers, scientists, and drug development professionals who encounter difficulties in resolving these structurally similar compounds.
Introduction: The Separation Challenge
The successful separation of 1-phenyl-1H and 2-phenyl-2H-1,2,3-triazole regioisomers is a common hurdle in synthetic and medicinal chemistry. These compounds are positional isomers with identical molecular weights and very similar hydrophobicities, making them difficult to resolve using standard reversed-phase C18 columns. The primary difference lies in the position of the phenyl substituent on the triazole ring, which imparts subtle but critical differences in molecular geometry, polarity, and electron distribution. Effective separation hinges on exploiting these minor differences through careful selection of stationary phase, mobile phase, and operating temperature.
Caption: Chemical structures of the two regioisomers.
Troubleshooting Guide
This section addresses the most common issues encountered during the separation of phenyl-1,2,3-triazole regioisomers in a question-and-answer format.
Question 1: I am seeing little to no separation (co-elution) of my two regioisomers on a C18 column. What is the primary cause and how can I fix it?
Answer:
-
Probable Cause: The fundamental issue is a lack of selectivity of the C18 stationary phase for these isomers. C18 columns primarily separate compounds based on hydrophobicity. Since both regioisomers have nearly identical hydrophobicity, the column cannot adequately differentiate between them.
-
Recommended Solutions:
-
Change the Stationary Phase Chemistry: The most effective solution is to employ a stationary phase that offers an alternative separation mechanism.
-
Phenyl-based Columns (e.g., Phenyl-Hexyl, Biphenyl): This is the top recommendation. Phenyl stationary phases facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes. The different positioning of the phenyl group on the triazole ring in each isomer results in distinct steric and electronic interactions with the stationary phase, enabling separation.[1]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can offer different selectivity by interacting with the polar triazole ring.
-
-
Optimize the Organic Modifier:
-
Switch from Methanol (MeOH) to Acetonitrile (ACN), or vice-versa. ACN is often preferred with phenyl columns as it can enhance π-π interactions compared to the protic methanol. This change in solvent can significantly alter selectivity.
-
-
Caption: Separation principle based on stationary phase chemistry.
Question 2: My peaks are present but show significant tailing. What could be causing this and what are the solutions?
Answer:
-
Probable Cause: Peak tailing is often caused by unwanted secondary interactions between the analytes and the stationary phase support material, typically the silica backbone.[2] Even though your triazole compounds are neutral, the nitrogen atoms can interact with acidic residual silanol groups (Si-OH) on the silica surface, leading to this issue.[3][4]
-
Recommended Solutions:
-
Use a High-Quality, End-Capped Column: Modern columns are typically "end-capped," where most residual silanols are deactivated with a small silylating agent. Ensure you are using a column from a reputable manufacturer known for high-performance, fully end-capped phases.[2][3]
-
Adjust Mobile Phase pH: Although the analytes are neutral, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of the residual silanol groups, minimizing the unwanted secondary interactions.[2][4] Note: Always ensure the column's pH stability range is not exceeded.
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., to 20-25 mM) can help to mask the residual silanols and improve peak shape.[4]
-
Check for Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak tailing. Minimize tubing length and use narrow internal diameter tubing where possible.[3]
-
Question 3: I have some separation, but the resolution is still below the desired value (e.g., Rs < 1.5). How can I improve it?
Answer:
-
Probable Cause: The current method conditions are not fully optimized to maximize the selectivity and efficiency of the separation.
-
Recommended Solutions:
-
Adjust Column Temperature: Temperature is a powerful tool for optimizing selectivity.[5][6]
-
Decrease Temperature: Lowering the temperature (e.g., from 40°C to 25°C or 30°C) increases mobile phase viscosity, which generally leads to longer retention times and more interaction with the stationary phase.[5] This can often improve the resolution of closely eluting isomers.
-
Increase Temperature: Conversely, increasing the temperature can sometimes alter selectivity in a favorable way and improves efficiency.[7][8] It's crucial to experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum.
-
-
Fine-Tune Mobile Phase Composition: Make small, incremental changes to the percentage of the organic modifier. For example, if you are using 60% ACN, try 58% or 62%. A small change can sometimes have a significant impact on resolution.
-
Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates (efficiency) and provide more time for the isomers to interact with the stationary phase, often improving resolution at the cost of a longer run time.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for developing a separation method for these regioisomers?
A phenyl-hexyl or a biphenyl column is the recommended starting point. These columns provide the necessary π-π interaction mechanism that is most likely to differentiate between the two isomers. A standard C18 column can be used for initial screening but is less likely to yield a baseline separation.[1]
Q2: Should I use a gradient or isocratic method?
For separating just these two isomers, an isocratic method is usually sufficient and preferred for its simplicity and robustness. A gradient is only necessary if you are analyzing these isomers in a complex mixture with other compounds that have a wide range of polarities.
Q3: How does temperature control impact the reproducibility of my separation?
Maintaining a stable column temperature is critical for reproducibility.[5] Even small fluctuations in ambient lab temperature can cause shifts in retention time and affect resolution.[6] Using a thermostatted column compartment is essential for rugged and transferable methods. A good practice is to set the column temperature at least 5-10°C above ambient temperature to ensure stability.[8]
Q4: Can I use Normal-Phase (NP) HPLC to separate these isomers?
Yes, Normal-Phase HPLC is a viable alternative. In NP-HPLC, you would use a polar stationary phase (like silica or cyano) and a non-polar mobile phase (like hexane with a small amount of a polar modifier like isopropanol or ethanol). The separation mechanism would be based on the interaction of the polar triazole ring with the stationary phase. This approach can sometimes provide inverted elution order and different selectivity compared to reversed-phase methods.
Example Experimental Protocol
This protocol provides a starting point for the separation of 1-phenyl-1H and 2-phenyl-2H-1,2,3-triazole. Optimization will likely be required.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
| Detection | UV at 254 nm |
Protocol Steps:
-
System Preparation: Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of your isomer mixture (approx. 1 mg/mL) in acetonitrile or methanol. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for approximately 10-15 minutes.
-
Analysis & Optimization:
-
If resolution is poor, adjust the ACN/Water ratio. Decrease ACN % for more retention.
-
If peaks tail, consider adding 0.1% formic acid to the mobile phase (both water and ACN).
-
If resolution is still suboptimal, systematically vary the column temperature between 25°C and 45°C.
-
Caption: A logical workflow for troubleshooting poor resolution.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Wang, P., et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(8), 919-25. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Sandra, P. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved from [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Fan, J., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Journal of Separation Science, 35(10-11), 1297-304. Retrieved from [Link]
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
Technical Support Center: NMR Spectroscopy of 2-Phenyl-2H-1,2,3-Triazole Derivatives
Welcome to the technical support center for the characterization of 2-phenyl-2H-1,2,3-triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Spectral Issues
This section addresses specific problems you may encounter during the NMR analysis of your 2-phenyl-2H-1,2,3-triazole derivatives. Each entry is formatted as a question and answer, detailing the symptoms, probable causes, and actionable solutions.
Q1: Why are the peaks in my ¹H NMR spectrum unusually broad, poorly resolved, or showing a low signal-to-noise ratio?
Problem: Your spectrum exhibits broad lines, making it difficult to interpret multiplicities and obtain accurate integrations. This is one of the most common issues reported.
Causality & Solution: Broad peaks can stem from several sources, often related to the synthetic route or the physicochemical properties of the triazoles themselves.
-
Cause 1: Paramagnetic Impurities. If you synthesized the triazole using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, residual paramagnetic Cu(II) ions are a likely culprit. Even trace amounts can cause significant line broadening.[1]
-
Solution: Before acquiring the spectrum, perform a mini-workup. Dissolve your sample in a small amount of a non-polar solvent and pass it through a short plug of silica gel, eluting with a suitable solvent system. This is highly effective at sequestering residual copper.[1]
-
-
Cause 2: Aggregation. Triazole derivatives, possessing significant dipole moments, can form aggregates or self-assemble in solution, especially at higher concentrations.[2] This can lead to slower tumbling in solution and broader signals.
-
Solution: Acquire spectra at different concentrations. If the peaks sharpen upon dilution, aggregation was the likely cause of the broadening.[3]
-
-
Cause 3: Dynamic Conformational Exchange. If your molecule has flexible side chains or experiences slow rotation around certain bonds on the NMR timescale, you may observe broad peaks. This is a chemical phenomenon, not an impurity issue.
-
Solution: Perform variable temperature (VT) NMR experiments.[3] Cooling the sample may slow the exchange rate sufficiently to resolve broad signals into sharp, distinct peaks for each conformer. Conversely, heating the sample can sometimes coalesce the signals into a sharp, averaged peak if the exchange becomes fast enough.
-
Experimental Protocol 1: Removal of Paramagnetic Copper Catalyst
-
Prepare Silica Plug: Take a glass Pasteur pipette and push a small piece of cotton wool or glass wool to the bottom of the tapered section.
-
Add Silica: Add a small amount of silica gel (approx. 1-2 cm) on top of the cotton wool. Gently tap the pipette to pack the silica.
-
Pre-elute: Wash the silica plug with the solvent you will use to dissolve your sample (e.g., chloroform, ethyl acetate).
-
Load Sample: Dissolve your crude or purified triazole derivative in a minimal amount of the same solvent.
-
Elute: Carefully add the sample solution to the top of the silica plug. Collect the eluent in a clean vial. Add a small amount of fresh solvent to ensure all the compound is washed through.
-
Evaporate & Prepare NMR Sample: Remove the solvent from the collected eluent under reduced pressure. Prepare your NMR sample as usual with the purified material.[1]
Troubleshooting Workflow for Broad NMR Peaks
Caption: Workflow for diagnosing the cause of broad NMR peaks.
Q2: I've synthesized a phenyltriazole, but I'm not sure if I have the 2-phenyl (2H), 1-phenyl (1H), or 4-phenyl (1H) regioisomer. How can NMR help me distinguish them?
Problem: The cycloaddition of phenylacetylene with an azide, or a similar reaction, can potentially yield different regioisomers. Unambiguous assignment is critical.
Causality & Solution: The electronic environment of the triazole and phenyl protons is distinct for each regioisomer, leading to characteristic chemical shifts and coupling patterns. For 2-phenyl-2H-1,2,3-triazoles, the key is symmetry.
-
¹H NMR Signatures:
-
2-Phenyl-2H-1,2,3-triazole: Due to C₂ symmetry, the two protons on the triazole ring (H-4 and H-5) are chemically equivalent. They appear as a sharp singlet integrating to 2H. For the parent compound in CDCl₃, this signal is typically around δ 7.84 ppm .[4][5] The ortho-protons of the N-phenyl ring are often shifted downfield; for the parent, they appear as a doublet around δ 8.11 ppm .[4][5]
-
1-Phenyl-1H-1,2,3-triazole: This isomer lacks the symmetry of the 2H-isomer. The triazole protons at C-4 and C-5 are not equivalent and will appear as two separate signals, likely doublets due to coupling with each other.
-
4-Phenyl-1H-1,2,3-triazole: This isomer will show a single triazole proton signal (a singlet). However, the chemical shifts of the phenyl protons will differ significantly from the 2-phenyl isomer.
-
-
¹³C NMR Signatures: The chemical shifts of the triazole ring carbons are also diagnostic. For 2-phenyl-2H-1,2,3-triazole, the two equivalent triazole carbons (C-4 and C-5) appear as a single peak around δ 135.86 ppm in CDCl₃.[4] In contrast, the 1-phenyl and 4-phenyl isomers will show distinct signals for their non-equivalent triazole carbons.
-
The Definitive Solution: 2D NMR. For unequivocal proof, 2D NMR is essential.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. In the 2-phenyl-2H-isomer , you will observe a correlation from the ortho-protons of the phenyl ring (around δ 8.11 ppm) to the triazole carbon signal (around δ 135.86 ppm). Crucially, you will not see a correlation from the triazole protons to the phenyl ipso-carbon, because they are four bonds away.
-
For the 1-phenyl-1H-isomer , you would expect to see an HMBC correlation between the triazole H-5 proton and the ipso-carbon of the phenyl ring, confirming the C-N bond.
-
Logic for Unambiguous Regioisomer Assignment
Caption: Using ¹H and 2D HMBC NMR to differentiate triazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the core 2-phenyl-2H-1,2,3-triazole structure?
Answer: While substituents will influence the exact values, the parent scaffold provides a reliable reference. The data below is for 2-phenyl-2H-1,2,3-triazole in CDCl₃.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Triazole H-4/H-5 | ~ 7.84 (s, 2H)[4][5] | ~ 135.86[4] | Symmetrical environment leads to a single peak for both protons and carbons. |
| Phenyl H-ortho | ~ 8.11 (d, 2H)[4][5] | ~ 120.00[4] | Deshielded due to proximity to the triazole ring. |
| Phenyl H-meta | ~ 7.51 (t, 2H)[4] | ~ 129.44[4] | |
| Phenyl H-para | ~ 7.38 (t, 1H)[4] | ~ 128.50[4] | |
| Phenyl C-ipso | N/A | ~ 140.0[4] | The carbon attached to the triazole nitrogen. |
Q2: My spectrum is clean, but the chemical shifts seem off, or signals are overlapping. What can I do?
Answer: This is often due to solvent effects. The polarity and aromaticity of the deuterated solvent can induce significant changes in the chemical shifts of your compound by altering the local electronic environment.[8][9][10]
-
Try a Different Solvent: If you acquired your spectrum in CDCl₃, try re-running it in DMSO-d₆, Acetone-d₆, or Benzene-d₆. Aromatic solvents like Benzene-d₆ can cause dramatic shifts (the "aromatic solvent-induced shift" or ASIS effect), which can be highly effective at resolving overlapping signals.
-
Concentration Effects: As mentioned in the troubleshooting section, concentration can also affect chemical shifts, particularly for protons involved in intermolecular interactions like hydrogen bonding.[9] Comparing spectra at different concentrations can be informative.
Q3: How much sample do I need for a good spectrum?
Answer: The amount of material depends on the nucleus you are observing and the strength of your NMR spectrometer.
-
For ¹H NMR: On a modern 400-600 MHz spectrometer, 5-25 mg of a small molecule (< 1000 g/mol ) is typically sufficient to obtain an excellent spectrum in a few minutes.[11]
-
For ¹³C NMR: Since ¹³C has a low natural abundance, more material is required. Typically, 50-100 mg is needed to get a good spectrum in a reasonable amount of time (20-60 minutes).[11]
-
Sample Volume: The standard amount of deuterated solvent for an NMR tube is 0.6-0.7 mL.[11]
Experimental Protocol 2: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh the required amount of your purified 2-phenyl-2H-1,2,3-triazole derivative (e.g., 10 mg for ¹H, 75 mg for ¹³C).
-
Dissolve in Vial: Transfer the solid to a small, clean glass vial. Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[11]
-
Ensure Dissolution: Vortex or gently warm the vial to ensure the sample is fully dissolved. If any particulate matter remains, it is crucial to filter it.
-
Filter (if necessary): Using a Pasteur pipette with a small cotton plug at the tip, draw the solution up, leaving any solids behind.
-
Transfer to NMR Tube: Transfer the clear solution from the pipette into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Your sample is now ready for analysis.
References
- Benchchem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide.
- Regioselective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation. (2013). Royal Society of Chemistry.
- The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. (2025). Baghdad Science Journal.
- Benchchem. (n.d.). Troubleshooting NMR peak assignments for long-chain triazoles.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298.
- The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (n.d.). PubMed Central.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
- Benchchem. (n.d.). Technical Support Center: Characterization of 2-Phenyl-2H-1,2,3-Triazole Derivatives.
- Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evalu
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed Central.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.).
- Moorman, R. M., et al. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry.
- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed.
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Mass Spectrum Analysis of 2-Phenyl-2H-1,2,3-Triazoles
Welcome to the technical support center for the mass spectral analysis of 2-phenyl-2H-1,2,3-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guidance and frequently asked questions to assist in the accurate interpretation of mass spectra and to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectral analysis of 2-phenyl-2H-1,2,3-triazoles.
Q1: I'm not observing the molecular ion peak (M+) for my 2-phenyl-2H-1,2,3-triazole derivative. What could be the reason?
A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with electron ionization (EI) mass spectrometry. The stability of the molecular ion is highly dependent on the substituents present on both the phenyl and triazole rings. For many substituted 1,2,3-triazoles, the molecular ion peak is strong.[1] However, certain substituents can promote rapid fragmentation, leading to a diminished or absent molecular ion.
-
Causality: Electron-withdrawing groups can destabilize the molecular ion, making it more susceptible to fragmentation. Conversely, electron-donating groups may enhance its stability. The energy of the electron beam in EI-MS is also a critical factor; a high ionization energy (typically 70 eV) can induce extensive fragmentation.
-
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, try reducing the electron energy (e.g., to 15-20 eV). This "soft ionization" technique can decrease fragmentation and enhance the relative abundance of the molecular ion.
-
Switch to a Softer Ionization Method: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the analyte molecule, significantly increasing the probability of observing the protonated molecule ([M+H]+) or other adducts with minimal fragmentation. ESI-MS has been effectively used for the analysis of 1,2,3-triazole derivatives.[2]
-
Check for Impurities: The absence of an expected molecular ion could also indicate that the sample is impure or has degraded. Verify the purity of your sample using other analytical techniques like NMR or HPLC.
-
Q2: My mass spectrum shows a prominent peak corresponding to a loss of 28 Da from the molecular ion. What fragmentation is occurring?
A2: A neutral loss of 28 Da is a hallmark fragmentation pattern for many nitrogen-containing heterocyclic compounds, including 1,2,3-triazoles. This loss corresponds to the elimination of a neutral nitrogen molecule (N₂).[1][3] This is a characteristic fragmentation of the triazole ring and serves as a strong diagnostic indicator for the presence of this moiety in your compound.[3]
-
Mechanism: Upon ionization, the 1,2,3-triazole ring can undergo cleavage, leading to the expulsion of the stable N₂ molecule. The resulting fragment ion is an azirine-type cation or a related isomer. The specific fragmentation pathway can be influenced by the substituents on the molecule.[1]
Q3: I'm observing an unexpected fragment ion at m/z 77. What is its likely identity?
A3: The fragment ion at m/z 77 is almost certainly the phenyl cation (C₆H₅⁺). This is a very common fragment in the mass spectra of compounds containing a phenyl group that is not heavily substituted with electron-withdrawing groups.
-
Formation: This ion is formed by the cleavage of the bond between the phenyl ring and the triazole nitrogen. The charge is retained by the aromatic phenyl fragment due to its high stability.
Q4: How do different substituents on the phenyl ring affect the fragmentation pattern?
A4: Substituents on the phenyl ring can significantly influence the fragmentation pathways and the relative abundances of the fragment ions.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can stabilize the molecular ion and may direct fragmentation to other parts of the molecule. For example, a methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da).
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups can destabilize the molecular ion and may introduce new fragmentation pathways. For instance, a nitro group can lead to the loss of •NO (30 Da) or •NO₂ (46 Da).
-
Halogens (e.g., -Cl, -Br): The characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be readily apparent in the molecular ion and any fragment ions containing the halogen, which is a powerful diagnostic tool.
The breakdown patterns are strongly dependent on the nature of the substituents.[1]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the mass spectral behavior of 2-phenyl-2H-1,2,3-triazoles.
Q1: What are the primary fragmentation pathways for the 2-phenyl-2H-1,2,3-triazole core structure under electron ionization?
A1: For the parent 2-phenyl-2H-1,2,3-triazole, the main fragmentation pathways initiated by electron ionization include:
-
Loss of N₂: As mentioned, the most characteristic fragmentation is the elimination of a molecule of nitrogen (28 Da) from the triazole ring.[1][3]
-
Loss of HCN: Cleavage of the triazole ring can also result in the loss of a molecule of hydrogen cyanide (27 Da).[1]
-
Formation of the Phenyl Cation: Cleavage of the N-phenyl bond leads to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.
-
Formation of the Phenylacetylene Radical Cation: Rearrangement and fragmentation can lead to the formation of the phenylacetylene radical cation (C₈H₆⁺•) at m/z 102.
The interplay of these pathways gives rise to the characteristic mass spectrum of the compound.
Q2: Can mass spectrometry be used to differentiate between 1-phenyl-1H-1,2,3-triazole and 2-phenyl-2H-1,2,3-triazole isomers?
A2: While the mass spectra of these isomers may show some differences in the relative intensities of certain fragment ions, unequivocal differentiation based solely on mass spectrometry can be challenging. The overall fragmentation patterns are often quite similar due to the formation of common fragment ions. For unambiguous identification, it is highly recommended to use complementary analytical techniques, particularly NMR spectroscopy (¹H and ¹³C), where the chemical shifts of the triazole and phenyl protons/carbons are distinct for the two isomers.[3]
Q3: Are there any notable rearrangement reactions that occur during the fragmentation of 2-phenyl-2H-1,2,3-triazoles?
A3: Yes, skeletal rearrangements can occur, especially in more complex substituted derivatives. For instance, in some cases, rearrangements involving both the triazole and other heterocyclic rings within the same molecule have been observed, often leading to the elimination of multiple small neutral molecules like N₂.[1] Under certain ESI-MS/MS conditions, gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles have also been demonstrated.[2]
Summary of Common Fragment Ions
The following table summarizes some of the key fragment ions and neutral losses commonly observed in the mass spectra of 2-phenyl-2H-1,2,3-triazoles.
| m/z of Fragment Ion | Neutral Loss (Da) | Identity of Lost Neutral | Identity of Fragment Ion | Notes |
| [M-28]⁺ | 28 | N₂ | [C₈H₇N]⁺ | Characteristic loss from the triazole ring.[1][3] |
| [M-27]⁺ | 27 | HCN | [C₇H₆N₂]⁺ | Another common triazole ring cleavage.[1] |
| 77 | - | - | [C₆H₅]⁺ | Phenyl cation. |
| 102 | - | - | [C₈H₆]⁺• | Phenylacetylene radical cation. |
| Varies | Varies | R• | [M-R]⁺ | Loss of a substituent radical. |
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
This protocol outlines the general steps for obtaining a reliable mass spectrum of a 2-phenyl-2H-1,2,3-triazole derivative using a standard GC-MS system with electron ionization.
1. Sample Preparation:
- Dissolve a small amount (approx. 1 mg) of the purified compound in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of approximately 100 µg/mL.
- Ensure the sample is fully dissolved to prevent clogging of the injection port.
2. Instrument Setup (Typical GC-MS Parameters):
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C. (Note: The temperature program should be optimized based on the volatility of the specific analyte.)
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (standard)
- Mass Range: m/z 40-500 (adjust as needed based on the molecular weight of the compound).
3. Data Acquisition and Analysis:
- Inject the sample and start the data acquisition.
- After the run is complete, identify the chromatographic peak corresponding to your compound.
- Generate the mass spectrum for this peak, ensuring proper background subtraction.
- Analyze the spectrum, identifying the molecular ion (if present) and the key fragment ions. Compare the observed fragmentation pattern with the expected pathways discussed in this guide.
Visualization of Fragmentation
The following diagram illustrates the primary fragmentation pathway of the 2-phenyl-2H-1,2,3-triazole core structure.
Caption: Primary fragmentation of 2-phenyl-2H-1,2,3-triazole.
References
- Technical Support Center: Characterization of 2-Phenyl-2H-1,2,3-Triazole Derivatives. Benchchem.
- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.
Sources
- 1. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Dimroth Rearrangement of Triazoles: A Technical Guide to Minimizing Byproduct Formation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals frequently encounter the powerful yet sometimes unpredictable Dimroth rearrangement in the synthesis of novel triazole-containing compounds. This versatile reaction, which involves the isomerization of a 1,2,3-triazole by the apparent migration of a substituent, is a cornerstone in heterocyclic chemistry. However, the formation of unwanted byproducts can often complicate synthetic routes, reduce yields, and create purification challenges. To address these critical issues, we are pleased to launch a comprehensive technical support center dedicated to providing in-depth troubleshooting guides and frequently asked questions (FAQs) for scientists leveraging the Dimroth rearrangement. This resource, designed and curated by our team of Senior Application Scientists, offers field-proven insights and evidence-based protocols to help you navigate the nuances of this reaction and achieve your desired synthetic outcomes with higher purity and efficiency.
Understanding the Dimroth Rearrangement: A Mechanistic Overview
The Dimroth rearrangement is a thermally or catalytically induced isomerization of certain N-substituted 1,2,3-triazoles. The reaction proceeds through a ring-opening and ring-closing mechanism, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, leading to a thermodynamically more stable isomer.[1][2] This process is particularly common for 1-substituted-5-amino-1,2,3-triazoles, which rearrange to the corresponding 5-(substituted-amino)-1H-1,2,3-triazoles.[3][4] The key intermediate in this transformation is a diazo species, formed after the initial ring opening.[3]
Caption: The Dimroth rearrangement mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable solutions to minimize byproduct formation and optimize your Dimroth rearrangement reactions.
Issue 1: Incomplete Reaction or Low Conversion to the Desired Product
Question: I am observing a significant amount of starting material even after prolonged reaction times. What could be the cause, and how can I drive the reaction to completion?
Answer:
Incomplete conversion in a Dimroth rearrangement is a common issue that can often be traced back to several key factors related to reaction kinetics and thermodynamics.
Root Causes and Solutions:
-
Insufficient Thermal Energy: The Dimroth rearrangement often requires a significant activation energy.[2] If the reaction temperature is too low, the rate of rearrangement will be slow, leading to incomplete conversion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. For high-boiling solvents like pyridine, reflux conditions are often necessary.[3] Be mindful that excessive heat can lead to thermal decomposition, so finding the optimal temperature is key.
-
-
Inappropriate Catalyst or pH: The rearrangement can be catalyzed by either acid or base.[4][5] The choice of catalyst and the resulting pH of the reaction medium are critical.
-
Solution: If you are running the reaction under neutral conditions, consider adding a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., a non-nucleophilic organic base like triethylamine).[1][4] The optimal pH will depend on the specific substrate. Screening different catalysts and concentrations is recommended.
-
-
Substituent Effects: The electronic nature of the substituents on the triazole ring and the migrating group can significantly influence the reaction rate. Electron-withdrawing groups on the triazole ring can facilitate the ring-opening step, accelerating the rearrangement.[6] Conversely, electron-donating groups may slow it down.
-
Solution: If your substrate contains electron-donating groups, you may need to employ more forcing conditions (higher temperature, stronger catalyst) to achieve complete conversion. For substrates with strongly electron-withdrawing groups, you might be able to use milder conditions.
-
Issue 2: Formation of an Open-Chain Byproduct
Question: My reaction mixture shows a significant amount of a byproduct that appears to be an open-chain intermediate. How can I promote ring closure to the desired triazole?
Answer:
The isolation of a stable open-chain intermediate is a strong indication that the ring-closing step of the Dimroth rearrangement is disfavored under your current reaction conditions. This is particularly prevalent when strongly electron-withdrawing groups are present on the starting material, which can stabilize the diazo intermediate.[7]
Root Causes and Solutions:
-
Stabilization of the Diazo Intermediate: As mentioned, electron-withdrawing groups can stabilize the open-chain diazo intermediate, making the subsequent ring closure less favorable.[7]
-
Solution: Adjusting the reaction conditions to favor the cyclization is crucial. Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for ring closure. Additionally, the choice of solvent can play a role; a more polar solvent may help to solvate and stabilize the transition state of the cyclization step.
-
-
Steric Hindrance: Bulky substituents on the migrating group or the triazole ring can sterically hinder the rotation and subsequent ring closure of the open-chain intermediate.
-
Solution: In cases of severe steric hindrance, you may need to explore alternative synthetic routes to your target molecule. However, in some instances, prolonged reaction times at elevated temperatures may eventually lead to the formation of the desired product, albeit in lower yields.
-
Issue 3: Hydrolysis of Starting Material or Product
Question: I am observing byproducts that correspond to the hydrolysis of my starting triazole or the desired rearranged product. How can I prevent this?
Answer:
Hydrolysis is a common side reaction in Dimroth rearrangements, especially when conducted under harsh acidic or basic conditions in the presence of water.[1] The triazole ring, particularly when activated by certain substituents, can be susceptible to nucleophilic attack by water.
Root Causes and Solutions:
-
Presence of Water: The most obvious cause is the presence of water in the reaction mixture.
-
Solution: Ensure that all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. If a base is required, opt for a non-nucleophilic organic base (e.g., DBU, DIPEA) over aqueous inorganic bases.
-
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can promote hydrolysis.
-
Solution: If possible, use milder reaction conditions. This could involve using a weaker acid or base catalyst or running the reaction at a lower temperature for a longer period. Buffer systems can also be employed to maintain a more controlled pH throughout the reaction.
-
Issue 4: Formation of Isomeric Byproducts
Question: My primary goal is the synthesis of a specific triazole isomer, but the Dimroth rearrangement is leading to the formation of the undesired rearranged product as a significant byproduct. How can I suppress this rearrangement?
Answer:
In many synthetic applications, the Dimroth rearrangement is an undesired side reaction that leads to the formation of a more thermodynamically stable, but unwanted, isomer.[8]
Root Causes and Solutions:
-
Thermodynamic Favorability of the Rearranged Product: The Dimroth rearrangement is driven by the formation of a more stable isomer.
-
Solution: To suppress the rearrangement, it is crucial to employ reaction conditions that are kinetically controlled rather than thermodynamically controlled. This typically involves running the reaction at the lowest possible temperature that still allows for the formation of the desired product in a reasonable timeframe. Low temperatures can disfavor the higher activation energy pathway of the rearrangement.
-
-
Acid or Base Catalysis: As the rearrangement is often catalyzed by acids or bases, their presence can promote the formation of the undesired isomer.
-
Solution: If the primary reaction does not require an acid or base catalyst, their exclusion is recommended. If a catalyst is necessary, use the mildest possible catalyst at the lowest effective concentration.
-
| Parameter | Condition to Favor Dimroth Rearrangement | Condition to Suppress Dimroth Rearrangement | Rationale |
| Temperature | High (e.g., reflux) | Low | Provides activation energy for rearrangement vs. kinetic control. |
| Catalyst | Strong acid or base | No catalyst or mild catalyst | Catalyzes the ring-opening step of the rearrangement. |
| Reaction Time | Prolonged | Short | Allows the reaction to reach thermodynamic equilibrium. |
| Substituents | Electron-withdrawing on triazole ring | Electron-donating on triazole ring | Facilitates the initial ring-opening step. |
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for the Dimroth rearrangement?
A1: A variety of solvents can be used, and the optimal choice depends on the specific substrate and reaction conditions. High-boiling polar aprotic solvents such as pyridine, DMF, and DMSO are commonly employed, especially for thermally induced rearrangements.[3] For catalyzed reactions, a broader range of solvents, including alcohols and even water, has been reported.[4]
Q2: How can I monitor the progress of a Dimroth rearrangement?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The starting material and the rearranged product will typically have different retention factors (Rf) on TLC and different retention times in LC, allowing for easy visualization of the reaction progress. Mass spectrometry can confirm the identity of the product, as it will have the same mass as the starting material. 1H NMR spectroscopy can also be a powerful tool, as the chemical shifts of the protons on the triazole ring and the substituents will change upon rearrangement.[1]
Q3: Are there any specific safety precautions I should take when running a Dimroth rearrangement?
A3: Standard laboratory safety practices should always be followed. Many of the solvents used, such as pyridine, are flammable and have specific health hazards, so it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). If the reaction is conducted at elevated temperatures, care should be taken to avoid pressure buildup in sealed vessels. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-Anilino-1-phenyl-1H-1,2,3-triazole via Thermal Dimroth Rearrangement
This protocol is adapted from the classical procedure described by Dimroth.[3]
Materials:
-
5-Amino-1-phenyl-1,2,3-triazole
-
Pyridine (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 5-amino-1-phenyl-1,2,3-triazole (1.0 eq).
-
Add anhydrous pyridine to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature to ensure dissolution.
-
Heat the reaction mixture to reflux (approximately 115°C) using a heating mantle.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-anilino-1-phenyl-1H-1,2,3-triazole.
Caption: Workflow for a thermal Dimroth rearrangement.
References
- Dimroth, O. Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie1909, 364 (2), 183-226.
- Rashad, A. E.; Abdel-Megeid, F. M. E.; Abdel-Megid, M.; El Malah, T.; Shamroukh, A. H. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry2026, 30 (4), 233-244.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Mol Divers2021, 25(5), 1-36.
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A2021, 9, 10145-10151.
-
The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. RSC Publishing. [Link]
-
(PDF) The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. ResearchGate. [Link]
-
Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. ResearchGate. [Link]
-
Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. [Link]
-
One-Pot Synthesis of 5-Amino-1,2,3-triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent-Free Conditions. ResearchGate. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]
-
Thermal decomposition studies on energetic triazole derivatives. ResearchGate. [Link]
-
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Usiena air - Unisi. [Link]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. starchemistry888.com [starchemistry888.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine for Library Production
Welcome to the technical support resource for the synthesis and library production of 2-Phenyl-2H-1,2,3-triazol-4-amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond bench-scale synthesis to a more robust, scalable production for compound libraries. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure efficiency and reproducibility.
The 4-amino-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1] Its value lies in its unique properties as a stable, rigid linker capable of forming key hydrogen bonds and dipole interactions.[2] However, scaling its synthesis presents unique challenges, from managing hazardous reagents to controlling regioselectivity and ensuring purity across a library of analogs. This guide provides field-proven insights to navigate these complexities.
Overview of the Synthetic Challenge
The synthesis of this compound typically involves the construction of the triazole core. While classical Huisgen 1,3-dipolar cycloadditions provide a foundational approach, they often suffer from a lack of regioselectivity, yielding mixtures of isomers.[3][4] Modern methods, particularly those catalyzed by metals like copper or ruthenium, offer greater control, but scalability introduces new variables that can impact catalyst activity and product purity.[3]
A general, scalable approach often involves the reaction of phenyl azide with a suitable three-carbon synthon that already contains the amine functionality or a precursor.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for producing the this compound core for a library?
For library production, a one-pot, multi-component reaction is often most efficient. A highly effective approach is the copper-catalyzed reaction between phenyl azide, and a suitable cyano-containing compound. This avoids the need to handle potentially unstable amino-alkynes. Metal-free approaches are also gaining traction for their environmental benefits and reduced risk of metal contamination in the final products.[5]
Q2: What are the critical safety precautions when working with azides, especially at a larger scale?
Sodium azide and organic azides are potentially explosive and highly toxic.[6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.[7][8]
-
Quenching: Never dispose of azides down the drain, as they can form explosive heavy metal azides. Quench residual azides carefully with a suitable reagent like sodium nitrite under acidic conditions before disposal.
-
Scale: When scaling up, be mindful of the potential for exothermic reactions. Use an ice bath to control the temperature, especially during azide formation or reaction. Avoid friction, shock, or rapid heating of concentrated azide solutions.
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to track the consumption of the limiting reagent and the appearance of the product spot. Stain with potassium permanganate if the product is not UV-active.
-
LC-MS: This is the preferred method for library synthesis as it provides both conversion and mass confirmation of the desired product in each well. A quick injection can confirm the presence of your target mass.
Q4: What are the expected yields and purity levels for this type of synthesis?
Yields can vary significantly based on the specific substrates and conditions used. For a well-optimized reaction, you can typically expect yields ranging from 60% to over 90%.[4][9] Purity after a single chromatographic purification step should be >95%. For library production, an initial purity of >85% before purification is a good target.
Troubleshooting Guide: From Failed Reactions to Impure Products
This section is structured to help you diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Problem 1: Low or No Product Yield
Q: My reaction has run overnight, but LC-MS shows only starting material. What went wrong?
This is a common and frustrating issue. Let's break down the potential causes systematically.
-
Potential Cause A: Inactive Catalyst
-
Diagnosis: If you are using a copper(I) catalyst, it can easily oxidize to the less active copper(II) form if exposed to air.
-
Solution:
-
Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Use a freshly opened bottle of the copper catalyst or a reliable source.
-
Consider in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. This is a very robust method for "click chemistry."[5]
-
-
-
Potential Cause B: Poor Quality Reagents or Solvents
-
Diagnosis: Phenyl azide can degrade over time, especially if exposed to light. Solvents containing water or other nucleophilic impurities can interfere with the reaction.
-
Solution:
-
Check the purity of your phenyl azide by NMR or GC-MS. If it's old, synthesize a fresh batch.
-
Use anhydrous solvents, especially for reactions sensitive to moisture.
-
-
-
Potential Cause C: Incorrect Reaction Temperature
-
Diagnosis: While many cycloadditions run well at room temperature, some less reactive substrates may require heating to proceed at a reasonable rate.[6] Conversely, excessive heat can cause decomposition of reagents or products.
-
Solution: If the reaction is clean but slow at room temperature, try gently heating to 40-60 °C. Monitor by TLC or LC-MS to ensure no new impurity spots appear.
-
Problem 2: Formation of an Undesired Isomer
Q: I'm getting a mixture of products with the same mass. How do I improve the regioselectivity?
The formation of regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) is a classic challenge governed by the specific mechanism of the cycloaddition.[3]
-
Explanation: Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are renowned for almost exclusively producing the 1,4-disubstituted isomer. Ruthenium-catalyzed reactions (RuAAC), on the other hand, favor the 1,5-isomer. Thermal, uncatalyzed reactions often give a mixture.
-
Solution:
-
For the 2,4-isomer (analogous to 1,4-disubstitution pattern): Strictly use a copper(I) catalyst. The combination of CuSO₄ and sodium ascorbate is highly reliable.[5]
-
Avoid Heat: Do not run the reaction at high temperatures, as this can promote a background thermal cycloaddition that is not regioselective.
-
Problem 3: The Product is Difficult to Purify
Q: My product is a sticky oil, and it co-elutes with a persistent impurity on silica gel. What are my options?
Purification is often the bottleneck in library synthesis.
-
Issue A: Co-eluting Impurities
-
Solution:
-
Change Solvent System: Switch the polarity and nature of your chromatography solvents. If you are using Ethyl Acetate/Hexanes, try a system with Dichloromethane/Methanol or add a small amount of a third solvent like triethylamine (if your compound is basic) or acetic acid (if acidic) to modify the silica surface.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using Acetonitrile/Water or Methanol/Water gradients is excellent for separating polar compounds that are difficult to resolve on normal phase silica.
-
-
-
Issue B: Product is an Oil
-
Solution:
-
Trituration: Dissolve the crude oil in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then add a large excess of a poor solvent (like hexanes or pentane) while stirring vigorously. The desired product may precipitate as a solid.
-
Salt Formation: Since the product has a primary amine, it can be converted to a crystalline salt. Dissolve the oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or a similar acid. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and washed.
-
-
Scalable Protocol for this compound
This protocol is adapted from established literature methods and optimized for scalability and reproducibility.[1][5]
Materials:
-
Phenyl azide
-
Cyanoacetamide
-
Sodium ethoxide (or another suitable base)
-
Copper(I) iodide (CuI)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanoacetamide (1.0 eq) and anhydrous toluene.
-
Base Addition: Add sodium ethoxide (1.1 eq) portion-wise at room temperature and stir the resulting suspension for 30 minutes.
-
Catalyst and Azide Addition: Add Copper(I) iodide (0.05 eq) to the mixture, followed by the slow, dropwise addition of phenyl azide (1.05 eq) via a syringe.
-
Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Workflow and Data Summary
Caption: A typical workflow for automated library production.
Table 1: Comparison of Synthetic Conditions for 1,2,3-Triazole Formation
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantage | Reference |
| CuSO₄ / Na-Ascorbate | tBuOH / H₂O | Room Temp | 85-95% | "Click" conditions, high regioselectivity, green solvents. | [1] |
| CuI | Toluene/Ethanol | 80 | 70-90% | Good for a wide range of substrates, anhydrous conditions. | [4] |
| Ru-based catalyst | Various | 60-100 | 70-85% | Access to the 1,5-isomer, complementary to CuAAC. | [3] |
| None (Thermal) | DMSO or Toluene | >100 | 40-70% (mixture) | Metal-free, but poor regioselectivity and harsh conditions. | [6] |
| I₂ / Base | DMSO | Room Temp | 75-85% | Metal-free and azide-free alternative. | [10] |
References
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]
-
Rapid, Microwave Accelerated Synthesis of[3][6][7]Triazolo[3,4-b][1][3][6]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Fused Bicyclic[3][6][7]-Triazoles from Amino Acids. ACS Publications. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis! YouTube. Available at: [Link]
-
Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Differential Biological Activities of 2-Phenyl-2H-1,2,3-triazol-4-amine and 1-Phenyl-1H-1,2,3-triazol-4-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated by the isomeric pair, 2-Phenyl-2H-1,2,3-triazol-4-amine and 1-Phenyl-1H-1,2,3-triazol-4-amine. While structurally similar, the seemingly subtle difference in the placement of the phenyl group on the triazole ring leads to distinct pharmacological profiles. This guide provides an in-depth, objective comparison of their activities, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
Core Structural Differences
The fundamental distinction between these two molecules lies in the point of attachment of the phenyl ring to the 1,2,3-triazole core. In the 2-phenyl isomer, the phenyl group is bonded to the central nitrogen atom (N2) of the triazole ring. Conversely, in the 1-phenyl isomer, the phenyl group is attached to one of the terminal nitrogen atoms (N1). This seemingly minor positional shift significantly impacts the molecule's electronics, conformation, and ultimately, its interaction with biological targets.
Comparative Biological Activities: A Dichotomy of Function
Experimental evidence reveals a fascinating divergence in the primary biological activities of these two isomers. While both scaffolds have been explored for a range of applications, a clear distinction emerges in their potency as enzyme inhibitors.
Inhibition of Indoleamine 2,3-dioxygenase (IDO1): A Key Role for the 2-Phenyl Isomer
Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology. Its overexpression in tumor cells leads to an immunosuppressive microenvironment. A significant breakthrough in the development of IDO1 inhibitors highlighted the superior potency of the 2-phenyl-1,2,3-triazole scaffold.
Specifically, a derivative, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, demonstrated remarkable potency with an IC50 of 0.023 μM against recombinant human IDO1.[1] This level of activity is substantially more potent than many other known IDO1 inhibitors, underscoring the importance of the this compound core in this context. The precise mechanism is believed to involve chelation of the heme iron within the active site of the IDO1 enzyme, a process facilitated by the specific electronic and steric properties conferred by the N2-phenyl substitution.
α-Glycosidase Inhibition: A Comparative Study
A direct comparative study of 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives as α-glycosidase inhibitors has provided valuable insights into their differential activities.[2] α-Glycosidases are enzymes involved in the breakdown of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus.
In a screening against baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA), both series of compounds exhibited inhibitory potential.[2] However, notable differences in potency were observed, with some derivatives of the 2-phenyl-2H-1,2,3-triazole series showing greater activity. For instance, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, a structurally related compound, was identified as an active α-glycosidase inhibitor.[3]
Table 1: Comparative α-Glycosidase Inhibitory Activity of Phenyl-1,2,3-triazole Derivatives
| Compound Series | Enzyme | IC50 Range (µM) | Reference |
| 1-Phenyl-1H-1,2,3-triazoles | Baker's Yeast α-Glucosidase (MAL12) | 145 - 282 | [2] |
| 2-Phenyl-2H-1,2,3-triazoles | Baker's Yeast α-Glucosidase (MAL12) | 54 - 482 | [2] |
| 1-Phenyl-1H-1,2,3-triazoles | Porcine Pancreatic α-Amylase (PPA) | >500 | [2] |
| 2-Phenyl-2H-1,2,3-triazoles | Porcine Pancreatic α-Amylase (PPA) | >500 | [2] |
Note: The IC50 values represent a range for various derivatives within each series as reported in the cited literature.
The data suggests that while both isomeric scaffolds can be explored for α-glycosidase inhibition, the 2-phenyl-2H-1,2,3-triazole series may offer a more promising starting point for the development of potent inhibitors.
Broader Bioactivities: Antimicrobial and Anti-inflammatory Potential
Beyond enzyme inhibition, the phenyl-1,2,3-triazole core is a versatile pharmacophore with demonstrated antimicrobial and anti-inflammatory properties.
Derivatives of 1-Phenyl-1H-1,2,3-triazoles have shown notable biological activities. For instance, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 59.5 µg/mL for Bacillus subtilis and Vibrio cholerae.[4][5] Furthermore, a library of phenyl-1H-1,2,3-triazole analogs has been synthesized and evaluated for anti-inflammatory effects, with some compounds showing more potent activity than the reference drug diclofenac in a xylene-induced ear edema model.[6][7]
While less extensively documented for these specific activities, the 2-Phenyl-2H-1,2,3-triazole scaffold also holds potential for antimicrobial and anti-inflammatory applications, warranting further investigation.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standard procedure for assessing the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of the test compounds to the wells. A control well with DMSO (vehicle) should be included.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding pNPG solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the antimicrobial susceptibility of test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Biological Activity: A Guide for Drug Discovery Professionals
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring containing three nitrogen atoms that has become a cornerstone in the design of a multitude of therapeutic agents.[1][2] This is due to their unique combination of chemical stability, favorable electronic properties, and their capacity to engage in hydrogen bonding, which enhances interactions with biological targets.[1] The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct pharmacological profiles stemming from the different arrangement of their nitrogen atoms.[1][3] In 1,2,3-triazoles, the nitrogen atoms are positioned adjacently, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This subtle architectural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, ultimately dictating their biological activity.[1][4]
This guide provides an in-depth comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the strategic design of novel drug candidates.
Core Structural Differences and Synthetic Considerations
The arrangement of nitrogen atoms in the triazole ring is the fundamental differentiator between the 1,2,3- and 1,2,4-isomers, influencing their physicochemical properties and, consequently, their interactions with biological targets.
1,2,3-Triazoles: The synthesis of 1,2,3-triazoles has been significantly propelled by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][5] This reaction is highly efficient and regioselective, predominantly yielding 1,4-disubstituted 1,2,3-triazoles.[3] The ability to easily link diverse molecular fragments has made the 1,2,3-triazole a popular linker in drug discovery.
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines with various reagents. These synthetic routes allow for the introduction of a wide range of substituents at different positions of the triazole ring, enabling extensive structure-activity relationship (SAR) studies.[3][6]
Caption: Core structural and synthetic differences between 1,2,3- and 1,2,4-triazoles.
Comparative Biological Activity: A Therapeutic Area Perspective
Both triazole isomers exhibit a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties.[1][5][7] However, the prevalence and potency of these activities often differ between the two scaffolds.
Antifungal Activity: The Domain of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is arguably most renowned for its potent antifungal activity, forming the core of numerous clinically successful drugs like fluconazole, itraconazole, and voriconazole.[6][8]
Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[10]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
While 1,2,4-triazoles dominate the antifungal landscape, there is growing interest in 1,2,3-triazole derivatives as potential antifungal agents.[12] Some studies have reported that certain 1,2,3-triazole-containing compounds exhibit significant activity against various fungal strains, including resistant ones.[12] However, they have yet to achieve the same level of clinical success as their 1,2,4-isomers.
| Compound | Triazole Isomer | Target Organism(s) | Reported Activity (MIC µg/mL) | Reference |
| Fluconazole | 1,2,4-Triazole | Candida albicans, Cryptococcus neoformans | 0.25 - 16 | [8] |
| Itraconazole | 1,2,4-Triazole | Aspergillus spp., Candida spp. | 0.01 - >16 | [13] |
| Voriconazole | 1,2,4-Triazole | Aspergillus spp., Candida spp. | 0.015 - 8 | [13] |
| Various 1,2,3-Triazole derivatives | 1,2,3-Triazole | Candida albicans | Variable, some with potent activity | [12] |
Anticancer Activity: A Promising Arena for Both Isomers
Both 1,2,3- and 1,2,4-triazole scaffolds have been extensively explored for their anticancer potential, with derivatives showing activity against a wide range of cancer cell lines.[14][15][16]
1,2,4-Triazoles in Oncology: Several 1,2,4-triazole-containing drugs are used in cancer therapy. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[6][17] Other derivatives have shown promise by targeting various mechanisms, including cell cycle arrest and induction of apoptosis.[15][16]
1,2,3-Triazoles in Oncology: The "click" chemistry accessibility of 1,2,3-triazoles has led to the synthesis of a vast number of derivatives with anticancer properties.[14] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including targeting enzymes like metalloproteinases.[14] For example, certain phosphonate 1,2,3-triazole derivatives have demonstrated potent antiproliferative activity against fibrosarcoma cell lines.[14]
A direct comparison of the general anticancer efficacy of the two isomers is challenging due to the vast structural diversity and varied mechanisms of action. However, both scaffolds have proven to be valuable starting points for the development of novel anticancer agents.
| Compound/Derivative Class | Triazole Isomer | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Letrozole | 1,2,4-Triazole | Breast Cancer (aromatase inhibition) | N/A (Enzyme inhibitor) | [6] |
| Anastrozole | 1,2,4-Triazole | Breast Cancer (aromatase inhibition) | N/A (Enzyme inhibitor) | [6] |
| Phosphonate 1,2,3-triazole derivative | 1,2,3-Triazole | HT-1080 (Fibrosarcoma) | 15.13 | [14] |
| Various 3-alkylsulfanyl-1,2,4-triazoles | 1,2,4-Triazole | Breast, Lung, Ovarian Cancer | Moderate to promising | [16] |
Antibacterial Activity: A Field of Hybrid Potential
Both 1,2,3- and 1,2,4-triazole-containing hybrids have demonstrated promising antibacterial activity against a range of clinically significant bacteria, including drug-resistant strains.[18][19]
These scaffolds can act as bioisosteres of amides, esters, and carboxylic acids, and have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[18][19] The ability to create hybrid molecules by linking a triazole ring to other known antibacterial pharmacophores has been a particularly fruitful strategy. For instance, hybrids of triazoles with cephalosporins and oxazolidinones have entered clinical use.[18][19]
While both isomers are effective, the literature suggests a significant number of potent antibacterial agents have been developed based on the 1,2,4-triazole scaffold.[20]
Antiviral Activity: A Broad Spectrum of Possibilities
The triazole scaffold, in both its 1,2,3- and 1,2,4-isomeric forms, is a key component in several antiviral drugs.[21][22] Ribavirin, a 1,2,4-triazole nucleoside analog, is a broad-spectrum antiviral agent.[23] Triazole derivatives have shown activity against a variety of viruses, including HIV, hepatitis B and C, and influenza.[21][22] The versatility of the triazole ring allows for its incorporation into both nucleoside and non-nucleoside inhibitors, targeting a wide range of viral proteins.[21][22]
Experimental Protocols: A Guide to Evaluating Biological Activity
The following provides a generalized workflow for the initial screening and evaluation of the biological activity of novel triazole derivatives. The specific assays will, of course, depend on the therapeutic target.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the evaluation of biological activity of novel compounds.
Example Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density, ensuring reproducibility.
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the broth medium. This creates a range of concentrations to test.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus in broth without compound) and negative (broth only) controls. These are critical for validating the assay.
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This is determined by visual inspection or by using a spectrophotometer to measure turbidity.
-
Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are comparable across different experiments and laboratories. The inclusion of controls validates the assay, confirming that the fungus can grow in the absence of the compound and that the medium is not contaminated. Serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Conclusion: Strategic Isomer Selection in Drug Design
Both 1,2,3- and 1,2,4-triazoles are undeniably powerful scaffolds in medicinal chemistry, each with its own set of strengths. The 1,2,4-triazole ring is firmly established in the realm of antifungal agents and continues to be a fruitful area of research for new antibacterial and anticancer drugs. The 1,2,3-triazole, propelled by the efficiency of click chemistry, has emerged as a versatile linker and a source of novel compounds with a wide array of biological activities, particularly in oncology.
The choice between a 1,2,3- and a 1,2,4-triazole scaffold in a drug design program should be a strategic one, guided by the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. A thorough understanding of the subtle yet significant differences in their biological profiles, as outlined in this guide, will empower researchers to make more informed decisions in the quest for novel and effective therapeutic agents.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Applications of Triazole Antifungal Drugs | MDPI [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. isres.org [isres.org]
- 17. researchgate.net [researchgate.net]
- 18. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]
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- 23. Redirecting [linkinghub.elsevier.com]
A Spectroscopic Guide to Distinguishing 2-Phenyl-2H and 1-Phenyl-1H-1,2,3-Triazole Isomers
For researchers in medicinal chemistry, materials science, and drug development, the unambiguous structural elucidation of isomeric molecules is a critical step that underpins the reliability of subsequent biological and material characterization. The 1,2,3-triazole moiety, a cornerstone of "click chemistry," frequently yields regioisomers upon synthesis, namely the 1,4-disubstituted (1-phenyl-1H) and the kinetically favored 2,4-disubstituted (2-phenyl-2H) products when starting from a terminal alkyne and an azide. The distinct electronic and steric environments of these isomers give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides a comprehensive comparison of 2-phenyl-2H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, complete with experimental data and detailed protocols.
The Decisive Difference: Understanding Isomeric Variation
The core of the spectroscopic differentiation between the 1-phenyl-1H and 2-phenyl-2H isomers lies in the position of the phenyl group on the triazole ring. In the 1-phenyl-1H isomer, the phenyl group is attached to the N1 nitrogen, creating an asymmetric environment. In contrast, the 2-phenyl-2H isomer features the phenyl group on the central N2 nitrogen, resulting in a more symmetrical structure. This fundamental structural variance directly influences the electronic distribution and, consequently, the chemical environment of the constituent atoms, which is reflected in their interaction with electromagnetic radiation.
Visualizing the Isomers and the Analytical Workflow
To better understand the structures and the process of their differentiation, the following diagrams are provided.
Caption: Molecular structures of 1-phenyl-1H-1,2,3-triazole and 2-phenyl-2H-1,2,3-triazole.
Caption: A generalized workflow for the spectroscopic comparison of triazole isomers.
Spectroscopic Comparison: A Data-Driven Analysis
The following tables summarize the key spectroscopic data for the two isomers, providing a clear, side-by-side comparison.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | 1-Phenyl-1H-1,2,3-triazole Chemical Shift (δ, ppm) | 2-Phenyl-2H-1,2,3-triazole Chemical Shift (δ, ppm) | Key Observations |
| Triazole-H | ~8.13 (s, 1H) | ~7.84 (s, 2H) | The triazole proton in the 1-phenyl isomer is a singlet and appears more downfield. The 2-phenyl isomer shows a singlet for two equivalent triazole protons. |
| Phenyl-H (ortho) | ~7.72 (d, 2H) | ~8.11 (d, 2H) | The ortho protons of the phenyl ring in the 2-phenyl isomer are significantly deshielded and appear further downfield. |
| Phenyl-H (meta) | ~7.50 (m, 2H) | ~7.51 (t, 2H) | The meta protons show similar chemical shifts in both isomers. |
| Phenyl-H (para) | ~7.40 (m, 1H) | ~7.38 (t, 1H) | The para proton also exhibits a similar chemical shift in both isomers. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | 1-Phenyl-1H-1,2,3-triazole Chemical Shift (δ, ppm) | 2-Phenyl-2H-1,2,3-triazole Chemical Shift (δ, ppm) | Key Observations |
| Triazole-C4 | ~130.4 | ~135.9 | The triazole carbons in the 2-phenyl isomer are deshielded compared to the 1-phenyl isomer. |
| Triazole-C5 | ~117.7 | ~135.9 | The C5 carbon of the 1-phenyl isomer is significantly shielded. |
| Phenyl-C (ipso) | ~137.3 | ~140.0 | The ipso-carbon of the phenyl ring is more deshielded in the 2-phenyl isomer. |
| Phenyl-C (ortho) | ~120.6 | ~120.0 | |
| Phenyl-C (meta) | ~129.9 | ~129.4 | |
| Phenyl-C (para) | ~128.9 | ~128.5 |
Note: The symmetry of the 2-phenyl-2H-1,2,3-triazole results in fewer signals in the ¹³C NMR spectrum for the triazole ring carbons.
Table 3: FTIR Spectral Data (KBr Pellet)
| Vibrational Mode | 1-Phenyl-1H-1,2,3-triazole Wavenumber (cm⁻¹) | 2-Phenyl-2H-1,2,3-triazole Wavenumber (cm⁻¹) | Key Observations |
| C-H stretch (aromatic) | ~3100-3000 | ~3125-3058 | Typical aromatic C-H stretching vibrations are present in both isomers. |
| C=C stretch (aromatic) | ~1600, 1500 | ~1599, 1550 | Characteristic aromatic ring stretching vibrations. |
| N=N stretch (triazole) | ~1530 | ~1550 | The N=N stretching frequency can be subtly influenced by the substitution pattern. |
| C-N stretch | ~1230 | ~1258 | |
| C-H bend (out-of-plane) | ~760, 690 | ~759, 690 | These bands are characteristic of a monosubstituted benzene ring. |
Table 4: UV-Vis Spectral Data (in Ethanol)
| Parameter | 1-Phenyl-1H-1,2,3-triazole | 2-Phenyl-2H-1,2,3-triazole | Key Observations |
| λmax | ~244 nm | ~260-270 nm (estimated for derivatives) | The 2-phenyl isomer generally exhibits a bathochromic (red) shift compared to the 1-phenyl isomer, indicating a more extended π-conjugation system. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of 2-phenyl-2H and 1-phenyl-1H-1,2,3-triazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified triazole isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the triazole isomer with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the triazole isomer in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution in the same solvent to obtain an absorbance reading between 0.2 and 0.8 AU.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Causality Behind the Spectroscopic Differences
The observed spectroscopic distinctions are a direct consequence of the different electronic environments in the two isomers.
-
NMR Spectroscopy: In the 2-phenyl-2H isomer, the phenyl ring is directly attached to the N2 nitrogen, which is flanked by two other nitrogen atoms. This leads to a significant deshielding effect on the ortho protons of the phenyl ring, causing their signals to appear at a higher chemical shift compared to the 1-phenyl-1H isomer. The symmetry of the 2-phenyl-2H isomer also results in the equivalence of the two triazole protons and the two triazole carbons, simplifying the spectrum.
-
UV-Vis Spectroscopy: The attachment of the phenyl group to the N2 position in the 2-phenyl-2H isomer allows for more effective conjugation between the phenyl ring and the triazole ring. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength (lower energy) light, hence the observed bathochromic shift.
Conclusion
The spectroscopic differentiation of 2-phenyl-2H and 1-phenyl-1H-1,2,3-triazole isomers is readily achievable through a combination of NMR, FTIR, and UV-Vis spectroscopy. ¹H NMR is particularly powerful, with the chemical shifts of the triazole and ortho-phenyl protons serving as clear diagnostic markers. ¹³C NMR provides complementary information, especially regarding the symmetry of the molecule. While FTIR and UV-Vis offer more subtle clues, they contribute to a comprehensive structural confirmation. By understanding the principles behind these spectroscopic differences and employing rigorous experimental protocols, researchers can confidently and accurately characterize these important isomeric compounds.
References
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A Comparative Guide to the Definitive Structural Validation of 2-Phenyl-2H-1,2,3-triazol-4-amine
Abstract
In synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for N-heterocyclic compounds like substituted 1,2,3-triazoles, where the potential for isomerism presents a significant analytical challenge. The synthesis of phenyl-aminotriazoles can yield multiple isomers, such as 1-phenyl, 2-phenyl, or even exocyclic amino-substituted phenyl isomers, which may possess nearly identical molecular weights and exhibit subtle differences in standard spectroscopic analyses. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Phenyl-2H-1,2,3-triazol-4-amine, establishing single-crystal X-ray crystallography as the unequivocal "gold standard." We will explore the strengths and limitations of complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting experimental data and workflows to underscore why a synergistic approach, anchored by crystallography, is essential for absolute scientific integrity.
Introduction: The Isomeric Challenge of Phenyl-Substituted Aminotriazoles
The 1,2,3-triazole ring is a vital scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in diverse noncovalent interactions.[1][2] However, its synthesis, particularly when involving phenyl and amino substituents, can lead to a mixture of constitutional isomers. For a molecule with the formula C₈H₈N₄, distinguishing between this compound and its isomers, such as 1-Phenyl-1H-1,2,3-triazol-4-amine or 4-Anilino-1H-1,2,3-triazole, is a critical step. While techniques like NMR and MS provide essential preliminary data, they often lack the definitive resolving power to distinguish between these closely related structures. This ambiguity can have profound implications in drug development, where specific isomeric forms can exhibit vastly different pharmacological and toxicological profiles. Therefore, an analytical method that provides direct, unambiguous evidence of atomic connectivity and spatial arrangement is required.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise, atomic-level detail about the three-dimensional structure of a crystalline material.[3][4] It is considered the gold standard because it directly maps the electron density of a molecule, revealing the exact positions of atoms and the bonds between them.[5][6]
Principle of the Technique
The method is based on the principle of X-ray diffraction.[5] When a focused beam of X-rays strikes a well-ordered single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[3] By analyzing the geometry and intensity of this pattern using Bragg's Law (nλ = 2d sinθ), scientists can reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model.[3][5] This model provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unequivocal structural determination.[4]
Experimental Workflow
The path from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final data is critically dependent on the quality of the initial crystal.[7][8]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis: Alternative & Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, other techniques are indispensable for initial characterization, purity assessment, and providing complementary data. Both NMR and MS are faster and do not require crystalline material, making them essential first-line analyses.[9][10]
| Technique | Information Provided | Key Advantages | Limitations for Isomer Differentiation |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[4] | Definitive and conclusive structural proof.[8] | Requires high-quality single crystals, which can be difficult and time-consuming to grow.[11] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity (through-bond correlations), chemical environment of nuclei, proton-proton distances (NOE).[12] | Excellent for solution-state structure and dynamics; non-destructive. | Isomers may have very similar chemical shifts and coupling constants, making unambiguous assignment difficult without authentic standards.[13] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts, confirms molecular formula. | Cannot distinguish between isomers as they have the same mass; fragmentation may be non-diagnostic. |
| Computational Chemistry (DFT) | Theoretical prediction of NMR spectra, relative thermodynamic stabilities of isomers. | Can support a structural hypothesis by matching calculated data to experimental data. | Predictive, not empirical proof. Cannot definitively confirm a structure without experimental validation. |
A Synergistic Approach: Building an Unimpeachable Case
Caption: An Integrated Workflow for Structural Validation.
Detailed Experimental Protocol: From Powder to Proof
Objective: To grow diffraction-quality single crystals of this compound and confirm its structure via X-ray crystallography.
Part A: Growing Diffraction-Quality Single Crystals
-
Purity is Paramount: The starting material must be of high purity (>95%), as impurities can inhibit crystal growth.[16] Purify the synthesized powder via column chromatography or recrystallization.
-
Solvent Screening: The choice of solvent is critical.[17] The ideal solvent is one in which the compound is moderately soluble.[16]
-
Test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane).
-
A good candidate solvent will dissolve the compound upon gentle heating but show signs of precipitation upon cooling.
-
-
Method 1: Slow Evaporation (Most Common)
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a small, clean vial.[16]
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]
-
Cover the vial with a cap or parafilm with a few small holes poked by a needle. This slows the rate of evaporation.[18]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]
-
-
Method 2: Solvent Layering (Vapor Diffusion)
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in which it is highly soluble.[7]
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble, but which is miscible with the good solvent.
-
Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
-
Part B: X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, with sharp edges).[8][18] Carefully mount the crystal on a goniometer head.[4]
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed computationally. An initial electron density map is generated, and an atomic model is fitted to this map. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate crystal structure.[6] The final data is typically presented in a Crystallographic Information File (CIF).
Conclusion: The Definitive Answer from Crystallography
For the structural validation of novel compounds like this compound, where isomerism poses a significant analytical hurdle, a multi-faceted approach is crucial for scientific rigor. While NMR and mass spectrometry are essential for initial characterization and confirming molecular formula, they often fall short of providing the unambiguous proof required to differentiate between closely related isomers.[9] Single-crystal X-ray crystallography stands alone in its ability to deliver a direct visualization of the atomic arrangement, providing precise, irrefutable data on connectivity and stereochemistry.[3][4] By integrating these techniques, with crystallography serving as the ultimate arbiter, researchers can present a structural assignment with the highest degree of confidence, ensuring the integrity and reproducibility of their work.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-1,2,3-Triazole Derivatives
The 4-amino-1,2,3-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique structural features, including the capacity for hydrogen bonding and metabolic stability, have made it an attractive core for designing compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-1,2,3-triazole derivatives, focusing on two key therapeutic areas: anticancer and antimicrobial applications. By examining the influence of various structural modifications on biological potency, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
The 4-Amino-1,2,3-Triazole Core: A Foundation for Diverse Bioactivity
The 1,2,3-triazole ring can be synthesized with high efficiency and regioselectivity through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1] This robust synthetic accessibility allows for the facile introduction of a wide range of substituents at various positions of the triazole ring, enabling extensive exploration of the chemical space and fine-tuning of pharmacological properties. The amino group at the 4-position provides a crucial handle for further derivatization, allowing for the attachment of diverse pharmacophoric fragments that can modulate target binding and overall biological activity.
Comparative SAR Analysis: Anticancer vs. Antimicrobial Activity
The following sections delve into the specific SAR of 4-amino-1,2,3-triazole derivatives in the context of their anticancer and antimicrobial effects. We will explore how different substitution patterns on the triazole core and its appended moieties influence their potency and selectivity.
Anticancer Activity: Targeting Cellular Proliferation
4-Amino-1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression, including the inhibition of kinases and the induction of apoptosis.[1][3][4]
A key SAR trend observed in anticancer 1,2,3-triazole derivatives is the critical role of the substituents at the 1- and 4-positions of the triazole ring. For instance, in a series of 1,2,3-triazole--amino acid conjugates, the nature of the amino acid moiety and the diaryl ether substituent significantly impacted their antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[5]
Table 1: Anticancer Activity of 1,2,3-Triazole-Amino Acid Conjugates [5]
| Compound | Amino Acid Moiety | R Group (on diaryl ether) | IC50 (µM) vs. MCF7 | IC50 (µM) vs. HepG2 |
| 6 | L-Phenylalanine | 4-nitrophenyl | <10 | <10 |
| 7 | Glycine | 4-nitrophenyl | <10 | <10 |
Data synthesized from the findings presented in Molbank 2021, m1204.
The data suggests that the presence of both L-phenylalanine and glycine conjugates, coupled with a 4-nitrophenyl diaryl ether, leads to potent anticancer activity.[5] This highlights the importance of the appended amino acid in modulating the biological response.
Furthermore, studies on 1,2,3-triazole derivatives linked to other heterocyclic scaffolds, such as quinazolines, have revealed their potential as ERK inhibitory agents.[3] The substitution pattern on the terminal aromatic ring of the triazole side chain was found to be a key determinant of activity.
Key SAR Insights for Anticancer Activity:
-
N-1 Substitution: The substituent at the N-1 position of the triazole ring plays a crucial role in target engagement. Bulky aromatic or heteroaromatic groups are often favored.
-
C-4 Substitution: The moiety attached to the C-4 position of the triazole can significantly influence potency and selectivity. The introduction of amino acid conjugates or other functional groups can enhance anticancer activity.[5]
-
Amine Derivatization: Modifications of the 4-amino group can lead to compounds with altered mechanisms of action and improved pharmacological profiles.
Caption: Key SAR determinants for the anticancer activity of 4-amino-1,2,3-triazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The 4-amino-1,2,3-triazole scaffold has also been extensively explored for the development of novel antimicrobial agents.[6][7] The SAR in this context often differs from that observed for anticancer activity, highlighting the distinct nature of the biological targets.
For instance, a series of coumarin-1,2,3-triazole conjugates were synthesized and evaluated for their antibacterial activity.[6] The nature of the substituent at the C-4 position of the triazole, introduced via click chemistry, was found to be critical for activity against Enterococcus faecalis.
Table 2: Antibacterial Activity of Coumarin-1,2,3-Triazole Conjugates against Enterococcus faecalis [6]
| Compound | C-4 Substituent | MIC (µg/mL) |
| 8a | n-Butyl | >100 |
| 8b | Phenyl | 50 |
| 8c | 4-Fluorophenyl | 25 |
| 8d | 4-Chlorophenyl | 12.5 |
| 8e | 4-Bromophenyl | 12.5 |
| 9a | n-Butyl | >100 |
| 9b | Phenyl | >100 |
Data extracted from Molecules 2020, 25(23), 5728.
The results clearly indicate that the presence of a halogenated phenyl ring at the C-4 position significantly enhances the antibacterial activity against E. faecalis.[6] Specifically, chloro- and bromo-substituents resulted in the most potent compounds.[6] In contrast, a simple alkyl substituent led to a loss of activity.
Key SAR Insights for Antimicrobial Activity:
-
C-4 Aromatic Substituents: The presence of an aromatic or heteroaromatic ring at the C-4 position is often crucial for antimicrobial activity.
-
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) on the C-4 aryl ring can dramatically increase potency.[6]
-
Linker to Heterocycle: The nature of the linker connecting the 1,2,3-triazole to another heterocyclic moiety (e.g., coumarin) can influence the overall activity profile.
Caption: Key SAR determinants for the antimicrobial activity of 4-amino-1,2,3-triazole derivatives.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-amino-1,2,3-triazole derivative and a common biological evaluation assay.
Synthesis of 1-(Aryl)-4-amino-1H-1,2,3-triazole Derivatives
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8][9]
Caption: General workflow for the synthesis of 1,2,3-triazole derivatives via CuAAC.
Step-by-Step Protocol:
-
Preparation of the Azide: Synthesize the desired organic azide (R-N₃) from the corresponding alkyl or aryl halide using sodium azide.
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Catalyst Addition: To the reaction mixture, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified 4-amino-1,2,3-triazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 4-amino-1,2,3-triazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. This guide has highlighted the distinct structure-activity relationships that govern the anticancer and antimicrobial activities of its derivatives. For anticancer applications, derivatization at the N-1 and C-4 positions with bulky and functional groups appears to be a promising strategy. In contrast, for antimicrobial agents, the introduction of halogenated aryl moieties at the C-4 position is a key determinant of potency. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, enabling the continued exploration of this versatile chemical space. By leveraging these SAR insights, researchers can more effectively design and develop next-generation 4-amino-1,2,3-triazole-based drugs with improved efficacy and selectivity.
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A Comparative Guide to the Antimicrobial Efficacy of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triazole Derivatives: A Versatile Class of Antimicrobial Agents
Triazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The five-membered ring containing three nitrogen atoms is a key pharmacophore that interacts with various biological targets, leading to a range of therapeutic effects, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3]
The primary focus of this guide is on the antimicrobial applications of triazole derivatives, with a particular emphasis on their well-established antifungal and emerging antibacterial activities. We will explore both established triazole drugs and novel derivatives, providing a comparative analysis of their efficacy against clinically relevant pathogens.
Mechanism of Action: The Molecular Basis of Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives stems from their ability to interfere with essential microbial processes. The specific mechanism of action can differ between fungal and bacterial pathogens.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The hallmark of the antifungal action of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequence is a disruption of membrane structure and function, ultimately inhibiting fungal growth and replication.[2]
Antibacterial Mechanism of Triazole Hybrids
While the triazole moiety itself does not typically exhibit potent intrinsic antibacterial activity, its hybridization with known antibacterial pharmacophores has led to the development of novel compounds with significant efficacy against a range of bacterial pathogens.[4][5] The antibacterial mechanism of these hybrids is often attributed to the action of the partner molecule, with the triazole core potentially enhancing binding affinity, improving pharmacokinetic properties, or providing additional interaction points with the bacterial target.
A primary target for many antibacterial triazole hybrids is bacterial DNA gyrase and topoisomerase IV .[2][6] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the hybrid molecules prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to bacterial cell death. Molecular docking studies have shown that triazole hybrids can effectively bind to the active sites of these enzymes through various interactions, including hydrogen bonding and hydrophobic interactions.[2]
Other reported antibacterial mechanisms for triazole hybrids include:
-
Inhibition of other critical bacterial enzymes : Some hybrids have been shown to target other essential enzymes involved in bacterial survival.[2]
-
Disruption of the cell membrane : Certain triazole derivatives may exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.
-
Inhibition of efflux pumps : Triazoles can act as efflux pump inhibitors, thereby increasing the intracellular concentration of co-administered antibiotics.[6]
Comparative Antifungal Efficacy of Triazole Derivatives
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables provide a comparative summary of the MIC values for established and novel triazole derivatives against key fungal pathogens.
Activity against Candida Species
Candida species are a common cause of opportunistic fungal infections, ranging from superficial mucosal infections to life-threatening systemic candidiasis.
| Compound/Derivative | Candida albicans (MIC, µg/mL) | Candida glabrata (MIC, µg/mL) | Candida krusei (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) | Candida tropicalis (MIC, µg/mL) | Reference(s) |
| Established Agents | ||||||
| Fluconazole | 0.25 - >64 | 0.5 - >64 | 8 - >64 | 0.125 - 8 | 0.25 - >64 | [7][8][9] |
| Itraconazole | 0.015 - 4 | 0.06 - 16 | 0.125 - 8 | 0.03 - 2 | 0.03 - 4 | [7][9] |
| Voriconazole | 0.007 - 1 | 0.015 - 8 | 0.06 - 4 | 0.007 - 0.5 | 0.015 - 2 | [7][8][9][10] |
| Posaconazole | 0.007 - 1 | 0.03 - 4 | 0.06 - 2 | 0.015 - 1 | 0.015 - 1 | [7][8][11] |
| Novel Derivatives | ||||||
| Compound 4s | 0.53 | 10.94 | - | - | - | [9] |
| Compound A1 | ≤0.125 | 4.0 | - | ≤0.125 | - | [12] |
| Compound A3 | ≤0.125 | 0.5 | - | ≤0.125 | - | [12] |
| Compound A9 | ≤0.125 | 1.0 | - | ≤0.125 | - | [12] |
Note: MIC values can vary depending on the specific strain and testing methodology. The ranges presented here are compiled from multiple studies to provide a general overview.
Activity against Aspergillus Species
Aspergillus species are filamentous fungi that can cause a range of diseases, from allergic reactions to invasive aspergillosis, particularly in immunocompromised individuals.
| Compound/Derivative | Aspergillus fumigatus (MIC, µg/mL) | Aspergillus flavus (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Aspergillus terreus (MIC, µg/mL) | Reference(s) |
| Established Agents | |||||
| Itraconazole | 0.125 - 8 | 0.25 - 4 | 0.5 - >8 | 0.25 - 4 | [4][13] |
| Voriconazole | 0.125 - 4 | 0.25 - 2 | 0.5 - 4 | 0.25 - 2 | [4][14] |
| Posaconazole | 0.03 - 1 | 0.06 - 1 | 0.125 - 2 | 0.06 - 1 | [11][14] |
| Amphotericin B | 0.25 - 4 | 0.5 - 4 | 0.5 - >8 | 1 - 8 | [4][13] |
| Novel Derivatives | |||||
| Efinaconazole | 0.42 (GM) | 0.52 (GM) | 1.62 (GM) | 0.29 (GM) | [4] |
| VT-1598 | 0.25 - 2 (GM) | 0.685 (GM) | 1.78 (GM) | 0.533 (GM) | [14] |
| BMS-207147 | 1.71 (GM) | - | - | - | [13] |
Note: GM refers to the Geometric Mean of the MIC values.
Comparative Antibacterial Efficacy of Triazole Hybrid Derivatives
The antibacterial activity of triazole derivatives is most prominent when they are hybridized with established antibacterial agents. The following table summarizes the MIC values of representative triazole hybrids against common Gram-positive and Gram-negative bacteria.
| Triazole Hybrid Derivative | Staphylococcus aureus (MIC, µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference(s) |
| Ciprofloxacin-Triazole Hybrid | - | - | 0.25 | [15] |
| Clinafloxacin-Triazole Hybrid | 0.25 - 32 | - | 0.25 - 32 | [15] |
| Benzimidazole-Triazole Hybrid 10a | - | - | - | [16] |
| Benzimidazole-Triazole Hybrid 10b | - | - | - | [16] |
| Indole-Chalcone-Triazole Hybrid | - | - | 6.2 | [2] |
| Indole-Triazole-Peptide Conjugate | 200 | - | - | [2] |
| 1,2,4-Triazole-Quinolone Hybrid 9a | - | - | - | [5] |
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for both antifungal and antibacterial susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida spp.
Conclusion
Triazole derivatives continue to be a cornerstone of antifungal therapy and a promising scaffold for the development of novel antibacterial agents. Their well-characterized mechanism of action against fungi, coupled with the versatility of the triazole ring for chemical modification to create potent antibacterial hybrids, ensures their continued relevance in the fight against infectious diseases. This guide has provided a comparative overview of the antimicrobial efficacy of various triazole derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals in their efforts to discover and develop the next generation of antimicrobial therapies.
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A Comparative Guide to the In Vitro Activity of 2-Phenyl-2H-1,2,3-triazol-4-amine versus Commercial Antibiotics
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The 1,2,3-triazole nucleus has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of 2-Phenyl-2H-1,2,3-triazol-4-amine, a representative compound of this class, against a panel of clinically relevant bacteria. We present a detailed comparative analysis against established commercial antibiotics, focusing on robust, standardized methodologies to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antibacterial agents.
Scientific Rationale: The 1,2,3-Triazole Scaffold in Antimicrobial Research
The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its prominence is due to several key features:
-
Bioisosteric Replacement: The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, improving metabolic stability and pharmacokinetic properties.
-
Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and highly selective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1]
-
Chemical Stability: The aromatic nature of the triazole ring imparts high thermal and metabolic stability.
-
Hydrogen Bonding Capability: The nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.
These characteristics make the 1,2,3-triazole scaffold an attractive starting point for developing novel antimicrobial agents that may overcome existing resistance mechanisms.[1][4]
A Framework for Robust In Vitro Comparative Assessment
To ensure a meaningful and objective comparison, a series of standardized in vitro experiments must be performed. The methodologies described below are grounded in authoritative guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global standard for antimicrobial susceptibility testing.[5][6][7]
Essential Materials
-
Test Compound: this compound (synthesis and characterization data should be confirmed prior to testing).
-
Commercial Antibiotics (for comparison):
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[8][9][10][11][12]
-
Vancomycin: A glycopeptide active against Gram-positive bacteria by inhibiting cell wall synthesis.[13][14][15][16][17]
-
Note: Additional or different antibiotics may be chosen based on the specific therapeutic target.
-
-
Bacterial Strains: A representative panel including:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Justification: This panel includes common pathogens responsible for a wide range of infections and represents different cell wall structures and intrinsic resistance mechanisms. Using ATCC reference strains ensures reproducibility across different laboratories.
-
-
Media and Reagents: Cation-Adjusted Mueller-Hinton Broth (CAMHB), 0.5 McFarland turbidity standard, 96-well microtiter plates, appropriate solvents (e.g., DMSO for the test compound).
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the reference standard for this determination.[5][6][18]
Step-by-Step Protocol:
-
Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an overnight culture on non-selective agar. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum density is critical; a lower density can lead to falsely low MICs, while a higher density can overwhelm the antibiotic, leading to falsely high MICs.
-
Preparation of Microtiter Plates: a. Prepare stock solutions of the test compound and commercial antibiotics in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to achieve a range of concentrations. The final volume in each well should be 50 µL. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. b. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours under ambient air conditions.
-
Reading the MIC: a. Following incubation, examine the plates visually. b. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Diagram of the Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A promising antimicrobial agent must be selective, meaning it should be potent against bacterial cells while exhibiting minimal toxicity to mammalian host cells. The MTT assay is a standard colorimetric method to assess this.[19][20][21]
Step-by-Step Protocol:
-
Cell Culture: a. Seed a mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) into a 96-well plate at a density of ~1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: a. Prepare serial dilutions of the test compound (this compound) in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compound. Include untreated cells as a control. c. Incubate for 24-48 hours.
-
MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[19]
-
Data Acquisition: a. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. b. Read the absorbance of each well using a microplate reader at ~570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Interpretation and Comparative Analysis
Quantitative Comparison of Antimicrobial Potency
The primary output of the susceptibility testing is a table of MIC values. This allows for a direct comparison of the potency of the novel compound against established antibiotics.
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| S. aureus (ATCC 29213) | 8 | 0.5 | 1 |
| E. faecalis (ATCC 29212) | 16 | 1 | 2 |
| E. coli (ATCC 25922) | >64 | 0.015 | N/A |
| P. aeruginosa (ATCC 27853) | >64 | 0.25 | N/A |
Note: The data presented in this table are illustrative and for guidance purposes only. Actual experimental results will vary. *Vancomycin is not active against Gram-negative bacteria due to its inability to penetrate the outer membrane.[13]
Assessing Therapeutic Potential: The Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the potential of a new antimicrobial agent. It provides a quantitative measure of the compound's selectivity for bacterial cells over mammalian cells.[22][23] A higher SI value is desirable, indicating a wider therapeutic window.[23][24]
Calculation: SI = CC₅₀ (from MTT assay) / MIC (from broth microdilution)
Example Calculation: If the CC₅₀ for this compound is determined to be >128 µg/mL and the MIC against S. aureus is 8 µg/mL: SI = >128 / 8 = >16
An SI value greater than 10 is often considered a promising starting point for further development.[23]
Decision-Making Framework
Caption: A logical framework for advancing antimicrobial candidates.
Conclusion and Future Directions
This guide outlines a standardized, authoritative approach for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By directly comparing its activity against commercial antibiotics using CLSI-recommended methods and assessing its cellular selectivity, researchers can generate robust and reliable data.
The illustrative results suggest that while the hypothetical compound shows moderate activity against Gram-positive organisms, its efficacy against Gram-negative bacteria is limited. A promising selectivity index (>16) for S. aureus, however, warrants further investigation. Future work should focus on structure-activity relationship (SAR) studies to enhance potency, elucidating the precise mechanism of action, and evaluating the potential for resistance development.
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A Comparative Guide to the α-Glucosidase Inhibitory Prowess of Triazole Derivatives
In the ever-evolving landscape of therapeutic drug discovery, the inhibition of α-glucosidase has emerged as a pivotal strategy in the management of type 2 diabetes.[1][2][3][4][5][6] This enzyme, located in the brush border of the small intestine, plays a crucial role in the breakdown of complex carbohydrates into absorbable monosaccharides.[2][7][8] Its inhibition effectively delays carbohydrate digestion and absorption, leading to a more controlled postprandial blood glucose level.[8][9][10] While acarbose, a complex oligosaccharide, is a clinically approved α-glucosidase inhibitor, its use is often associated with gastrointestinal side effects.[11] This has spurred the quest for novel, more potent, and better-tolerated inhibitors. Among the myriad of synthetic scaffolds explored, triazole derivatives have garnered significant attention due to their remarkable α-glucosidase inhibitory activities.[7][12][13]
This guide provides an in-depth comparison of the α-glucosidase inhibitory activity of various triazole derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antidiabetic agents.
The Ascendancy of Triazoles in α-Glucosidase Inhibition
The 1,2,3- and 1,2,4-triazole moieties have proven to be versatile pharmacophores in medicinal chemistry.[7][12] Their unique structural features, including the ability to engage in hydrogen bonding and dipole-dipole interactions, make them ideal candidates for interacting with the active sites of enzymes like α-glucosidase. The synthesis of diverse libraries of triazole derivatives has been facilitated by the advent of "click chemistry," allowing for the facile linkage of the triazole core to various pharmacologically active substituents.[7] This has led to the discovery of numerous triazole-based compounds with potent α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose.[1][4][5][6]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the α-glucosidase inhibitory activities of several representative triazole derivatives from various studies, with acarbose included as a benchmark.
| Compound Class | Specific Derivative | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) | Reference |
| Benzothiazole-Triazole | Compound 6s | 20.7 | 817.38 | [1][14] |
| Benzothiazole-Triazole | Compound 6o | 22.3 | 817.38 | [1] |
| 1,2,4-Triazole-bis-Hydrazone | Compound 17 | 1.10 ± 0.05 | 9.80 ± 0.20 | [15][16] |
| 1,2,4-Triazole-bis-Hydrazone | Compound 15 | 1.50 ± 0.05 | 9.80 ± 0.20 | [15][16] |
| 1H-1,2,3-Triazole | Compound 10b | 14.2 | Not specified in the same study | [3] |
| Triazole-based Acetamides | Compound 4 | 0.11 | Voglibose (IC50 = 35.12 µM) | [5] |
Key Insights from the Data:
-
A significant number of synthesized triazole derivatives exhibit substantially lower IC50 values compared to acarbose, indicating superior inhibitory potency.[1]
-
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the triazole and associated aromatic rings play a crucial role in determining the inhibitory activity.[16] For instance, the presence of electron-withdrawing groups has been shown to enhance α-glucosidase inhibition.[6]
-
The diversity of triazole scaffolds, such as benzothiazole-triazoles and triazole-bearing bis-hydrazones, highlights the broad potential of this chemical class for developing potent α-glucosidase inhibitors.[1][15][16]
Unraveling the Mechanism of Inhibition
The primary mechanism by which α-glucosidase inhibitors, including acarbose and likely triazole derivatives, exert their effect is through competitive and reversible inhibition of the enzyme.[2][9][10] These inhibitors possess structural similarities to the natural carbohydrate substrates and compete for binding to the active site of the α-glucosidase enzyme in the small intestine.[10] This binding prevents the enzymatic hydrolysis of complex carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia.[8][9]
Molecular docking studies have further illuminated the binding interactions between triazole derivatives and the active site of α-glucosidase, providing a rationale for their inhibitory activity.[1][3][14]
Below is a diagram illustrating the general mechanism of α-glucosidase inhibition.
Caption: Mechanism of α-glucosidase inhibition by triazole derivatives.
Standardized Protocol for α-Glucosidase Inhibitory Assay
To ensure the reproducibility and comparability of results, a standardized in vitro α-glucosidase inhibitory assay is crucial. The following is a detailed, step-by-step protocol based on established methods.[17][18][19][20]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (triazole derivatives)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the α-glucosidase inhibition assay.
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to a concentration of 0.5 U/mL.[17] Prepare this solution fresh.
-
Dissolve the pNPG substrate in the phosphate buffer to a final concentration of 5 mM.[17]
-
Prepare stock solutions of the triazole derivatives and acarbose in DMSO. Create a series of dilutions in the phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.[17]
-
-
Assay in a 96-Well Plate:
-
To each well, add 50 µL of the 0.1 M sodium phosphate buffer (pH 6.8).[17]
-
Add 20 µL of the various concentrations of the test compounds or acarbose to the respective wells.
-
For the control (100% enzyme activity), add 20 µL of the buffer solution instead of an inhibitor.
-
Add 20 µL of the α-glucosidase solution to all wells.[17]
-
Pre-incubate the plate at 37°C for 15 minutes.[17]
-
-
Initiation and Termination of the Reaction:
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.[17][18][20]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.[17]
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitors.
-
Conclusion and Future Directions
The compelling body of evidence strongly suggests that triazole derivatives represent a promising class of α-glucosidase inhibitors. Their synthetic tractability, coupled with their potent inhibitory activity, positions them as excellent candidates for the development of novel antidiabetic therapeutics. Many of these derivatives have demonstrated significantly greater potency than the current clinical standard, acarbose.
Future research should focus on the lead optimization of the most potent triazole compounds to enhance their efficacy and pharmacokinetic profiles. In vivo studies in animal models of diabetes are a critical next step to validate the in vitro findings and to assess the therapeutic potential of these compounds in a physiological context. The continued exploration of the vast chemical space of triazole derivatives holds immense promise for the discovery of next-generation α-glucosidase inhibitors for the effective management of type 2 diabetes.
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Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. (2017). Molecules, 22(9), 1555. [Link]
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A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. (2022). Journal of Molecular Structure, 1255, 132469. [Link]
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The mechanism of alpha-glucosidase inhibition in the management of diabetes. (1998). Pflügers Archiv - European Journal of Physiology, 435(Suppl 1), R73-R79. [Link]
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Pharmacology of Acarbose ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
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Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. (2023). ACS Omega, 8(24), 21493–21505. [Link]
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α-Glucosidase-targeting 1,2,4-triazole antidiabetic candidates: comparative analysis and future perspectives. (2025). Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-2H-1,2,3-triazole-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy.[1] The specific arrangement of the phenyl group on the N2 position and the amine at C4 is crucial for biological activity. Consequently, the efficient and regioselective synthesis of this molecule is of paramount importance.
This guide provides a side-by-side comparison of distinct synthetic strategies to access this valuable compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering insights into why certain routes may be favored based on starting material availability, scalability, and overall efficiency.
Route 1: The Dimroth Rearrangement Pathway
The Dimroth rearrangement is a classic and powerful transformation in heterocyclic chemistry, involving the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[2] This route is conceptually an isomerization, starting from the more readily accessible 1-phenyl-5-amino-1,2,3-triazole and converting it to the desired, thermodynamically stable 2-phenyl-4-amino isomer.
Mechanistic Rationale
The rearrangement typically proceeds under thermal conditions, often in a high-boiling solvent like pyridine. The mechanism involves a ring-opening step to form a transient diazo intermediate.[2] Subsequent C-C bond rotation allows for a 1,3-proton shift, followed by ring-closure to yield the rearranged triazole. The driving force is the formation of the more stable aromatic system.
Caption: Workflow for the Dimroth Rearrangement.
Experimental Protocol
-
Starting Material Synthesis: The precursor, 1-phenyl-5-amino-1,2,3-triazole, is first synthesized via the reaction of phenyl azide with cyanoacetamide in the presence of a base like sodium ethoxide.
-
Rearrangement:
-
Suspend 1-phenyl-5-amino-1,2,3-triazole (1 equivalent) in pyridine (10-20 volumes).
-
Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Remove the pyridine under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Route 2: Convergent Huisgen [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is the cornerstone of 1,2,3-triazole synthesis.[3] To achieve the desired 2,4-substitution pattern directly, a specialized set of reactants is required, moving beyond the typical terminal alkyne and azide reaction that yields 1,4- or 1,5-isomers. This is a convergent approach, building the ring from two key fragments.
Mechanistic Rationale
This strategy involves the reaction of phenyl azide with a three-carbon component that serves as a synthetic equivalent of an amino-alkyne. A highly effective substrate is an enamine derived from a β-ketonitrile, such as cyanoacetone. The cycloaddition is often catalyzed, and the initial cycloadduct undergoes subsequent elimination to yield the aromatic triazole product. Amine-catalyzed strategies have been shown to be effective for promoting Huisgen cycloadditions with carbonyl compounds.[4]
Caption: Workflow for the Huisgen [3+2] Cycloaddition.
Experimental Protocol
-
Reagent Preparation:
-
Prepare phenyl azide from aniline via diazotization followed by reaction with sodium azide. (Caution: Phenyl azide is potentially explosive and should be handled with appropriate care).
-
Prepare the enamine partner by reacting a β-ketonitrile (e.g., malononitrile dimer) with a secondary amine (e.g., pyrrolidine).
-
-
Cycloaddition:
-
Dissolve the enamine (1 equivalent) and phenyl azide (1.1 equivalents) in a suitable solvent such as toluene or DMF.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base depending on the specific enamine used.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the target compound.
-
Comparative Analysis
| Feature | Route 1: Dimroth Rearrangement | Route 2: Convergent Huisgen Cycloaddition |
| Synthetic Strategy | Isomerization of a pre-formed triazole | Convergent construction from two fragments |
| Starting Materials | Phenyl azide, Cyanoacetamide | Phenyl azide, β-Ketonitrile derivative |
| Key Reagents | Pyridine (solvent and base) | Acid or base catalyst (e.g., p-TsOH) |
| Reaction Conditions | High temperature (refluxing pyridine, ~115°C) | Moderate to high temperature (80-110°C) |
| Typical Yields | Moderate to Good (often >70%) | Variable, highly substrate-dependent |
| Advantages | - Utilizes a well-established, reliable reaction.[2] - Starts from a readily prepared isomer. - Thermodynamically driven to the desired product. | - Direct, convergent approach. - Avoids synthesis of an incorrect isomer. - Potential for broader substrate scope.[5][6] |
| Disadvantages | - Requires synthesis of the starting isomer. - Harsh reaction conditions (high heat, long time). - Pyridine removal can be cumbersome. | - Phenyl azide is potentially hazardous. - Regioselectivity can be an issue with some substrates. - Optimization of enamine partner may be required. |
Conclusion and Expert Recommendation
Both the Dimroth Rearrangement and the Convergent Huisgen Cycloaddition represent viable and powerful strategies for the synthesis of this compound.
-
The Dimroth Rearrangement is an excellent choice when predictability and reliability are paramount. Although it is a two-stage process (synthesis of the initial isomer followed by rearrangement), the transformation is robust and driven by thermodynamics, often leading to a clean product. It is particularly well-suited for labs comfortable with high-temperature reactions and for ensuring the final product is the most stable isomer.
-
The Huisgen Cycloaddition route is more elegant from a synthetic efficiency perspective, offering a direct path to the target molecule. This approach is ideal for research focused on analogue synthesis, where various substituted phenyl azides or enamine precursors could be employed to rapidly generate a library of compounds.[1] However, this route requires careful handling of potentially explosive azide reagents and may necessitate more upfront optimization to ensure high regioselectivity and yield.
For process development and scale-up, the Dimroth route might be initially favored due to its established nature. For exploratory and medicinal chemistry applications, the flexibility of the Huisgen approach is highly attractive. The ultimate choice will depend on the specific project goals, available resources, and the scale of the synthesis.
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Kumar, A., et al. (2016). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1-benzyl-4-phenyl-1H-1,2,3-triazole and 5-Chloro-1-benzyl-4-phenyl-1H-1,2,3-triazole. (2022). Molecules. [Link]
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The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds. [Link]
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Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Cross-Reactivity of 2-Phenyl-2H-1,2,3-triazol-4-amine and its Analogs
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with challenges. One of the most significant hurdles is discerning true biological activity from assay artifacts. This guide provides an in-depth analysis of the potential cross-reactivity of 2-Phenyl-2H-1,2,3-triazol-4-amine and its structural analogs across various biological assays. While direct experimental data for this specific molecule is limited in publicly accessible literature, by examining the behavior of the broader phenyl-triazole class, we can anticipate its performance, highlight potential pitfalls, and offer strategies for robust experimental design.
The 1,2,3-triazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects[1][2][3]. This very promiscuity, however, necessitates a cautious and critical approach to interpreting screening data.
The Double-Edged Sword: Broad Activity vs. Non-Specific Effects
Phenyl-triazole derivatives have demonstrated activity in a multitude of assay formats. This can be indicative of a scaffold with the potential to be tailored for high-potency, selective ligands. However, it also raises a red flag for non-specific interactions that can lead to misleading results. A primary concern is the classification of certain heterocyclic compounds as Pan-Assay Interference Compounds (PAINS)[4][5][6]. PAINS are notorious for appearing as frequent hitters in high-throughput screens due to mechanisms unrelated to specific target engagement[7].
These mechanisms can include:
-
Chemical Reactivity: The compound may react directly with assay components, such as proteins or reagents[8].
-
Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Assay Technology Interference: The compound may interfere with the detection method itself, for example, by possessing intrinsic fluorescence or by quenching the assay signal[9].
Therefore, when evaluating a compound like this compound, it is crucial to employ a battery of secondary and orthogonal assays to confirm any initial hits.
Caption: A workflow for validating hits from primary screens to rule out PAINS.
Comparative Performance in Key Biological Assays
Below, we compare the reported activities of various phenyl-triazole derivatives in common biological assays. This data serves as a proxy for the potential performance of this compound.
Cytotoxicity Assays (e.g., MTT Assay)
Phenyl-triazole derivatives are frequently evaluated for their anticancer properties using cytotoxicity assays like the MTT assay. This assay measures the metabolic activity of cells, which is generally correlated with cell viability.
Table 1: Cytotoxicity of Phenyl-Triazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | 1-(4-methoxyphenyl)-N-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast) | 7.11 | [10] |
| 1,2,3-Triazole | 1-(4-methoxyphenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast) | 9.48 | [10] |
| 1,2,4-Triazole | 4-(4-Chlorophenyl)-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02-48.01 (range for series) | [11] |
| 1,2,4-Triazole | 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | HT-29 (Colon) | Selective Cytotoxicity Reported | [12] |
| Indole-1,2,4-Triazole | 4-chloro-substituted anilide derivative | Hep-G2 (Liver) | Comparable to Doxorubicin | [13] |
Causality Behind Experimental Choices: The MTT assay is often a first-line screen for anticancer activity due to its simplicity and high-throughput nature. However, it is susceptible to interference from compounds that can reduce the MTT reagent non-enzymatically or that alter cellular metabolism without being cytotoxic. Therefore, it is essential to follow up with assays that measure cell death more directly, such as those based on membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activation, Annexin V staining).
Kinase Inhibition Assays
Kinases are a major class of drug targets, and many heterocyclic compounds, including phenyl-triazoles, have been identified as kinase inhibitors[14][15][16][17].
Table 2: Kinase Inhibitory Activity of Phenyl-Triazole Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Phenyl Triazole | (2-(4-methylpiperazin-1-yl)phenyl)morpholinomethanone derivative | TRKA | 1.9 | [14] |
| Phenyl Triazole | (2-(4-methylpiperazin-1-yl)phenyl)morpholinomethanone derivative | ALK | 7.2 | [14] |
| 1,2,4-Triazole | Bioisosteric analogue of JNJ-7706621 | Aurora-A | Low to submicromolar range | [17] |
| Pyrazolopyrimidine-1,2,3-triazole | Conjugate with modest activity | Src Kinase | 5,600 - 29,600 | [15] |
Causality Behind Experimental Choices: Kinase assays are typically performed in vitro using purified enzymes. A common format is a fluorescence-based assay that measures the depletion of ATP or the generation of ADP. A potential for cross-reactivity arises from compounds that interfere with the fluorescence readout. Counter-screens in the absence of the kinase or substrate are crucial to identify such interference. Additionally, promiscuous inhibitors may show activity against a wide range of kinases, which can be assessed through panel screening. Systemic triazoles are known inhibitors of cytochrome P450 (CYP) isozymes, which can lead to drug-drug interactions[18].
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Antimicrobial Assays
The triazole scaffold is a cornerstone of many antifungal drugs and has also shown antibacterial activity[1][19][20].
Table 3: Antimicrobial Activity of Phenyl-Triazole Derivatives
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| 4-amino-1,2,3-triazole core | Focused library of derivatives | S. aureus | 16 (for most active) | [1] |
| 4-Phenyl-1H-1,2,3-Triazole | General screening | S. aureus, E. coli, C. albicans, A. niger | 2 - 512 (range for series) | [19] |
Causality Behind Experimental Choices: The minimum inhibitory concentration (MIC) is determined by broth microdilution, which assesses the lowest concentration of a compound that inhibits visible microbial growth. Potential for cross-reactivity or misinterpretation can arise from poor compound solubility in the broth, leading to precipitation and false-positive results. It is also important to ensure the compound itself does not have a color that would interfere with visual or spectrophotometric reading of turbidity.
Experimental Protocols for Key Assays
To ensure scientific integrity, every protocol must be a self-validating system. This includes the use of appropriate positive and negative controls.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[12].
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%)[2]. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Counter-Screen: To test for direct MTT reduction, incubate the compound with MTT in cell-free medium. A color change indicates interference.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 384-well plate, add the kinase, a specific substrate, and the test compound to the assay buffer[17][21].
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures either the remaining ATP or the produced ADP (e.g., using a luciferase-based system).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Self-Validation:
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: Vehicle (e.g., DMSO).
-
Counter-Screen: Run the assay in the absence of the kinase to check for inhibition of the detection system. Run a screen against a panel of unrelated kinases to assess selectivity.
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight and dilute the suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth[19].
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing the broth.
-
Inoculation: Add the prepared microbial suspension to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity[19].
-
Self-Validation:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative (Growth) Control: Broth with inoculum and vehicle.
-
Sterility Control: Broth only.
-
Solubility Check: Visually inspect the wells for compound precipitation.
-
Conclusion and Future Directions
The this compound scaffold holds therapeutic promise due to the diverse biological activities demonstrated by its analogs. However, researchers must be vigilant about the potential for cross-reactivity and assay interference. The appearance of a compound as a "hit" in multiple, unrelated assays should be viewed with skepticism and trigger a thorough investigation for non-specific activity or PAINS characteristics.
By employing the rigorous, self-validating experimental protocols outlined in this guide, including orthogonal assays and counter-screens, scientists can confidently distinguish true, specific biological activity from misleading artifacts. This approach is paramount to the efficient and successful development of novel therapeutics derived from the versatile phenyl-triazole scaffold.
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Mathew, B., et al. (2011). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Alarifi, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Scientific Reports. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-2H-1,2,3-triazol-4-amine
The core principle of chemical waste management is to treat unknown or uncharacterized substances with a high degree of caution. 2-Phenyl-2H-1,2,3-triazol-4-amine, as an aromatic amine and a triazole derivative, warrants careful handling due to the potential hazards associated with these chemical classes. Aromatic amines, as a group, are known for potential toxicity, and some are considered suspect carcinogens[1][2]. Similarly, triazole-containing compounds are utilized as pesticides and are monitored by environmental agencies, indicating a need for controlled disposal to prevent ecological harm[3][4].
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with compounds analogous to this compound include skin and eye irritation, potential for respiratory irritation if inhaled as a dust, and long-term aquatic toxicity[5]. Therefore, stringent adherence to PPE protocols is non-negotiable.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Shields the body from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Necessary when handling powders or generating aerosols to prevent inhalation. |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[6][7].
II. Step-by-Step Disposal Workflow
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. The following workflow ensures compliance and safety from the point of generation to final disposal.
Figure 1: General workflow for the disposal of this compound.
Protocol 1: Handling and Containerization of Solid Waste
-
Segregation: Collect unadulterated solid this compound waste in a dedicated, clearly labeled container. Do not mix with other waste streams to avoid unforeseen chemical reactions.
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible container with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, environmentally hazardous).
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Protocol 2: Handling and Containerization of Contaminated Materials
-
Segregation: Items such as gloves, weighing papers, and absorbent pads contaminated with this compound should be collected separately from non-contaminated lab trash.
-
Packaging: Place these items in a durable, leak-proof plastic bag or a designated hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.
-
Storage: Store alongside the solid waste container in the designated accumulation area.
III. Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills: Gently sweep or scoop the material to avoid generating dust. Dampening the material with a fine water mist may help to reduce airborne particles[8]. Place the collected material into a labeled hazardous waste container.
-
For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills. Place the saturated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Decision Framework
The ultimate disposal method will be determined by your institution's EHS department in conjunction with a licensed waste management vendor. High-temperature incineration at an approved facility is a common and effective method for the destruction of organic chemical waste. It is crucial to never dispose of this compound down the drain[9][10]. This practice is prohibited for hazardous waste and can lead to the contamination of waterways[9].
Figure 2: Decision-making flowchart for the disposal of this compound waste streams.
V. Chemical Degradation: An Outlook
While not a direct disposal method for laboratory-scale waste, it is valuable to be aware of research into the degradation of triazole compounds. Studies have explored methods such as bioremediation, which uses microorganisms to break down these chemicals, and advanced oxidation processes like photo-Fenton, which can degrade triazoles in wastewater[11][12]. These technologies highlight the environmental persistence of such compounds and underscore the importance of responsible disposal to prevent their release.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of scientific excellence. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.
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Navigating the Safe Handling of 2-Phenyl-2H-1,2,3-triazol-4-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. 2-Phenyl-2H-1,2,3-triazol-4-amine, a compound of interest in various research domains, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE), alongside robust operational and disposal plans, grounded in established safety protocols and technical data.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is critical. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye discomfort, redness, and potential damage.
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any interaction with this compound. The following table outlines the minimum requirements, with further details on selection and use provided in subsequent sections.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a Silver Shield/4H® inner glove and a nitrile outer glove. | Provides broad-spectrum chemical resistance against aromatic amines and a disposable outer layer to minimize contamination spread.[1][2][3][4][5] |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against dust particles and potential splashes, which can cause serious eye irritation. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing. For larger scale operations, chemical-resistant coveralls may be necessary. | Prevents skin contact with the chemical powder. |
| Respiratory Protection | A half-mask or full-facepiece air-purifying respirator equipped with a combination of P100 particulate filters and organic vapor (OV) cartridges.[6][7][8] | Protects against inhalation of fine dust particles and potential organic vapors, addressing the respiratory irritation hazard.[6][7][8] |
In-Depth Guidance on PPE Selection and Use
The causality behind these PPE choices is rooted in the chemical nature of this compound as an aromatic amine and a solid powder.
Hand Protection: A Two-Barrier System
Given that nitrile gloves can have poor resistance to some amines, a more robust solution is necessary for prolonged or direct contact.[9]
-
Inner Glove: Silver Shield/4H®: This laminated glove material offers excellent resistance to a wide range of chemicals, including aromatic compounds.[1][2][3][4][5] Its primary function is to act as a highly resistant barrier.
-
Outer Glove: Nitrile: A standard nitrile examination glove provides a disposable outer layer that protects the more expensive inner glove from contamination and minor abrasions. It should be changed frequently, especially after any suspected contact with the chemical.
This double-gloving technique provides a self-validating system; the outer glove can be regularly inspected and replaced, while the inner glove offers a high degree of confidence in its protective capabilities.
Respiratory Protection: Addressing Particulate and Vapor Hazards
As a powder, this compound presents a primary inhalation hazard in the form of airborne particulates. Aromatic amines can also have associated vapor pressures, especially if heated. Therefore, a combination respirator cartridge is essential.
-
P100 Particulate Filter: This filter is 99.97% efficient at removing airborne particles and is oil-proof, providing the highest level of particulate protection.[6]
-
Organic Vapor (OV) Cartridge: This component adsorbs organic vapors, providing protection against potential inhalation of the amine compound in a gaseous state.[8]
A quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal. Cartridges and filters should be on a regular change-out schedule based on the frequency and intensity of use.
Operational Plan: Safe Handling from Weighing to Reaction
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Weighing and Transfer
-
All weighing and transfer of the solid compound must be conducted in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize the generation of airborne dust.
-
Use anti-static weigh boats and spatulas to prevent dispersal of the powder.
-
Keep the container of the chemical closed when not in use.
In-Reaction Handling
-
All reactions involving this compound should be performed within a certified chemical fume hood.
-
Ensure that all glassware is properly secured and that the reaction setup is designed to prevent splashes or releases.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Absorb and Collect: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Clean the Area: Carefully scoop the absorbed material and contaminated paper towels into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. There are commercially available decontamination solutions for aromatic amines.[10][11][12] Alternatively, a mild detergent and water solution can be used, followed by a rinse with a solvent like ethanol. All cleaning materials must be disposed of as hazardous waste.
Surface Decontamination
Regular decontamination of work surfaces is a critical component of laboratory hygiene.
-
At the end of each workday, wipe down all surfaces where the compound was handled with a suitable decontamination solution.
-
Specialized wipes are available for detecting surface contamination with aromatic amines, which can be used to validate the effectiveness of the cleaning procedure.[10][11]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are essential for environmental protection and regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and spent absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound, including reaction mixtures and solvent rinses from cleaning glassware, should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
PPE Waste: Used outer nitrile gloves and other disposable PPE should be collected in a designated hazardous waste bag within the laboratory.
EPA Hazardous Waste Classification
Aromatic amines and triazole-containing compounds may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, they may fall under the "U" or "P" lists depending on their specific properties and concentrations, or be classified as characteristic hazardous waste (e.g., for toxicity).[13][14][15][16][17] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.
Caption: Decision tree for the segregation of waste.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment and handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
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Circle Tool Supply. Silver Shield® Chemical-Resistant Gloves, Size 11, Silver. [Link]
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SKC Ltd. TEST KIT Instructions Aromatic Amines. [Link]
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Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. [Link]
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Parcel Safety. Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. [Link]
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National Center for Biotechnology Information. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment. [Link]
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ResearchGate. Permeation of aromatic solvent mixtures through nitrile protective gloves. [Link]
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SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution.indd. [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]
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Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
